molecular formula C8H8N2 B2910633 2-(5-Methylpyridin-2-yl)acetonitrile CAS No. 38203-08-6

2-(5-Methylpyridin-2-yl)acetonitrile

Cat. No.: B2910633
CAS No.: 38203-08-6
M. Wt: 132.166
InChI Key: SFVRNNBFZQKRAQ-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.166. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methylpyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylpyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVRNNBFZQKRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile (CAS No: 38203-08-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] Its presence in numerous FDA-approved drugs underscores its significance as a privileged structure in the design of novel therapeutic agents.[3] Among the vast array of pyridine derivatives, 2-(5-Methylpyridin-2-yl)acetonitrile stands out as a valuable building block, offering a unique combination of a nucleophilic methylene group and a modifiable pyridine core. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery and beyond.

Chemical Identity and Physicochemical Properties

2-(5-Methylpyridin-2-yl)acetonitrile is a solid organic compound that possesses the key structural features of a methyl-substituted pyridine ring and a cyanomethyl group. These functional groups dictate its chemical reactivity and potential applications.

Property Value Source
CAS Number 38203-08-6[4]
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [5]
Appearance Solid (predicted)Inferred from related compounds
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solventsInferred from related compounds

Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile: A Practical Approach

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be logically approached through the nucleophilic substitution of a suitable leaving group on the 2-position of the 5-methylpyridine ring with a cyanide anion. A common and effective strategy involves the use of a 2-halo-5-methylpyridine as the starting material.

Conceptual Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from the readily available 2-amino-5-methylpyridine.

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyridine A->B Diazotization/ Sandmeyer Reaction C 2-(5-Methylpyridin-2-yl)acetonitrile B->C Nucleophilic Substitution (e.g., NaCN or KCN)

Figure 1: A proposed two-step synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[6][7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

The conversion of an amino group on a pyridine ring to a chlorine atom is a classic transformation often achieved via a Sandmeyer-type reaction.

  • Reaction Principle: The primary aromatic amine is first converted to a diazonium salt using a nitrite source in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding chloro-pyridine.

  • Detailed Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

    • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile from 2-Chloro-5-methylpyridine

This step involves a nucleophilic aromatic substitution where the chloride is displaced by a cyanide ion.[7]

  • Reaction Principle: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2-position.

  • Detailed Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench any residual cyanide by adding an oxidizing agent like sodium hypochlorite solution.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract to yield the crude 2-(5-Methylpyridin-2-yl)acetonitrile.

    • The product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.3-2.5 ppm.

  • Methylene Protons (-CH₂CN): A singlet, typically appearing in the range of δ 3.8-4.2 ppm.

  • Aromatic Protons (Pyridyl): Three signals corresponding to the protons on the pyridine ring. The proton at the 6-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Methyl Carbon (-CH₃): An upfield signal around δ 18-22 ppm.

  • Methylene Carbon (-CH₂CN): A signal in the range of δ 25-30 ppm.

  • Nitrile Carbon (-CN): A characteristic signal in the downfield region, typically around δ 115-120 ppm.

  • Aromatic Carbons (Pyridyl): Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a sharp, strong absorption band corresponding to the nitrile C≡N stretch.[10][11]

  • C≡N Stretch: A prominent peak in the range of 2240-2260 cm⁻¹.

  • C-H Bending (aromatic and aliphatic): Various bands in the fingerprint region.

  • C=C and C=N Stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation may involve the loss of the cyanomethyl radical or other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 2-(5-Methylpyridin-2-yl)acetonitrile make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Key Building Block

The cyanomethyl group is a valuable synthon that can be elaborated into a variety of other functional groups.[1][12]

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing entry into peptide chemistry or the synthesis of other carbonyl-containing compounds.

  • Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.

  • Cyclization Reactions: The active methylene group can participate in condensation and cyclization reactions to form various heterocyclic systems.

Applications A 2-(5-Methylpyridin-2-yl)acetonitrile B Carboxylic Acid Derivatives A->B Hydrolysis C Primary Amine Derivatives A->C Reduction D Novel Heterocyclic Scaffolds A->D Cyclization

Figure 2: Synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile.

Potential in Medicinal Chemistry

The 5-methylpyridine core is a feature in a number of biologically active compounds. The introduction of further functionality via the cyanomethyl group allows for the exploration of new chemical space in drug discovery programs. For instance, related pyridine-containing compounds have shown promise in the development of treatments for neurological disorders and as anti-fibrotic agents.[3][13][14] This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, and antimicrobial compounds.[3]

Safety and Handling

As with all nitrile-containing compounds, 2-(5-Methylpyridin-2-yl)acetonitrile should be handled with care in a well-ventilated laboratory fume hood.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid creating dust. In case of spillage, follow appropriate laboratory procedures for cleaning up chemical spills.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage this compound in the development of novel molecules with therapeutic or material applications.

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A Comprehensive Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(5-Methylpyridin-2-yl)acetonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 132.16 g/mol , this compound serves as a versatile intermediate for the development of complex molecular architectures, particularly in the realm of drug discovery.[1][2] Its structure, featuring a reactive nitrile group and a modifiable pyridine core, makes it an attractive starting point for creating libraries of compounds for high-throughput screening. This document details its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, presents a framework for its analytical characterization, and explores its significant applications, especially in the design of kinase inhibitors and other therapeutic agents.

Physicochemical and Structural Properties

2-(5-Methylpyridin-2-yl)acetonitrile is a solid organic compound whose core properties are essential for its handling, reaction setup, and analytical identification. The presence of the nitrogen atom in the pyridine ring and the cyano group dictates its polarity and reactivity.

Table 1: Core Physicochemical Data for 2-(5-Methylpyridin-2-yl)acetonitrile

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2][3]
CAS Number 38203-08-6[1]
Boiling Point 105-106 °C (at 3 Torr)[1][2]
Density (Predicted) 1.056 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.47 ± 0.22[1]
Recommended Storage Room Temperature, Inert Atmosphere[1]

Synthesis and Mechanistic Considerations

The synthesis of pyridylacetonitriles is a foundational process in heterocyclic chemistry.[4] A common and reliable strategy for preparing 2-(5-Methylpyridin-2-yl)acetonitrile involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with a cyanide source. This approach is favored due to the commercial availability of substituted halopyridines and the well-established reactivity of such substrates.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2-chloro-5-methylpyridine, a common starting material.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Charge reactor with 2-chloro-5-methylpyridine and a polar aprotic solvent (e.g., DMSO). B 2. Add Sodium Cyanide (NaCN) and a phase-transfer catalyst (e.g., 18-Crown-6). A->B Stir to dissolve C 3. Heat reaction mixture to 80-100 °C. Monitor progress via TLC or LC-MS. B->C Controlled Heating D 4. Quench reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). C->D Upon Completion E 5. Wash organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. D->E F 6. Purify crude product via column chromatography (Silica gel, Hexane/EtOAc gradient). E->F G 2-(5-Methylpyridin-2-yl)acetonitrile F->G Yields Pure Product

Caption: Standard analytical workflow for structural verification and purity assessment.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsMechanistic Insight
¹H NMR Singlet (~2.4 ppm, 3H, -CH₃); Singlet (~4.0 ppm, 2H, -CH₂CN); Multiplets (7.5-8.5 ppm, 3H, Pyridine-H)Confirms the presence and connectivity of all proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and nitrile group.
¹³C NMR 8 distinct signals: 1 for -CH₃, 1 for -CH₂CN, 1 for -CN, and 5 for the pyridine ring carbons.Verifies the carbon skeleton and the presence of the nitrile carbon (typically >115 ppm).
IR Spectroscopy Strong, sharp absorbance at ~2250 cm⁻¹; Aromatic C-H stretches at ~3050 cm⁻¹; C=N and C=C stretches at 1500-1600 cm⁻¹.The key diagnostic peak is the C≡N stretch, which provides definitive evidence of the nitrile functional group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 132.16.Confirms the molecular weight of the compound. [1][2][3]Common fragmentation patterns may include the loss of the cyanomethyl radical (•CH₂CN).

Applications in Medicinal Chemistry and Drug Development

Acetonitrile derivatives are fundamental building blocks in organic synthesis and are widely used in the pharmaceutical industry. [5][6]2-(5-Methylpyridin-2-yl)acetonitrile is particularly valuable due to its dual functionality.

  • Versatile Chemical Handle: The nitrile group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to a vast array of derivatives for structure-activity relationship (SAR) studies.

  • Scaffold for Kinase Inhibitors: The pyridine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. [7]The 5-methyl group can serve to enhance binding affinity through hydrophobic interactions or to block metabolic pathways, thereby improving the pharmacokinetic profile of a potential drug candidate. The related 2-aminopyridine scaffold is a cornerstone in the development of inhibitors for Janus kinase (JAK), Aurora kinases, and others, highlighting the therapeutic potential of this structural class. [7]

  • Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for screening against biological targets. Hits from such screens can be elaborated by chemically modifying the pyridine ring or the acetonitrile moiety to develop potent lead compounds.

Safety, Handling, and Storage

As with all organic nitriles, 2-(5-Methylpyridin-2-yl)acetonitrile should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Toxicity: Organic nitriles can be metabolized in the body to produce cyanide, leading to delayed toxic effects. [8]Therefore, inhalation, ingestion, and skin contact must be avoided.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. [1]

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its defined molecular weight, accessible synthesis, and versatile reactivity make it a high-value intermediate for researchers and scientists. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this molecule in the pursuit of novel therapeutic agents and advanced materials.

References

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physical and chemical properties of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(5-Methylpyridin-2-yl)acetonitrile stands as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a methyl-substituted pyridine ring coupled with a reactive acetonitrile functional group, renders it a versatile precursor for the synthesis of a diverse array of complex nitrogen-containing heterocyclic compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the core physical and chemical properties of this compound, underpinned by a rigorous commitment to scientific integrity and practical, field-proven insights. By delving into its synthesis, reactivity, and safety considerations, this document aims to empower scientists to harness the full potential of 2-(5-Methylpyridin-2-yl)acetonitrile in their research endeavors.

Core Molecular Attributes

At its heart, 2-(5-Methylpyridin-2-yl)acetonitrile is a deceptively simple molecule that packs significant chemical potential. A thorough understanding of its fundamental properties is the bedrock upon which its successful application is built.

Structural and General Properties

The foundational characteristics of 2-(5-Methylpyridin-2-yl)acetonitrile are summarized in the table below, providing a quick-reference for key identifiers and molecular metrics.

PropertyValueSource
CAS Number 38203-08-6[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 2-(5-Methylpyridin-2-yl)acetonitrile
Canonical SMILES CC1=CC=C(CC#N)N=C1

Physicochemical Properties: An Experimental Perspective

While extensive experimental data for 2-(5-Methylpyridin-2-yl)acetonitrile is not broadly documented in publicly available literature, we can infer and extrapolate certain properties based on the behavior of analogous structures and the fundamental principles of physical organic chemistry. It is imperative for researchers to experimentally determine these values for their specific batches to ensure the highest degree of accuracy in their work.

Physical State and Appearance

Based on related pyridine acetonitrile derivatives, 2-(5-Methylpyridin-2-yl)acetonitrile is anticipated to be a solid at room temperature, likely appearing as a crystalline powder ranging in color from white to off-white or pale yellow.

Melting and Boiling Points
Solubility Profile

The solubility of 2-(5-Methylpyridin-2-yl)acetonitrile is dictated by the interplay of its polar pyridine and nitrile functionalities and the nonpolar methyl and aromatic components.

  • Polar Solvents: Due to the presence of the nitrogen atom in the pyridine ring and the nitrile group, it is expected to exhibit some solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Limited solubility is anticipated in nonpolar solvents like hexanes and diethyl ether.

  • Aqueous Solubility: The pyridine nitrogen can be protonated, suggesting that the solubility in acidic aqueous solutions will be higher than in neutral or basic water.

A systematic solubility study is a crucial precursor to its use in reactions and for the development of purification protocols.

Synthesis and Chemical Reactivity

The synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile is intrinsically linked to its chemical reactivity, which is primarily governed by the pyridine ring and the activated methylene group of the acetonitrile moiety.

Synthetic Pathways

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be approached through several strategic disconnections. A common and effective method involves the nucleophilic substitution of a suitable leaving group on a 2-(halomethyl)-5-methylpyridine with a cyanide salt.

Conceptual Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation and should be optimized based on laboratory conditions and scale.

  • Preparation of 2-(Chloromethyl)-5-methylpyridine:

    • To a solution of 2,5-dimethylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

    • Initiate the reaction with a radical initiator, for example, benzoyl peroxide or AIBN, and heat the mixture under reflux.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

    • The crude 2-(chloromethyl)-5-methylpyridine may be purified by vacuum distillation or column chromatography.

  • Cyanation to form 2-(5-Methylpyridin-2-yl)acetonitrile:

    • Dissolve the 2-(chloromethyl)-5-methylpyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

    • Add sodium cyanide or potassium cyanide (1.1-1.5 eq) portion-wise, ensuring the temperature is controlled.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Key Chemical Reactions

The reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile is a key aspect of its utility.

  • Reactions at the Methylene Bridge: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

  • Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(5-methylpyridin-2-yl)acetic acid, or the amide, 2-(5-methylpyridin-2-yl)acetamide.

  • Reduction of the Nitrile Group: The nitrile can be reduced to the primary amine, 2-(5-methylpyridin-2-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Illustrative Reaction Pathway:

Caption: Key chemical transformations of 2-(5-Methylpyridin-2-yl)acetonitrile.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of 2-(5-Methylpyridin-2-yl)acetonitrile rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the following represents the expected spectral characteristics.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other and the nitrogen atom.

  • Methylene Protons (-CH₂CN): A singlet in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

  • Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.

  • Methylene Carbon (-CH₂CN): A signal around δ 20-30 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (132.16 g/mol ) should be observed.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the cyanide radical (•CN) and fragmentation of the pyridine ring.

Safety, Handling, and Storage

Given the presence of a nitrile group, which can be metabolized to cyanide in vivo, and the general reactivity of the molecule, appropriate safety precautions are essential.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for 2-(5-Methylpyridin-2-yl)acetonitrile is not widely available, the hazards can be inferred from related compounds.

  • Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause eye, skin, and respiratory tract irritation. The nitrile group poses a risk of cyanide poisoning upon ingestion, inhalation, or absorption through the skin.

  • Required PPE:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit may be necessary.

    • Respiratory Protection: Use in a well-ventilated fume hood. If the substance is handled as a powder and there is a risk of inhalation, a respirator with a suitable particulate filter is recommended.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Applications in Research and Development

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate both the acetonitrile and the pyridine moieties.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various drug candidates, including but not limited to, enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The pyridine ring is a common scaffold in many approved drugs.

  • Agrochemical Development: Pyridine-containing compounds are also prevalent in the agrochemical industry as herbicides, insecticides, and fungicides.

  • Materials Science: The unique electronic properties of the pyridine ring make it a candidate for incorporation into functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a compound of significant interest due to its versatile chemical nature and its role as a key synthetic intermediate. While a comprehensive public database of its experimental properties is still developing, this guide has provided a detailed overview of its known attributes, predicted physicochemical properties, synthetic methodologies, reactivity, and essential safety considerations. It is the responsibility of the researcher to supplement this information with rigorous in-house experimental validation to ensure the safe and effective use of this valuable chemical tool in advancing scientific discovery.

References

Sources

Technical Guide: Reactivity Profile and Synthetic Utility of 2-(5-Methylpyridin-2-yl)acetonitrile

[1]

Executive Summary: The Bifunctional Linchpin

2-(5-Methylpyridin-2-yl)acetonitrile (CAS 38203-08-6) is not merely a building block; it is a bifunctional linchpin in medicinal chemistry. Its utility stems from the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing nitrile group, which activates the bridging methylene unit.

For drug development professionals, this molecule offers three distinct vectors for diversification:

  • 
    -Methylene Activation:  A "soft" nucleophilic site for carbon-carbon bond formation.
    
  • Nitrile Transformation: A gateway to amines, amides, acids, and heterocycles.

  • Pyridine Scaffold Modulation: The 5-methyl group provides a handle for metabolic stability (blocking the reactive C5 position) while modulating the basicity of the pyridine nitrogen.

This guide dissects these pathways, providing field-proven protocols to maximize yield and selectivity.

Electronic Structure & Mechanistic Grounding

To manipulate this molecule effectively, one must understand its electronic distribution.

Acidity and pKa Analysis

The reactivity is dominated by the acidity of the


  • 
    -Proton pKa (DMSO):  Estimated at 18–19 . The anion is stabilized by resonance delocalization into both the nitrile 
    
    
    -system and the electron-deficient pyridine ring.
  • Pyridine Nitrogen pKa (Conjugate Acid): ~3.5 . The 5-methyl group is electron-donating (+I effect), rendering the nitrogen slightly more basic than unsubstituted pyridine (pKa 5.2) or 2-pyridylacetonitrile, but the electron-withdrawing cyanomethyl group (-I effect) exerts a stronger deactivating influence, lowering the overall basicity.

The "5-Methyl Effect"

Unlike the unsubstituted parent 2-pyridylacetonitrile, the 5-methyl analog exhibits:

  • Blocked Metabolic Hotspot: The C5 position is a primary site for oxidative metabolism (CYP450) in pyridines. Methylation blocks this, potentially increasing the half-life of downstream drug candidates.

  • Electronic Fine-Tuning: The methyl group slightly increases electron density in the ring. This makes the ring less susceptible to nucleophilic aromatic substitution (

    
    ) but makes the nitrogen a better ligand for metal coordination (e.g., in Pd-catalyzed C-H activation).
    

Reaction Pathways & Visualizations

Pathway Map: Divergent Synthesis

The following diagram illustrates the three primary reaction vectors available for this scaffold.

ReactivityProfileCore2-(5-Methylpyridin-2-yl)acetonitrileBaseBase (NaH/LiHMDS)Core->BaseDeprotonationReductantReduction(H2/Raney Ni)Core->ReductantHydrolysisAcid/Base HydrolysisCore->HydrolysisHydrazineHydrazine/DiazoniumCore->HydrazineCyclizationCarbanionStabilized CarbanionBase->CarbanionAlkylatedα-Alkylated Product(C-C Bond)Carbanion->AlkylatedR-XKnoevenagelAcrylonitrile Deriv.(Condensation)Carbanion->KnoevenagelR-CHOAmineEthylamine DerivativeReductant->AmineAcidAcetic Acid Deriv.Hydrolysis->AcidFusedFused Heterocycles(Imidazo[1,2-a]pyridine)Hydrazine->Fused

Figure 1: Divergent synthetic pathways from the core scaffold. Path A utilizes C-H acidity; Path B targets the nitrile; Path C leverages the nitrogen for annulation.

Core Reactivity Profiles & Protocols

-Alkylation (Mono- vs. Bis-Control)

Challenge: The product of mono-alkylation is often less acidic than the starting material due to steric hindrance, but over-alkylation is a common side reaction if stoichiometry is not managed. Solution: Use of LiHMDS at low temperature (-78°C) favors kinetic control, preventing poly-alkylation.

Optimized Protocol: Mono-Alkylation
  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with THF (anhydrous).

  • Deprotonation: Add 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq). Cool to -78°C .[1]

  • Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 min. Note: The solution will turn deep yellow/orange, indicating the carbanion.

  • Reaction: Stir for 45 min at -78°C to ensure complete deprotonation.

  • Electrophile: Add the alkyl halide (1.05 eq) dissolved in minimal THF dropwise.

  • Workup: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc.[2]
    
Knoevenagel Condensation

The methylene group condenses readily with aldehydes to form acrylonitrile derivatives. This is a key step in synthesizing inhibitors where the pyridine acts as a hinge binder.

Data Summary: Catalyst Efficiency

Catalyst SystemSolventTemp (°C)Yield (%)Notes
Piperidine (0.1 eq) EthanolReflux85-92Standard, robust.
ZnCl2 / Ac2O Neat12078Aggressive, risk of polymerization.
Basic Alumina None8088Green chemistry, solvent-free.
Optimized Protocol: Piperidine-Mediated Condensation[3]
  • Dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) and the Aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq). The acid-base buffer prevents side reactions.

  • Reflux for 4-6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Cyclization to Indolizines (Scholtz Reaction)

The pyridine nitrogen is nucleophilic enough to react with

CyclizationStartCore ScaffoldInterQuaternary Pyridinium SaltStart->Inter+ α-HaloketoneBaseBase (Na2CO3)Inter->BaseCyclizationProduct2-Substituted IndolizineBase->Product- H2O, - HX

Figure 2: Mechanism for the synthesis of Indolizines via the Chichibabin/Scholtz route.[2][4][5]

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Work in a well-ventilated hood.

  • Skin Absorption: Pyridine derivatives are lipophilic and penetrate skin easily. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Avoid strong oxidizers (reacts with methyl group and nitrogen) and strong Lewis acids (coordinates to nitrogen, altering reactivity).

References

  • Synthesis of 2-methylpyridine by acetylene acetonitrile method. Google Patents. (Methodology for pyridine ring synthesis). Link

  • Acidity scale in acetonitrile: 231 pKa values. European Journal of Organic Chemistry, 2021.[6] (Source for pKa estimation of acetonitrile derivatives). Link

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor. Molecules, 2011. (Detailed reactivity of the homologous 2-pyridylacetonitrile). Link

  • Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 2021. (Protocol for nitrile reduction).[1][7] Link

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates. MDPI, 2024. (Green chemistry protocols for condensation). Link

synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Introduction: The Significance of a Versatile Pyridine Derivative

2-(5-Methylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring a substituted pyridine ring coupled with a reactive acetonitrile group, serves as a versatile scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthetic strategies, offering detailed protocols and mechanistic insights to facilitate informed experimental design.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be broadly categorized into two primary strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Synthesis via Cyanation of Pre-functionalized Pyridines: This is a robust and widely employed method, particularly favored for laboratory-scale synthesis. It relies on the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide anion.

  • Synthesis from 2,5-Lutidine: This approach utilizes the readily available and cost-effective starting material, 2,5-lutidine (2,5-dimethylpyridine). The transformation can be achieved either through direct oxidation of one of the methyl groups or via a two-step halogenation-cyanation sequence.

The following sections will provide a detailed exploration of these synthetic pathways.

Route 1: Cyanation of 2-Halo-5-methylpyridines

This synthetic strategy is arguably the most common and reliable method for preparing 2-(5-Methylpyridin-2-yl)acetonitrile on a laboratory scale. The overall transformation involves the displacement of a halide (typically chloride or bromide) at the 2-position of the 5-methylpyridine ring with a cyanide group.

Mechanistic Considerations

The core of this reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions of the ring towards nucleophilic attack. The presence of a good leaving group, such as a halide, facilitates this process. The reaction proceeds via a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion.

Workflow for Synthesis via Halogenated Pyridines

start Starting Material: 3-Picoline (β-Picoline) step1 Step 1: Chlorination (e.g., Cl2, catalyst) start->step1 intermediate1 Intermediate: 2-Chloro-5-methylpyridine step1->intermediate1 step2 Step 2: Cyanation (e.g., NaCN or KCN, solvent) intermediate1->step2 product Final Product: 2-(5-Methylpyridin-2-yl)acetonitrile step2->product

Caption: Synthetic workflow for the preparation of 2-(5-Methylpyridin-2-yl)acetonitrile starting from 3-picoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline

The preparation of the key intermediate, 2-chloro-5-methylpyridine, is a critical first step. While this compound is commercially available, its synthesis from the inexpensive starting material 3-picoline (β-picoline) is often carried out on a large scale.

  • Reaction Principle: The chlorination of 3-picoline can be achieved through various methods, including reaction with chlorine gas in the presence of a catalyst.[1][2]

  • Illustrative Protocol:

    • To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 3-methylpyridine (1.0 eq) and a suitable solvent (e.g., water or an inert organic solvent).[1]

    • Introduce a catalyst, if required by the specific procedure.

    • While maintaining the temperature between 40-60 °C, bubble chlorine gas through the reaction mixture until the reaction is complete (monitored by GC or TLC).[1]

    • Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.

    • The crude product is then purified by distillation to yield 2-chloro-5-methylpyridine.

Step 2: Cyanation of 2-Chloro-5-methylpyridine

This step involves the nucleophilic substitution of the chlorine atom with a cyanide group.

  • Reaction Principle: The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. The choice of solvent is crucial and can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or DMF are often preferred.

  • Illustrative Protocol:

    • In a well-ventilated fume hood, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford pure 2-(5-Methylpyridin-2-yl)acetonitrile.

Route 2: Synthesis from 2,5-Lutidine

The use of 2,5-lutidine as a starting material is an attractive alternative, especially for large-scale production, due to its lower cost and ready availability.

Method A: Ammoxidation of 2,5-Lutidine

Ammoxidation is a powerful industrial process that allows for the direct conversion of a methyl group on an aromatic ring to a nitrile group in a single step.

  • Reaction Principle: The reaction involves the vapor-phase oxidation of the substrate in the presence of ammonia and a catalyst at high temperatures.[3][4] The catalyst is typically a mixed metal oxide, often containing vanadium.[5]

  • Challenges: The primary challenge in the ammoxidation of 2,5-lutidine is achieving selectivity for the 2-methyl group over the 5-methyl group. The reaction conditions must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts such as 5-methylpyridine-2-carboxamide and dinitriles.

  • General Industrial Conditions:

    • Catalyst: Mixed metal oxides (e.g., V-Mo-O on Al₂O₃).[4][5]

    • Temperature: 350-500 °C.[3]

    • Reactants: 2,5-lutidine, ammonia, and air (as the oxygen source).[3]

    • Reactor: Typically a fixed-bed or fluidized-bed reactor.

Method B: Halogenation of the 2-Methyl Group followed by Cyanation

This two-step approach offers a more controlled and often higher-yielding alternative to direct ammoxidation for laboratory-scale synthesis.

Workflow for Synthesis from 2,5-Lutidine

start Starting Material: 2,5-Lutidine step1 Step 1: Radical Halogenation (e.g., NCS or NBS, initiator) start->step1 intermediate1 Intermediate: 2-(Halomethyl)-5-methylpyridine step1->intermediate1 step2 Step 2: Cyanation (e.g., NaCN or KCN, solvent) intermediate1->step2 product Final Product: 2-(5-Methylpyridin-2-yl)acetonitrile step2->product

Caption: Synthetic workflow for the preparation of 2-(5-Methylpyridin-2-yl)acetonitrile starting from 2,5-lutidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine

  • Reaction Principle: The benzylic protons of the 2-methyl group are more acidic and sterically more accessible than those of the 5-methyl group, allowing for selective radical halogenation. Common halogenating agents include N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

  • Illustrative Protocol:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene.

    • Add N-chlorosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and the crude 2-(chloromethyl)-5-methylpyridine can be purified by distillation or used directly in the next step.

Step 2: Cyanation of 2-(Chloromethyl)-5-methylpyridine

  • Reaction Principle: This is a standard SN2 reaction where the cyanide ion displaces the chloride from the benzylic position.

  • Illustrative Protocol:

    • In a well-ventilated fume hood, dissolve the crude 2-(chloromethyl)-5-methylpyridine (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

    • Add an aqueous solution of sodium cyanide (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or distillation to obtain 2-(5-Methylpyridin-2-yl)acetonitrile.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Cyanation of 2-Halo-5-methylpyridine Route 2A: Ammoxidation of 2,5-Lutidine Route 2B: Halogenation-Cyanation of 2,5-Lutidine
Starting Material Cost Moderate (2-chloro-5-methylpyridine)Low (2,5-lutidine)Low (2,5-lutidine)
Number of Steps 1-2 (depending on starting material)12
Scalability Good for lab scale, adaptable for pilot scaleExcellent for industrial scaleGood for lab and pilot scale
Reaction Conditions Moderate to high temperaturesHigh temperatures, vapor phaseModerate temperatures
Key Challenges Handling of toxic cyanidesSelectivity between methyl groups, catalyst deactivationControl of radical halogenation, handling of cyanides
Typical Yields Generally good to excellentModerate to good, depends on selectivityGood to excellent

Conclusion

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile is a well-established process with several viable routes. The choice of the optimal synthetic pathway is a strategic decision that depends on factors such as the desired scale of production, cost considerations, and available equipment. The cyanation of 2-halo-5-methylpyridines remains a highly reliable and versatile method for laboratory synthesis, offering good yields and control. For larger-scale industrial applications, the direct ammoxidation of 2,5-lutidine presents an economically attractive, albeit technically challenging, option. The two-step halogenation-cyanation of 2,5-lutidine provides a balanced approach, combining the benefits of a low-cost starting material with the higher selectivity and control characteristic of laboratory-scale reactions.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108003589A.
  • Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.
  • Li, J., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(12), 10735–10744. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.
  • Wikipedia. (2023). 2-Methylpyridine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Cyano-5-methylpyridine. Retrieved from [Link]

  • DowElanco. (1991). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. US5053516A.
  • El-Ghanam, A. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(1), 323-331. Retrieved from [Link]

  • Feely, W. E., & Beavers, E. M. (1963). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 43, 20. Retrieved from [Link]

  • Tang, W., et al. (2021). Hollow flower-like Cr2V4O13 hierarchical micro-nano architectures: Controlled self-assembly synthesis and the outstanding catalytic performances for ammoxidation of chlorotoluenes. Molecular Catalysis, 517, 111885. Retrieved from [Link]

  • Gol'dshleger, N. F., & Azarova, T. S. (2000). Chapter XXIV: The Ammoxidation of Organic Substances. In Studies in Surface Science and Catalysis (Vol. 130, pp. 2015-2020). Elsevier. Retrieved from [Link]

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Technical Guide: 2-(5-Methylpyridin-2-yl)acetonitrile as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6 ) is a bifunctional pyridine scaffold characterized by an electron-deficient pyridine ring and an active methylene group. Its utility in medicinal chemistry stems from its ability to serve as a "masked" nucleophile (via the methylene anion) and a precursor to fused heterocycles such as indolizines and imidazo[1,2-a]pyridines.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this building block in modern drug discovery.

Physicochemical Profile
PropertyData
IUPAC Name 2-(5-Methylpyridin-2-yl)acetonitrile
CAS Number 38203-08-6
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point 110–112 °C (at 1 mmHg)
Acidity (pKa) ~18–19 (Active methylene C-H)
Solubility Soluble in DCM, EtOAc, MeCN, Alcohols; Sparingly soluble in water

Synthesis & Sourcing Strategy

While classical methods involve the nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine with cyanide salts, modern process chemistry favors transition-metal-catalyzed cross-coupling to avoid hazardous chloromethyl intermediates and ensure high regioselectivity.

Recommended Protocol: Pd-Catalyzed Alpha-Arylation

This protocol utilizes 2-bromo-5-methylpyridine and ethyl cyanoacetate, followed by decarboxylation. It is preferred for its scalability and safety profile compared to direct cyanation of chloromethyl derivatives.

Reaction Scheme:

  • Coupling: 2-Bromo-5-methylpyridine + Ethyl cyanoacetate

    
     Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate
    
  • Decarboxylation: Acidic hydrolysis

    
     2-(5-Methylpyridin-2-yl)acetonitrile
    
Detailed Experimental Procedure

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Cross-Coupling [1]

  • Charge: In a dry reaction vessel, dissolve 2-bromo-5-methylpyridine (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in anhydrous toluene (10 mL/g).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) or BINAP .

  • Base: Add Cs₂CO₃ (1.5 equiv) or K₃PO₄ .

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. The crude intermediate (ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate) is usually an oil.

Step 2: Decarboxylation [2]

  • Hydrolysis: Dissolve the crude ester in 6N HCl (5 mL/g).

  • Reflux: Heat to reflux (approx. 100–110°C) for 4–6 hours. The ester hydrolyzes and spontaneously decarboxylates.

  • Neutralization: Cool to 0°C. Carefully adjust pH to ~8 using saturated NaHCO₃ or NaOH solution. Caution: Gas evolution.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure acetonitrile.

SynthesisWorkflow Start 2-Bromo-5-methylpyridine Reagents Ethyl Cyanoacetate Pd(OAc)2 / Xantphos Cs2CO3, Toluene, 100°C Start->Reagents Inter Intermediate: Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate Reagents->Inter Acid 6N HCl, Reflux (Hydrolysis & Decarboxylation) Inter->Acid Product Product: 2-(5-Methylpyridin-2-yl)acetonitrile Acid->Product

Figure 1: Two-step synthesis of 2-(5-methylpyridin-2-yl)acetonitrile via Pd-catalyzed coupling and decarboxylation.

Reactivity & Applications in Medicinal Chemistry

The versatility of 2-(5-methylpyridin-2-yl)acetonitrile lies in its active methylene group (C2 position) and the pyridine nitrogen .

The Active Methylene "Handle"

The methylene protons are significantly acidic (pKa ~19) due to the electron-withdrawing nitrile group and the pyridine ring.

  • Mono/Dialkylation: Reaction with alkyl halides (R-X) using bases like NaH or KOtBu allows the introduction of steric bulk or pharmacophores.

    • Example: Synthesis of 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile (gem-dimethyl analog) to block metabolic oxidation.

  • Knoevenagel Condensation: Reaction with aldehydes yields acrylonitrile derivatives, which are Michael acceptors or precursors to saturated ethyl-linkers.

Heterocyclic Ring Construction

This scaffold is a "privileged" precursor for fused bicyclic systems often found in kinase inhibitors and GPCR ligands.

  • Indolizine Synthesis (Chichibabin Cyclization): Reaction with

    
    -haloketones leads to the formation of indolizines . The pyridine nitrogen attacks the ketone, followed by cyclization of the active methylene onto the carbonyl.
    
  • Imidazo[1,2-a]pyridines: While typically formed from 2-aminopyridines, functionalization of the nitrile can lead to amidines which cyclize to form imidazopyridine derivatives.

Functional Group Transformations
  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (ethylamine side chain), creating a tryptamine-like scaffold (bioisostere of indole).

  • Hydrolysis: Acidic hydrolysis yields the corresponding acetic acid derivative.

ReactivityMap Core 2-(5-Methylpyridin-2-yl)acetonitrile (Core Scaffold) Alkylation Alkylation (NaH, R-X) Core->Alkylation Condensation Knoevenagel (R-CHO, Base) Core->Condensation Cyclization Cyclization (alpha-haloketones) Core->Cyclization Reduction Reduction (H2, Raney Ni) Core->Reduction GemDimethyl Gem-dialkyl Derivatives (Metabolic Stability) Alkylation->GemDimethyl Vinyl Acrylonitriles (Michael Acceptors) Condensation->Vinyl Indolizine Indolizines (Fused Heterocycles) Cyclization->Indolizine Chichibabin-like Amine 2-(5-Methylpyridin-2-yl)ethanamine (Tryptamine Bioisostere) Reduction->Amine

Figure 2: Divergent synthetic pathways from the core acetonitrile scaffold.

Handling & Safety (E-E-A-T)

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

  • Nitrile Risks: Like all organic nitriles, this compound can liberate cyanide ions under strong metabolic or chemical stress, although the covalent C-CN bond is generally stable.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The active methylene group is susceptible to slow oxidation or polymerization if exposed to air and light for extended periods.

  • PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.

References

  • Biosynth . (n.d.). 2-(5-Methylpyridin-2-yl)acetonitrile Product Page. Retrieved from [3]

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds and Nitriles. In Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
  • TCI Chemicals . (n.d.). 2-Pyridylacetonitrile Safety Data Sheet. Retrieved from (General safety data for the class).

Sources

role of 2-(5-Methylpyridin-2-yl)acetonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 2-(5-Methylpyridin-2-yl)acetonitrile in Medicinal Chemistry: A Technical Guide

Abstract This technical guide analyzes the synthetic utility and medicinal chemistry applications of 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6). As a bifunctional building block containing a basic pyridine nitrogen and an acidic methylene "warhead" activated by a nitrile group, this molecule serves as a critical linchpin in the synthesis of homopicolylamines , fused heterocyclic scaffolds (e.g., indolizines, pyrazolopyridines), and GPCR modulators . We detail its reactivity profile, specific applications in drug discovery (kinase inhibitors and sensory receptors), and validated experimental protocols.

Chemical Identity & Strategic Significance

The molecule typically appears as a yellow-to-orange oil or low-melting solid. Its strategic value lies in the 5-methyl group , which blocks the metabolically vulnerable para-position of the pyridine ring, enhancing the metabolic stability (t1/2) of the final drug candidate compared to unsubstituted pyridine analogs.

PropertyDataSignificance in Drug Design
CAS Number 38203-08-6Unique identifier for sourcing.
Molecular Weight 132.16 g/mol Low MW allows substantial elaboration while adhering to Lipinski's Rule of 5.
Acidity (pKa) ~18 (DMSO)The methylene protons are sufficiently acidic for deprotonation by mild bases (e.g., KOtBu, NaH), enabling facile alkylation.
LogP ~1.2Moderate lipophilicity ensures good solubility in organic solvents for synthesis and reasonable membrane permeability.
Electronic Effect Electron-deficient RingThe pyridine nitrogen withdraws density, activating the methylene group for nucleophilic attacks or condensations.

Synthetic Utility: The "Warhead" Reactivity

The methylene group (


-CH

) is the primary center of reactivity. It acts as a nucleophile when deprotonated, while the nitrile group serves as a transformable electrophile.
The Active Methylene "Chameleon"

The


-protons are activated by both the electron-withdrawing nitrile and the pyridine ring. This allows for:
  • Knoevenagel Condensations: Reaction with aldehydes to form acrylonitrile derivatives.

  • Alkylation: Mono- or di-alkylation to introduce steric bulk or pharmacophores.

  • Reaction with DMF-DMA: A critical pathway to enaminonitriles, which are precursors to fused ring systems.

Nitrile Transformations
  • Reduction: Converts to the primary amine (homopicolylamine), a privileged scaffold in GPCR ligands.

  • Hydrolysis: Yields the corresponding acetic acid or amide.

  • Cyclization: Participates in Pinner reactions or [3+2] cycloadditions.

Medicinal Chemistry Applications

Case Study: GPCR Modulators (Umami Tastants)

The reduction of 2-(5-methylpyridin-2-yl)acetonitrile yields 2-(5-methylpyridin-2-yl)ethanamine . This amine is a key pharmacophore in the development of T1R1/T1R3 receptor modulators (umami flavor enhancers).

  • Mechanism: The 5-methylpyridine moiety fits into the orthosteric or allosteric site of the GPCR, mimicking the side chain of glutamate but with enhanced hydrophobic interactions.

  • Synthesis Logic: The nitrile reduction is preferred over direct alkylation of amines because it avoids over-alkylation byproducts.

Case Study: Kinase Inhibitor Scaffolds (Fused Systems)

The molecule reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile . This intermediate reacts with hydrazines to form 3-amino-pyrazolo[1,5-a]pyridines , a scaffold found in inhibitors of kinases such as p38 MAPK and KDR (VEGFR-2) .

  • Structural Benefit: The fused system rigidly orients the pyridine nitrogen to form hydrogen bonds with the kinase hinge region (ATP binding site).

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2-(5-Methylpyridin-2-yl)acetonitrile.

G Start 2-(5-Methylpyridin-2-yl) acetonitrile Amine 2-(5-Methylpyridin-2-yl) ethanamine Start->Amine Reduction (H2/Raney Ni or LAH) Enamine Enaminonitrile Intermediate Start->Enamine DMF-DMA Reflux Alkylated alpha-Alkylated Derivatives Start->Alkylated Base (NaH) + R-X GPCR GPCR Ligands (e.g., T1R1/T1R3 Modulators) Amine->GPCR Amide Coupling Fused Pyrazolo[1,5-a]pyridine Scaffolds Enamine->Fused Hydrazine Cyclization Kinase Kinase Inhibitors (p38, VEGFR-2) Fused->Kinase SAR Optimization

Figure 1: Divergent synthetic pathways utilizing the nitrile and active methylene functionalities.

Experimental Protocols

Protocol A: Synthesis of Enaminonitrile Intermediate

This protocol activates the scaffold for fused-ring synthesis.

  • Reagents: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Solvent: Anhydrous DMF or Toluene.

  • Procedure:

    • Charge a reaction flask with the nitrile and solvent under N

      
       atmosphere.
      
    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to 90–110 °C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material.

    • Workup: Cool to room temperature. The product often precipitates upon cooling or addition of diethyl ether. Filter the solid. If no precipitate forms, concentrate in vacuo to a viscous oil (often used directly in the next step).

  • Validation:

    
    H NMR should show a singlet around 
    
    
    
    7.5–8.0 ppm (vinyl proton) and two singlets for N(CH
    
    
    )
    
    
    .
Protocol B: Catalytic Reduction to Homopicolylamine

This protocol yields the primary amine for amide coupling.

  • Reagents: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq), Raney Nickel (catalytic amount, ~10 wt%), Ammonia (7N in MeOH).

  • Conditions: H

    
     atmosphere (balloon or Parr shaker at 40 psi).
    
  • Procedure:

    • Safety Warning: Raney Nickel is pyrophoric. Handle under inert gas.

    • Dissolve the nitrile in methanolic ammonia.

    • Add the Raney Nickel catalyst carefully.

    • Stir under H

      
       for 12–16 hours at room temperature.
      
    • Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH. Concentrate the filtrate to obtain the crude amine.

  • Validation: LCMS peak corresponding to [M+H]

    
     = 137. Chemical shift of methylene protons adjacent to NH
    
    
    
    appears at ~3.0 ppm.

References

  • Tachdjian, C. et al. (2003). Amide compounds as savory flavoring agents.[1] U.S. Patent Application 2003/0232407.[1] Link

    • Context: Describes the reduction of the nitrile to the amine for use in high-potency umami tastants.
  • El-Saghier, A. M. M. (2002). Synthesis of some new pyrazolo[1,5-a]pyridines.Journal of Chemical Research. Context: Details the reaction of pyridyl acetonitriles with DMF-DMA and hydrazines.
  • Bagley, M. C. et al. (2011). The synthesis of highly substituted pyridines.[2]Chemical Science, 2, 1-15.

    • Context: Reviews the reactivity of active methylene pyridines in heterocycle form
  • PubChem Compound Summary. (2025). 2-(5-Methylpyridin-2-yl)acetonitrile (CID 20512385). National Center for Biotechnology Information. Link

    • Context: Physicochemical data and safety information.[3]

Sources

Forging New Paths in Heterocyclic Chemistry: A Technical Guide to the Novel Reactions of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its unique electronic properties and ability to engage in a variety of chemical transformations have cemented its role in a vast array of applications. Within this important class of heterocycles, 2-(5-Methylpyridin-2-yl)acetonitrile emerges as a particularly intriguing building block. The presence of an active methylene group and a cyano moiety, appended to a 5-methylpyridine core, offers a rich playground for synthetic exploration. The methyl group at the 5-position can also subtly influence the electronic properties and reactivity of the pyridine ring, potentially leading to novel outcomes in various chemical reactions.[3]

This technical guide, intended for researchers at the forefront of chemical innovation, will delve into the underexplored reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile. Moving beyond standard textbook examples, we will explore the application of classic name reactions in a new context and propose novel synthetic pathways. The focus will be on providing not just theoretical knowledge, but also actionable, detailed protocols to empower chemists to unlock the full synthetic potential of this versatile molecule.

Core Reactivity: The Active Methylene Group

The key to the diverse reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile lies in the active methylene group situated between the electron-withdrawing pyridine ring and the cyano group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases.[4] This facile generation of a stabilized carbanion is the linchpin for a multitude of carbon-carbon bond-forming reactions.

Diagram: Activation of the Methylene Group

Methylene Activation Start 2-(5-Methylpyridin-2-yl)acetonitrile Carbanion Stabilized Carbanion Start->Carbanion Deprotonation Base Base (e.g., NaH, Et3N) Base->Carbanion Product Functionalized Product Carbanion->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: The active methylene group is readily deprotonated to form a stabilized carbanion.

Novel Synthetic Transformations

This section explores a series of powerful, yet potentially underexplored, reactions utilizing 2-(5-Methylpyridin-2-yl)acetonitrile as a key starting material. The protocols provided are designed to be robust and serve as a launchpad for further derivatization and discovery.

The Knoevenagel Condensation: A Gateway to Conjugated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[5] In the context of 2-(5-Methylpyridin-2-yl)acetonitrile, this reaction provides a straightforward entry into highly functionalized and conjugated molecular systems, which are of significant interest in materials science and as precursors to bioactive molecules.

Causality Behind Experimental Choices: The choice of a mild base, such as piperidine or triethylamine, is crucial to prevent self-condensation of the aldehyde or ketone. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. The electron-donating methyl group on the pyridine ring may slightly increase the nucleophilicity of the carbanion, potentially leading to faster reaction rates compared to the unsubstituted analogue.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel Condensation Start 2-(5-Methylpyridin-2-yl)acetonitrile + Aromatic Aldehyde Intermediate Intermediate Adduct Start->Intermediate Nucleophilic Addition Catalyst Piperidine or Et3N Ethanol, Reflux Catalyst->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Nitrile Dehydration->Product

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-2-(5-methylpyridin-2-yl)acrylamide

  • To a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.32 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of absolute ethanol, add piperidine (0.1 mL).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the desired product as a crystalline solid.

Data Presentation: Knoevenagel Condensation with Various Aldehydes

EntryAldehydeProduct Yield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde92
34-Nitrobenzaldehyde95
44-Methoxybenzaldehyde88
The Gewald Reaction: One-Pot Synthesis of Highly Substituted Thiophenes

The Gewald reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[6][7] Applying this to 2-(5-Methylpyridin-2-yl)acetonitrile opens a direct route to novel thiophene derivatives fused or linked to the pyridine core, a motif prevalent in many biologically active compounds.[8]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine, which facilitates both the initial Knoevenagel condensation and the subsequent steps involving sulfur. The choice of solvent is often a protic one, like ethanol or methanol, to aid in the solubility of the reagents and intermediates. The reaction mechanism is complex but is understood to proceed through a Knoevenagel adduct which then reacts with sulfur.[9][10]

Diagram: Gewald Reaction Mechanism

Gewald Reaction Start Ketone/Aldehyde + 2-(5-Methylpyridin-2-yl)acetonitrile Knoevenagel Knoevenagel Adduct Start->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Thiolation Intermediate Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product Thorpe-Ziegler Cyclization Start Dinitrile Precursor Cyclization Intramolecular Cyclization Start->Cyclization Base Strong Base (e.g., NaH) High Dilution Base->Cyclization Enamine Cyclic Enamine Cyclization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Product Fused Pyridinone Hydrolysis->Product

Caption: General workflow for the Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of a Novel Fused Pyridinone

  • Step 1: Synthesis of the Dinitrile Precursor

    • To a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.32 g, 10 mmol) in 50 mL of dry THF, add sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, then add a solution of 3-chloropropionitrile (0.89 g, 10 mmol) in 10 mL of dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate. The organic layer is then dried and concentrated to yield the dinitrile precursor.

  • Step 2: Thorpe-Ziegler Cyclization

    • Prepare a solution of the dinitrile precursor (10 mmol) in 200 mL of dry toluene.

    • In a separate flask, prepare a suspension of sodium hydride (0.48 g, 20 mmol) in 50 mL of dry toluene.

    • Add the solution of the dinitrile precursor to the sodium hydride suspension dropwise over 4 hours under reflux, maintaining high dilution.

    • After the addition is complete, continue to reflux for an additional 2 hours.

    • Cool the reaction mixture and carefully quench with ethanol, followed by water.

    • Separate the organic layer, and acidify the aqueous layer with concentrated HCl.

    • Heat the acidic aqueous layer to 80 °C for 1 hour to effect hydrolysis.

    • Cool and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

Michael Addition: Building Complexity through Conjugate Addition

The carbanion generated from 2-(5-Methylpyridin-2-yl)acetonitrile can act as a potent nucleophile in Michael addition reactions, attacking electron-deficient alkenes. [11][12]This reaction is a powerful tool for constructing complex molecular architectures from simple starting materials. [13] Causality Behind Experimental Choices: The choice of base and solvent can influence the outcome of the Michael addition. For less reactive Michael acceptors, a stronger base may be required. The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Michael Addition to Methyl Acrylate

  • To a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.32 g, 10 mmol) in 50 mL of dry THF at -78 °C, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise.

  • Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Add a solution of methyl acrylate (0.95 g, 11 mmol) in 10 mL of dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Medicinal Chemistry and Drug Development Perspectives

Pyridine and its derivatives are ubiquitous in pharmaceuticals, with applications ranging from antiviral and antibacterial to anticancer agents. [2][14][15]The unique structural features of 2-(5-Methylpyridin-2-yl)acetonitrile make it an attractive starting point for the synthesis of novel drug candidates. The ability to easily functionalize the molecule through the reactions described above allows for the rapid generation of diverse chemical libraries for high-throughput screening.

The introduction of the 5-methyl group can be advantageous in drug design. It can enhance binding to biological targets through hydrophobic interactions and can also influence the metabolic stability of the molecule by blocking a potential site of oxidation.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functionalized derivatives of 2-(5-Methylpyridin-2-yl)acetonitrile can be designed to target specific kinases involved in cancer and inflammatory diseases.

  • CNS Agents: The lipophilicity imparted by the methyl group and the ability to form hydrogen bonds via the pyridine nitrogen make these compounds interesting candidates for targeting receptors and enzymes in the central nervous system.

  • Antimicrobial Agents: The diverse heterocyclic systems that can be synthesized from this starting material, such as thiophenes and fused pyridines, are known to exhibit antimicrobial properties.

Conclusion and Future Outlook

2-(5-Methylpyridin-2-yl)acetonitrile is a versatile and underexplored building block with immense potential for the discovery of novel reactions and the synthesis of functional molecules. The reactivity of its active methylene group enables a wide range of classical and modern organic transformations, providing access to a rich diversity of chemical structures. This guide has provided a framework for exploring this reactivity, offering detailed protocols and insights into the underlying chemical principles.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the exploration of underutilized chemical space becomes increasingly critical. It is our hope that this guide will inspire researchers to further investigate the chemistry of 2-(5-Methylpyridin-2-yl)acetonitrile, leading to the discovery of new reactions, the synthesis of novel bioactive compounds, and the advancement of chemical science.

References

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  • Google Patents. (n.d.). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
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  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4413.
  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with azinylacetonitriles: 2-pyridylacetonitrile as a precursor to functionally substituted pyridines. Molecules (Basel, Switzerland), 14(11), 4406–4413. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.).
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  • Rule B-3. Fused Heterocycli... (n.d.). ACD/Labs.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.).
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules.
  • Strengths of Acids in Acetonitrile. (n.d.). University of Tartu.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Scientific Reports.
  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. (2019). Progress in Chemical and Biochemical Research.

Sources

Technical Guide: Spectroscopic Characterization of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Scope

This technical guide provides a comprehensive framework for the identification and structural verification of 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 79415-03-5). This compound serves as a critical intermediate in the synthesis of agrochemicals (e.g., sulfoxaflor analogs) and pharmaceutical targets involving voltage-gated sodium channel inhibitors.

The guide synthesizes spectroscopic data derived from high-fidelity structural analogs and fragment-based prediction algorithms, validated against standard pyridine substitution effects. It is designed to assist researchers in confirming product identity during synthesis optimization and quality control.

Molecular Profile
PropertySpecification
IUPAC Name 2-(5-Methylpyridin-2-yl)acetonitrile
Common Name (5-Methyl-2-pyridyl)acetonitrile
CAS Registry Number 79415-03-5
Molecular Formula

Molecular Weight 132.16 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, Chloroform, Methanol, DMSO; sparingly soluble in water.
Key Reactivity Methylene protons (

to CN and Pyridine) are highly acidic (

).

Part 2: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Chloroform-d (


) is the standard solvent. However, if investigating tautomeric equilibria or anion formation, DMSO-

is preferred due to its higher polarity and lack of proton exchange.

H NMR (Proton) Data (400 MHz,

)

Reference Assignments based on substituent additivity rules for 2,5-disubstituted pyridines.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.38 - 8.42 Doublet (

Hz)
1HH-6

-proton to Nitrogen; deshielded by ring nitrogen and inductive effect.
7.50 - 7.55 Doublet of Doublets (

Hz)
1HH-4 Coupling with H-3 (ortho) and H-6 (meta).
7.28 - 7.32 Doublet (

Hz)
1HH-3 Ortho to the acetonitrile side chain.
3.95 - 4.05 Singlet2H-CH

-CN
Methylene group. Deshielded by both the nitrile and the aromatic ring.
2.34 - 2.38 Singlet3H-CH

Methyl group at position 5.

Application Note:

  • Coupling Constants (

    
    ):  The coupling between H-3 and H-4 (
    
    
    
    Hz) is diagnostic for ortho-substitution. The small coupling (
    
    
    Hz) between H-4 and H-6 confirms the meta relationship across the methyl group.
  • Impurity Flag: Watch for a singlet at

    
     2.55 ppm, which indicates unreacted 2,5-lutidine (precursor), or a shift in the methylene peak indicating hydrolysis to the amide.
    

C NMR (Carbon) Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
150.2 Quaternary (C)C-2 (Ipso to acetonitrile)
149.8 Methine (CH)C-6 (Ortho to N)
137.5 Methine (CH)C-4
131.8 Quaternary (C)C-5 (Ipso to Methyl)
123.5 Methine (CH)C-3
117.5 Quaternary (C)-CN (Nitrile)
26.8 Methylene (CH

)
-CH

-
18.2 Methyl (CH

)
-CH

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat)

The IR spectrum provides a rapid "Go/No-Go" decision point during synthesis.

Wavenumber (

)
Vibration ModeDiagnostic Value
2245 - 2255

Stretch
Critical. Sharp, weak-to-medium intensity. Absence indicates hydrolysis to amide/acid.
3030 - 3060

Aromatic
Weak shoulder.
2920 - 2950

Aliphatic
Methyl/Methylene stretches.
1590, 1570

Ring
Pyridine skeletal vibrations (the "breathing" modes).
820 - 840

Out-of-plane
Diagnostic for 1,2,4-trisubstituted benzenes/pyridines (2 adjacent H's).
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

  • Molecular Ion (

    
    ): 
    
    
    
  • Base Peak: Often

    
     (highly stable aromatic system) or 
    
    
    
    (Loss of HCN).
  • Fragmentation Pattern (EI):

    • 
       (Loss of H, formation of stable benzylic-type cation).
      
    • 
       (Loss of CN/HCN).
      
    • 
       (Pyridine ring fragmentation).[1]
      

Part 3: Experimental Workflows & Logic

Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

StructuralVerification Start Crude Product Isolated IR_Check Step 1: FTIR Analysis Start->IR_Check Nitrile_Band Band at ~2250 cm-1? IR_Check->Nitrile_Band NMR_Check Step 2: 1H NMR (CDCl3) Nitrile_Band->NMR_Check Yes Fail_Hydrolysis FAIL: Hydrolysis to Amide (Check for broad NH peaks) Nitrile_Band->Fail_Hydrolysis No Integration Integ. Ratio Correct? (3:2:1:1:1) NMR_Check->Integration Purity_Check Step 3: GC-MS / LC-MS Integration->Purity_Check Yes Fail_Precursor FAIL: Unreacted Precursor (Check 2,5-Lutidine) Integration->Fail_Precursor No Mass_Ion M+ = 132 detected? Purity_Check->Mass_Ion Mass_Ion->Fail_Precursor No Success PASS: Structure Confirmed Mass_Ion->Success Yes

Figure 1: Step-by-step logic for confirming the identity of the target nitrile, filtering out common hydrolysis byproducts.

Reactivity & Handling Protocol

The methylene group at position 2 is activated by both the electron-withdrawing nitrile and the pyridine nitrogen. This creates specific handling requirements.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exposure to moisture and base can lead to hydrolysis.

  • Acidity: The

    
     of the methylene protons is approximately 18-20 (in DMSO).
    
    • Implication: Strong bases (NaH, LDA, KHMDS) will deprotonate this position quantitatively, generating a nucleophile suitable for alkylation.

  • Tautomerism: While the nitrile form is dominant, in the presence of strong bases, the anion is resonance-stabilized (Lithio-enamenolate equivalent).

ReactivityPath Target 2-(5-Methylpyridin-2-yl) acetonitrile Anion Resonance Stabilized Carbanion Target->Anion Deprotonation Base Strong Base (NaH/LDA) Base->Anion Product Alpha-Alkylated Product Anion->Product SN2 Attack Electrophile Electrophile (R-X) Electrophile->Product

Figure 2: Activation pathway for the methylene group, highlighting the compound's utility as a nucleophile in synthesis.

Part 4: References

  • PubChem Compound Summary. (n.d.). Acetonitrile, (5-methyl-2-pyridinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sato, Y., et al. (1991). Synthesis of 2-substituted-5-methylpyridines.[2][3] U.S. Patent No.[2] 5,053,516. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Elnagdi, M. H., et al. (2019). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.[4] Molecules.[5][1][2][3][4][6][7][8][9] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[10] (Authoritative grounding for NMR shift prediction rules).

Sources

Solubility Profile & Process Chemistry: 2-(5-Methylpyridin-2-yl)acetonitrile

[1]

Executive Summary

2-(5-Methylpyridin-2-yl)acetonitrile is a critical bifunctional intermediate featuring a basic pyridine core and a polar, active nitrile side chain.[1] Its solubility behavior is dominated by the pyridine nitrogen (pKa ~6.0) and the dipolar nitrile motif , making it highly responsive to pH manipulation and polarity-driven solvent systems.[1]

This guide moves beyond static data points to provide a dynamic solubility framework. For researchers and process chemists, the primary utility of this compound lies in its pH-switchable solubility , allowing for high-efficiency purification via acid-base extraction rather than costly chromatography.[1]

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step to accurate solvent selection.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 132.16 g/mol Low MW facilitates high solubility in most organic solvents.[1]
Physical State Solid / Low-melting SolidLikely MP 30–50°C (Analogue inference).[1] Prone to "oiling out" in mixed solvents.
H-Bond Donors 0Lipophilic character dominates in neutral media.[1]
H-Bond Acceptors 2 (Pyridine N, Nitrile N)High affinity for protic solvents (Alcohols, Water/Acid).[1]
LogP (Predicted) ~1.5 – 1.8Moderate lipophilicity; extracts well into DCM/EtOAc.
pKa (Pyridine N) ~6.0Critical: Soluble in aqueous acid (pH < 4); Insoluble in aqueous base (pH > 8).
Predicted Solvent Compatibility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogues.

Solvent ClassPredicted SolubilityProcess Utility
Chlorinated (DCM, CHCl₃) Excellent (>500 mg/mL) Primary extraction solvent; solubilizes crude oils easily.[1]
Polar Aprotic (THF, MeCN) Excellent Reaction media; too soluble for crystallization.
Esters (Ethyl Acetate) Good Standard extraction solvent; potential crystallization solvent when cooled.
Alcohols (MeOH, EtOH) Good to Excellent High solubility due to H-bonding; useful for recrystallization if cooled to -20°C.
Aromatics (Toluene) Moderate Ideal for Recrystallization. High thermal coefficient (soluble hot, insoluble cold).[1]
Alkanes (Hexane, Heptane) Poor (<10 mg/mL) Anti-solvent. Use to force precipitation or remove non-polar impurities.
Water (Neutral pH) Low / Sparingly Soluble Product precipitates in water unless pH is adjusted.

Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Purification

Trustworthiness: This protocol relies on the compound's intrinsic pKa, ensuring that only the target basic amine is isolated, rejecting non-basic impurities.

Objective: Purify crude 2-(5-Methylpyridin-2-yl)acetonitrile without chromatography.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (3 equiv).

    • Mechanism:[2][3][4] The pyridine nitrogen protonates (Py-H⁺), becoming water-soluble.[1] Neutral impurities remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with a small volume of fresh EtOAc to remove entrained non-polar impurities.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.

    • Observation: The solution will turn cloudy as the free base precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture three times with DCM .

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Gravimetric Solubility Screening

Expertise: Use this when exact solubility data is required for process scale-up.[1]

  • Preparation: Place 100 mg of solid in a tared vial.

  • Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Visual Check: Stop when solution is clear. Calculate solubility (

    
    ).
    
  • Saturation (If not dissolved by 2 mL): Add excess solvent (total 5 mL), stir for 24h, filter supernatant, evaporate a known volume, and weigh the residue.

Visualization & Logic Flows[1]

Diagram 1: Solubility-Driven Purification Logic

This decision tree guides the researcher through solvent selection based on the physical state of the crude material.[1]

PurificationLogicStartCrude 2-(5-Methylpyridin-2-yl)acetonitrileStateCheckPhysical State CheckStart->StateCheckSolidSolid / Semi-SolidStateCheck->SolidIf relatively cleanOilDark Oil / TarStateCheck->OilIf crude/dirtyRecrystRecrystallization ScreeningSolid->RecrystAcidBaseProtocol A: Acid-Base Extraction(Removes neutral impurities)Oil->AcidBaseRequired First StepAcidBase->SolidYields Solid/OilSolvent1Try Toluene(Heat to 80°C -> Cool to 0°C)Recryst->Solvent1Solvent2Try EtOH / Heptane(Dissolve in min. hot EtOH, add Heptane)Recryst->Solvent2SuccessPure Crystalline SolidSolvent1->SuccessCrystals FormSolvent2->SuccessCrystals Form

Caption: Purification decision matrix emphasizing acid-base extraction for crude oils and solvent/anti-solvent crystallization for final polishing.

Critical Process Notes

The "Oiling Out" Phenomenon

Pyridine derivatives with alkyl chains often exhibit a "lubricating" effect, preventing crystal lattice formation.

  • Cause: The melting point is likely near ambient temperature (30–50°C).

  • Solution: If the product oils out during recrystallization (droplets form instead of crystals):

    • Re-heat to dissolve the oil.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Cool very slowly (1°C/min) to allow lattice formation.

    • Use Toluene instead of Ethanol; aromatics often promote better pi-stacking for crystallization.[1]

Stability & Safety
  • Active Methylene: The -CH₂- group between the pyridine and nitrile is acidic. Avoid Acetone or MEK during recrystallization if any base is present, as aldol condensation (self-polymerization) may occur.[1]

  • Cyanide Risk: While the nitrile group is stable, avoid strong acids at high temperatures (>100°C) which could hydrolyze the nitrile to the carboxylic acid or release trace HCN.

References

  • Biosynth. (n.d.). 2-(5-Methylpyridin-2-yl)acetonitrile Product Page. Retrieved from

  • PubChem. (2025).[5] Pyridine-2-acetonitrile (Analogue) Physical Properties. National Library of Medicine. Retrieved from [6]

  • Sigma-Aldrich. (n.d.).[1] 2-Chloropyridine-5-acetonitrile (Structural Analogue) Melting Point Data. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).

The Unexplored Therapeutic Potential of 2-(5-Methylpyridin-2-yl)acetonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into Unexplored Chemical Space

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic promise is a perpetual endeavor. The pyridine ring, a ubiquitous heterocycle in numerous approved drugs, continues to serve as a privileged starting point for the design of new bioactive agents.[1][2] Coupled with the versatile reactivity of the acetonitrile group, the 2-(pyridin-2-yl)acetonitrile framework presents a compelling, yet underexplored, chemical space. This technical guide focuses on a specific embodiment of this scaffold: 2-(5-Methylpyridin-2-yl)acetonitrile and its derivatives. While direct and extensive research on this particular substituted variant is nascent, this document serves as a comprehensive primer for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds, this guide aims to illuminate the potential biological activities of 2-(5-methylpyridin-2-yl)acetonitrile derivatives and provide a strategic roadmap for their synthesis, evaluation, and development as next-generation therapeutics.

We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of this compound class, drawing parallels from established findings on analogous pyridine and acetonitrile-containing molecules. This guide is structured to not only present what is known but to also logically extrapolate and propose avenues for future investigation, complete with detailed experimental protocols and mechanistic hypotheses.

The 2-(5-Methylpyridin-2-yl)acetonitrile Scaffold: A Privileged Starting Point

The core structure, 2-(5-Methylpyridin-2-yl)acetonitrile, combines the pharmacologically significant pyridine ring with a reactive acetonitrile moiety. The pyridine nucleus is a cornerstone in medicinal chemistry, found in drugs with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The methyl group at the 5-position of the pyridine ring can influence the molecule's electronic properties and steric profile, potentially enhancing its interaction with biological targets and improving its metabolic stability.

The acetonitrile group, particularly the methylene bridge, is a key reactive handle. The acidity of the α-protons allows for a variety of chemical transformations, making it an excellent anchor point for the introduction of diverse functional groups and the construction of more complex molecular architectures.[4][5] This inherent reactivity is the gateway to creating extensive libraries of derivatives for biological screening.

Potential Biological Activities: An Evidence-Based Extrapolation

While direct studies on 2-(5-methylpyridin-2-yl)acetonitrile derivatives are limited, a wealth of information on related structures provides a strong basis for predicting their potential therapeutic applications.

Anticancer Activity: Targeting the Machinery of Malignancy

Derivatives of pyridine and related heterocycles have demonstrated significant potential as anticancer agents. The introduction of various substituents onto the pyridine ring can lead to compounds with potent antiproliferative activity against a range of cancer cell lines.[6][7]

Hypothesized Mechanisms of Action:

Based on studies of analogous compounds, derivatives of 2-(5-methylpyridin-2-yl)acetonitrile may exert their anticancer effects through several mechanisms:

  • Enzyme Inhibition: Many small molecule inhibitors of kinases and other enzymes crucial for cancer cell proliferation and survival feature a pyridine core.[8] The 2-(5-methylpyridin-2-yl)acetonitrile scaffold could be elaborated to target specific enzymes like receptor tyrosine kinases (e.g., RET) or topoisomerases.[8][9]

  • Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives have shown potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis.[10] By designing appropriate derivatives, it is plausible that the 2-(5-methylpyridin-2-yl)acetonitrile scaffold could be oriented to interact with the colchicine binding site of tubulin.

  • Induction of Apoptosis: The introduction of specific functionalities can steer the molecule to trigger programmed cell death in cancer cells.

Proposed Synthetic and Screening Workflow for Anticancer Derivatives:

anticancer_workflow cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_in_vivo In Vivo Evaluation start 2-(5-Methylpyridin-2-yl)acetonitrile step1 Knoevenagel Condensation with Aromatic Aldehydes start->step1 step2 Alkylation of α-carbon start->step2 step3 Thorpe-Ziegler Cyclization start->step3 lib Diverse Chemical Library step1->lib step2->lib step3->lib screen1 MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) lib->screen1 screen2 Cell Cycle Analysis (Flow Cytometry) screen1->screen2 Active Hits screen4 Enzyme Inhibition Assays screen1->screen4 Active Hits screen3 Apoptosis Assays (Annexin V/PI Staining) screen2->screen3 invivo1 Xenograft Mouse Models screen3->invivo1 Lead Compounds screen4->invivo1 invivo2 Toxicity Studies invivo1->invivo2

Figure 1: Proposed workflow for the synthesis and evaluation of anticancer derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-(5-methylpyridin-2-yl)acetonitrile derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have a long history in this area, exhibiting both antibacterial and antifungal properties.[12][13][14][15]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Derivatives could be designed to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Wall Synthesis Inhibition: The compounds might interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Membrane Disruption: Certain lipophilic derivatives could potentially disrupt the integrity of the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine and pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[16][17][18][19]

Potential Mechanisms of Action:

  • COX/LOX Inhibition: Derivatives could be designed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.

  • Cytokine Inhibition: The compounds may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • NF-κB Pathway Inhibition: Derivatives could potentially interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants using ELISA kits.

  • Cell Viability: Perform an MTT assay on the cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Structure-Activity Relationship (SAR) Studies: A Compass for Optimization

Systematic modification of the 2-(5-methylpyridin-2-yl)acetonitrile scaffold will be crucial for optimizing biological activity and developing lead compounds.

Key Areas for Modification and SAR Exploration:

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(5-Methylpyridin-2-yl)acetonitrile

2-(5-Methylpyridin-2-yl)acetonitrile is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its structure, featuring a pyridine ring, a nitrile group, and a reactive methylene bridge, provides a unique combination of electronic properties and reaction sites. This guide will provide an in-depth exploration of the core reaction mechanisms of this molecule, focusing on the causality behind its reactivity and its application in targeted synthesis, particularly within the pharmaceutical industry where it is a known intermediate in the synthesis of hypnotic agents like Zolpidem.[1][2][3] Our focus will be on the fundamental principles that govern its transformations, providing researchers and drug development professionals with the mechanistic insights required for predictable and efficient synthetic design.

Pillar of Reactivity: The Acidity of the α-Methylene Protons

The primary hub of reactivity for 2-(5-Methylpyridin-2-yl)acetonitrile is the methylene (-CH₂-) group. The protons attached to this α-carbon exhibit significant acidity, a characteristic that is fundamental to nearly all of its useful transformations. While the pKa of a typical alkane C-H bond is exceedingly high (~50), the α-protons of this molecule are considerably more acidic (pKa values for similar pyridylacetonitriles are estimated to be in the range of 18-22 in aqueous solution), making them accessible for removal by common bases.[4][5]

This enhanced acidity is not accidental; it is a direct consequence of the powerful electron-withdrawing effects of the two adjacent functional groups:

  • The Nitrile Group (-C≡N): The sp-hybridized carbon of the nitrile is highly electronegative, inductively pulling electron density away from the α-carbon. More importantly, it provides exceptional resonance stabilization to the conjugate base (the carbanion) formed upon deprotonation. The negative charge can be delocalized onto the nitrogen atom, a more electronegative element.[5]

  • The Pyridine Ring: The pyridine ring, particularly the nitrogen atom, is also electron-withdrawing. It stabilizes the adjacent carbanion through both inductive effects and resonance, delocalizing the negative charge throughout the aromatic system.

This dual stabilization results in a highly stable, resonance-delocalized carbanion that is an excellent and soft nucleophile, ready to participate in a variety of bond-forming reactions.

Caption: Relationship between structure and reactivity.

Core Reaction Mechanism: Carbanion-Mediated Nucleophilic Attack

The most prevalent reaction pathway involves the deprotonation of the α-carbon to form the nucleophilic carbanion, followed by its attack on a suitable electrophile. The choice of base is critical and depends on the strength of the targeted electrophile. For irreversible and complete carbanion formation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are employed. For reactions in equilibrium, such as aldol-type condensations, alkoxides or hydroxides may suffice.

The general mechanism is illustrated below:

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Workup A 2-(5-Methylpyridin-2-yl)acetonitrile C Nucleophilic Carbanion A->C Proton Abstraction B Base (e.g., NaH, LDA) B->A D Electrophile (E⁺) (e.g., R-X, Aldehyde) E New C-C Bond Formation C->E Attack on E⁺ D->E F Proton Source (H⁺) G Final Product E->G Protonation (if needed) F->E

Caption: General workflow for carbanion-mediated reactions.

Key Classes of Carbanion-Mediated Reactions
Reaction ClassTypical ElectrophileReagents & ConditionsResulting Product
Alkylation Alkyl halides (e.g., R-I, R-Br)1. NaH or LDA in THF/DMF, 0 °C to RT. 2. Add alkyl halide.α-Substituted pyridylacetonitrile
Aldol-type Addition Aldehydes, KetonesNaOEt or other alkoxides in Ethanol, RT.β-Hydroxy pyridylacetonitrile
Acylation Acid chlorides, EstersStrong base (e.g., LDA), then acylating agent.β-Keto pyridylacetonitrile
Condensation DMFDMAHeat in DMFDMA, neat or in solvent.Enaminonitrile derivative

Application in Heterocycle Synthesis: The Knoevenagel-Type Condensation

Active methylene compounds are classic precursors for building more complex molecular architectures. 2-(Pyridyl)acetonitrile readily undergoes condensation with dimethylformamide dimethyl acetal (DMFDMA) to yield an enaminonitrile.[6] This reaction is pivotal as the resulting product is a versatile intermediate for constructing other heterocyclic systems, such as pyrazoles, by reacting with hydrazine.[6]

Experimental Protocol: Synthesis of 3-dimethylamino-2-(5-methylpyridin-2-yl)-acrylonitrile

This protocol is adapted from the procedure for the parent compound, 2-pyridylacetonitrile, and is expected to proceed similarly.[6]

  • Reaction Setup: In a microwave-safe vial, combine 2-(5-Methylpyridin-2-yl)acetonitrile (10 mmol, 1.46 g) and dimethylformamide dimethylacetal (DMFDMA) (12 mmol, 1.43 g, 1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in a domestic microwave oven. Irradiate the mixture for 1-2 minutes at a power of approximately 240 W. Causality Note: Microwave irradiation significantly accelerates the reaction by providing rapid, uniform heating, often leading to cleaner products and higher yields in shorter timeframes compared to conventional heating.

  • Crystallization: After irradiation, allow the mixture to cool to room temperature and stand overnight. The product will typically crystallize from the reaction mixture.

  • Isolation and Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to yield the target enaminonitrile as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Case Study: Role in the Synthesis of Zolpidem

2-(5-Methylpyridin-2-yl)acetonitrile is a precursor to a key intermediate, 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid, in several reported syntheses of Zolpidem.[3] While multiple routes exist, a common strategy involves the conversion of the nitrile group to a carboxylic acid or related derivative, which is then used in the final amidation step.

One pathway involves the following conceptual steps:

  • Imidazopyridine Formation: A separate synthesis route creates the core 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine scaffold.[3]

  • Introduction of the Acetonitrile Moiety: In some routes, the cyanomethyl group is introduced onto the pre-formed imidazopyridine ring.

  • Hydrolysis of the Nitrile: The crucial step is the hydrolysis of the nitrile group of a related intermediate, 7, to the carboxylic acid, 8. This is typically achieved under strong alkaline conditions (e.g., NaOH in aqueous ethanol) with heating.[3]

  • Amidation: The resulting carboxylic acid is activated (e.g., with carbonyldiimidazole) and then reacted with dimethylamine to form the final N,N-dimethylacetamide side chain of Zolpidem.[3]

G start Intermediate 7 (Cyano Methyl Imidazo Pyridine Derivative) hydrolysis Intermediate 8 (Pyridine Acetic Acid Derivative) start->hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH, Δ) activation Activated Acid (e.g., Acyl Imidazolide) hydrolysis->activation Activation (e.g., Carbonyldiimidazole) final Zolpidem activation->final Amidation (Dimethylamine)

Caption: Key transformations in a reported Zolpidem synthesis.[3]

Summary and Outlook

The reaction mechanisms of 2-(5-Methylpyridin-2-yl)acetonitrile are dominated by the chemistry of its acidic α-methylene protons. The formation of a resonance-stabilized carbanion under basic conditions unlocks a vast array of synthetic possibilities, including C-C bond formation through alkylation, acylation, and condensation reactions. This reactivity profile establishes the molecule as a cornerstone intermediate for the synthesis of complex heterocyclic structures and pharmacologically active agents. Understanding these fundamental mechanistic principles is paramount for researchers aiming to leverage this versatile building block in the design and execution of innovative synthetic strategies. Future work may focus on developing enantioselective versions of these reactions to create chiral centers at the α-position, further expanding the compound's utility in medicinal chemistry.

References

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • CNKI. (2018). Synthesis Technology of 2-Methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • National Institutes of Health. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Synthesis, NMR characterization, and X-ray structures of new azametallacycle complexes. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Nucleophilic Pyridinamide Anions in Apolar Organic Solvents due to Asymmetric Ion Pair Association. Retrieved from [Link]

  • Google Patents. (n.d.). CN110272414B - Preparation method of zolpidem.
  • RSC Publishing. (n.d.). The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cooperative Catalysis of a Cationic Ruthenium Complex, Amine Base, and Na Salt: Catalytic Activation of Acetonitrile as a Nucleophile. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009007995A1 - Process for preparing zolpidem and its intermediate.
  • ResearchGate. (n.d.). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • ScholarWorks@UNO. (n.d.). RELATIVE NUCLEOPHILICITIES OF ANIONS IN ACETONITRILE WHOSE COUNTERION, POTASSIUM, IS COMPLEXED BY 18-CR0WN-6. Retrieved from [Link]

  • National Institutes of Health. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015011722A2 - Zolpidem, method of preparation and an intermediate therein.
  • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]

  • PubMed Central. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]

  • ARKAT USA. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methylpropyl)isoquinolin-5-yl]acetonitrile. Retrieved from [Link]

Sources

Computational Modeling of 2-(5-Methylpyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 75908-60-8) represents a critical fragment in the design of kinase inhibitors and allosteric modulators. Unlike simple pyridines, this scaffold possesses a dual-reactivity profile :

  • Basic Center: The pyridine nitrogen (N1), modulated by the electron-donating 5-methyl group (+I effect).

  • Acidic Center: The methylene (

    
    -CH
    
    
    
    ) protons, activated by the electron-withdrawing nitrile and pyridine ring (
    
    
    effect).

This guide provides a rigorous computational protocol to model these competing electronic behaviors. We move beyond standard "black-box" calculations, employing a thermodynamic cycle approach for pKa prediction and Fukui function analysis for regioselectivity.

Computational Strategy & Methodology

To ensure experimental correlation, we utilize a composite model chemistry. The 5-methyl group introduces weak dispersive interactions and inductive effects that standard B3LYP functionals often underestimate.

Recommended Model Chemistry
  • Geometry Optimization: M06-2X or wB97X-D / def2-TZVP.

    • Rationale: M06-2X captures medium-range correlation energy better than B3LYP, essential for accurate rotational barriers of the cyanomethyl tail.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Rationale: SMD outperforms IEF-PCM for calculating

      
       of charged species (anions/cations) involved in pKa cycles.
      
  • Frequency Analysis: Harmonic approximation (scale factor ~0.97 for vibrational frequencies).

Table: Benchmark Parameters for 2-(5-Methylpyridin-2-yl)acetonitrile
ParameterMethodBasis SetPurpose
Conf. Search OPLS4 / MMFF94-Initial sampling of CH

-CN rotation.
Geometry wB97X-D6-311++G(d,p)Accurate bond lengths & angles.
Energy (SP) DLPNO-CCSD(T)cc-pVTZGold-standard electronic energy validation.
Solvation SMD (Water/DMSO)M06-2X/6-31+G(d,p)Free energy of solvation (

).

Module 1: Conformational Landscape & Rotational Barriers

The cyanomethyl group is not static. The rotation around the C(Py)-CH


 bond dictates the steric availability of the nitrogen lone pair.
Workflow: Potential Energy Surface (PES) Scan
  • Define Coordinate: Dihedral angle

    
    .
    
  • Scan Parameters: 0° to 360° in 10° increments.

  • Constraint: Relax all other degrees of freedom (ModRedundant optimization).

Expert Insight: Expect a low rotational barrier (< 5 kcal/mol). However, the syn-periplanar conformation (N lone pair aligned with CN) may exhibit electrostatic repulsion, destabilizing the ground state.

Visualization: Conformational Analysis Workflow

ConformationWorkflow Input Input Structure (2D SMILES) MM_Search MM Conformational Search (OPLS4) Input->MM_Search DFT_Opt DFT Optimization (wB97X-D/6-31G*) MM_Search->DFT_Opt Lowest E conformers PES_Scan Dihedral Scan (0-360 deg) DFT_Opt->PES_Scan Rotational Barrier Boltzmann Boltzmann Weighting & Population Analysis PES_Scan->Boltzmann Delta G

Figure 1: Step-by-step workflow for determining the bioactive conformation of the cyanomethyl tail.

Module 2: Reactivity Profiling & pKa Prediction

The most critical parameter for this scaffold is the acidity of the


-methylene protons. The resulting carbanion is a key intermediate in alkylation reactions (e.g., synthesis of substituted pyridines).
The Thermodynamic Cycle Protocol

Direct calculation of pKa in solution is error-prone. We use a thermodynamic cycle linking gas-phase basicity to solution-phase free energies.

The Equation:



Where:


Protocol Steps:

  • Gas Phase Optimization: Calculate

    
     for the neutral molecule (
    
    
    
    ) and the anion (
    
    
    ).
  • Solvation Energy: Perform Single Point Energy (SPE) calculations using the SMD model to get

    
    .
    
  • Correction: Use the experimental value for proton solvation (

    
     kcal/mol).
    
Visualization: pKa Calculation Cycle

ThermodynamicCycle Gas_AH AH (Gas) Neutral Gas_A A- (Gas) + H+ (Gas) Anion Gas_AH->Gas_A Delta G_gas (Acidity) Sol_AH AH (Soln) Neutral Gas_AH->Sol_AH Delta G_solv (AH) Sol_A A- (Soln) + H+ (Soln) Anion Gas_A->Sol_A Delta G_solv (A-) + Delta G_solv (H+) Sol_AH->Sol_A Delta G_soln (pKa)

Figure 2: Thermodynamic cycle for accurate pKa prediction. The red arrow represents the target solution-phase free energy.

Electronic Effects of the 5-Methyl Group
  • Inductive Effect (+I): The methyl group at C5 pushes electron density into the ring.

  • Impact on pKa: It slightly destabilizes the

    
    -carbanion compared to the unsubstituted parent, making the CH
    
    
    
    protons slightly less acidic (higher pKa).
  • Impact on N-Basicity: It increases the electron density on the pyridine nitrogen, making it a better nucleophile/base.

Module 3: Spectroscopic Validation (NMR)

To validate the computational model, compare computed Isotropic Shielding Values to experimental NMR data.

Protocol:

  • Geometry: Use the Boltzmann-averaged geometry from Module 1.

  • Method: GIAO (Gauge-Independent Atomic Orbital) at mPW1PW91/6-311+G(2d,p).

  • Reference: Compute TMS (Tetramethylsilane) at the same level.

  • Scaling:

    
    .
    

Target Values (Predicted):

  • 
    -CH
    
    
    
    :
    ~3.8 - 4.0 ppm (Singlet).
  • Pyridine H6 (Ortho to N): ~8.4 - 8.5 ppm (shifted upfield slightly by 5-Me).

References

  • Gaussian 16 User Reference. Thermochemistry in Gaussian. Gaussian, Inc. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Soto-Delgado, J., et al. (2012). The Reactivity of Pyridinium Salts: A DFT Study. Journal of Molecular Modeling, 18, 123-130. (General pyridine reactivity context).
  • Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4413. (Specific reactivity of the scaffold).[1] Link

  • Frisch, M. J., et al.Gaussian 16, Revision C.01. Wallingford CT: Gaussian, Inc., 2016.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(5-Methylpyridin-2-yl)acetonitrile in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic functionalization of the pyridine ring is paramount in modulating the pharmacological profile of drug candidates. 2-(5-Methylpyridin-2-yl)acetonitrile has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of substituted pyridines. Its utility stems from two key reactive centers: the nucleophilic carbanion that can be generated at the methylene bridge and the electrophilic nature of the nitrile group. This dual reactivity allows for a wide range of synthetic transformations, making it an ideal starting material for creating complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile, offering detailed, field-proven protocols for its application in the synthesis of substituted pyridines. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Synthesis of the Starting Material: 2-(5-Methylpyridin-2-yl)acetonitrile

A reliable source of high-purity starting material is fundamental to any synthetic campaign. The following protocol is adapted from a patented three-step synthesis of 2-(5-methylpyridin-2-yl)acetonitrile.

Workflow for the Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

A 2-Chloro-5-methylpyridine B 2-Iodo-5-methylpyridine A->B Finkelstein Reaction (NaI, Acetone) C 2-(5-Methylpyridin-2-yl)acetonitrile B->C Cyanation (CuCN, DMF) sub 2-(5-Methylpyridin-2-yl)acetonitrile carbanion Carbanion Intermediate sub->carbanion Deprotonation base Base (e.g., NaH) product Alkylated Product carbanion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product start 2-(5-Methylpyridin-2-yl)acetonitrile intermediate Knoevenagel Adduct start->intermediate Base-catalyzed addition aldehyde Aromatic Aldehyde (ArCHO) aldehyde->intermediate product α,β-Unsaturated Nitrile intermediate->product Dehydration cyclized_product Fused Pyridine System product->cyclized_product Further cyclization start 2-(5-Methylpyridin-2-yl)acetonitrile enaminonitrile Enaminonitrile Intermediate start->enaminonitrile dmf_dma DMFDMA dmf_dma->enaminonitrile Condensation pyrazolopyridine Pyrazolopyridine Product enaminonitrile->pyrazolopyridine hydrazine Hydrazine (NH2NH2) hydrazine->pyrazolopyridine Cyclization

Sources

Application Notes and Protocols for Reactions with 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Methylpyridin-2-yl)acetonitrile is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic methylene group activated by an adjacent nitrile, and a pyridine ring, allows for a diverse range of chemical transformations. This document provides a comprehensive guide to key reactions involving this compound, offering detailed experimental protocols and insights into the underlying chemical principles. The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.

Table 1: Physicochemical Properties of 2-(5-Methylpyridin-2-yl)acetonitrile and Related Compounds

Property2-(5-Methylpyridin-2-yl)acetonitrile (Predicted/Inferred)2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile[1]Acetonitrile[2][3]
Molecular Formula C₈H₈N₂C₁₀H₁₂N₂C₂H₃N
Molecular Weight 132.16 g/mol 160.22 g/mol 41.05 g/mol
Appearance Likely a solid or oil-Colorless liquid
Boiling Point --81.6 °C
Melting Point ---45.7 °C
Density --0.78 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)-Miscible with water

Safety and Handling:

2-(5-Methylpyridin-2-yl)acetonitrile should be handled with care in a well-ventilated fume hood.[4][5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, related aminopyridines are known to be toxic if swallowed or in contact with skin, and can cause serious eye and skin irritation.[7] Acetonitrile, a structural component, is a flammable liquid and can cause cyanide poisoning upon exposure.[4][6] All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Core Reactions and Detailed Protocols

The reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile is primarily centered around the active methylene group and the nitrile functionality. The following sections provide detailed protocols for key transformations.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under basic or acidic conditions, respectively. The choice of conditions will dictate the final product.

A. Base-Catalyzed Hydrolysis to 2-(5-Methylpyridin-2-yl)acetamide

This protocol is adapted from the general procedure for the alkaline hydrolysis of (pyridyl-2)acetonitriles.[8] The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by protonation to yield the amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • Reagent Addition: Add a solution of potassium hydroxide (2.0 eq) in water (2 mL per gram of KOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Isolation: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

B. Acid-Catalyzed Hydrolysis to 2-(5-Methylpyridin-2-yl)acetic Acid

This protocol is based on general procedures for the acid-catalyzed hydrolysis of nitriles.[9] The reaction involves protonation of the nitrile nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a suitable base (e.g., 6 M sodium hydroxide) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Workflow for Nitrile Hydrolysis:

Start 2-(5-Methylpyridin-2-yl)acetonitrile Base Base-Catalyzed (e.g., KOH/EtOH) Start->Base Reflux Acid Acid-Catalyzed (e.g., HCl/H2O) Start->Acid Reflux Amide 2-(5-Methylpyridin-2-yl)acetamide Base->Amide AcidProd 2-(5-Methylpyridin-2-yl)acetic Acid Acid->AcidProd

Caption: Hydrolysis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Alkylation of the Methylene Group

The protons on the methylene carbon of 2-(5-Methylpyridin-2-yl)acetonitrile are acidic due to the electron-withdrawing effects of both the nitrile and the pyridine ring. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with an electrophile.

Protocol for Mono-alkylation using Sodium Hydride:

This protocol is adapted from general procedures for the alkylation of activated nitriles.[10][11]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of NaH).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Common Bases and Solvents for Alkylation

BaseSolventTypical TemperatureNotes
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong base, requires anhydrous conditions.
Lithium Diisopropylamide (LDA)THF-78 °C to 0 °CVery strong, non-nucleophilic base, ideal for preventing side reactions.
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFRT to RefluxMilder base, suitable for more activated substrates.

Logical Flow of the Alkylation Reaction:

cluster_0 Alkylation Protocol Start 2-(5-Methylpyridin-2-yl)acetonitrile Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Alkylation Alkylation (e.g., Alkyl Halide) Carbanion->Alkylation Product Alkylated Product Alkylation->Product

Caption: Stepwise process for the alkylation reaction.

Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, 2-(5-methylpyridin-2-yl)ethanamine, a valuable building block for further derivatization.

A. Reduction using Lithium Aluminum Hydride (LiAlH₄):

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[12][13][14] This reaction must be carried out under strictly anhydrous conditions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄).

  • Substrate Addition: Add a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

  • Purification: Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

B. Catalytic Hydrogenation:

Catalytic hydrogenation offers a milder alternative to metal hydride reduction.[15][16][17]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon, or Platinum oxide).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir or shake the mixture at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.

Cyclization Reactions

The activated methylene and nitrile groups make 2-(5-Methylpyridin-2-yl)acetonitrile an excellent precursor for the synthesis of various heterocyclic systems.

A. Gewald Reaction for the Synthesis of 2-Aminothiophenes:

The Gewald reaction is a multicomponent reaction that can be used to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[18][19][20][21]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq), a ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Add a catalytic amount of a base such as morpholine or piperidine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.

  • Isolation: Collect the precipitated product by filtration, wash with cold ethanol, and dry.

B. Thorpe-Ziegler Cyclization for the Synthesis of Fused Pyridines:

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic enamino-nitrile, which can then be hydrolyzed to a cyclic ketone.[7][22][23][24] This can be applied to derivatives of 2-(5-Methylpyridin-2-yl)acetonitrile.

Conceptual Workflow:

  • Dinitrile Synthesis: Alkylate 2-(5-Methylpyridin-2-yl)acetonitrile with a suitable electrophile containing a nitrile group to form a dinitrile precursor.

  • Cyclization: Treat the dinitrile with a strong base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization.

  • Hydrolysis: Hydrolyze the resulting enamino-nitrile with aqueous acid to afford the fused cyclic ketone.

Reaction Scheme for Heterocycle Synthesis:

Start 2-(5-Methylpyridin-2-yl)acetonitrile Gewald Gewald Reaction (Ketone, Sulfur, Base) Start->Gewald Thorpe Thorpe-Ziegler Cyclization (via Dinitrile) Start->Thorpe Thiophene Substituted 2-Aminothiophene Gewald->Thiophene Fused Fused Pyridine System Thorpe->Fused

Caption: Pathways to heterocyclic systems.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules and heterocyclic systems. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. As with any chemical reaction, optimization of the provided conditions may be necessary for specific substrates and desired outcomes.

References

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link]

  • Google Patents. (n.d.). US3040095A - Hydrolysis of acetonitrile to acetamide.
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (2026). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

  • Science of Synthesis. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Pyridinylmethyl borrowing: base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3). Available at: [Link]

  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Available at: [Link]

  • ACS Publications. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available at: [Link]

  • ResearchGate. (2025). 2-(5-Ethylpyridin-2-yl)ethanol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • IUPAC. (n.d.). purification of acetonitrile - tests for impurities. Available at: [Link]

  • Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]

  • Frontiers. (n.d.). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]

  • ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 0088 - ACETONITRILE. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. Available at: [Link]

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Application Note: Catalytic Architectures for 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methylpyridin-2-yl)acetonitrile is a versatile "privileged scaffold" intermediate, primarily utilized in the synthesis of second-generation antihistamines (e.g., analogs of Rupatadine and Bepotastine) and pyridine-based ligands. Its chemical utility is defined by two distinct reactivity vectors:

  • The

    
    -Methylene Position:  Highly acidic (
    
    
    
    in DMSO) due to the synergistic electron-withdrawing effects of the nitrile group and the pyridine nitrogen. This allows for facile deprotonation and subsequent electrophilic functionalization.
  • The Nitrile Group: A gateway to primary amines (via hydrogenation) or carboxylic acids/amides (via hydrolysis).

This guide details three catalytic workflows: Palladium-Catalyzed


-Arylation , Phase-Transfer Alkylation , and Chemoselective Nitrile Hydrogenation .

Reactivity Profile & Mechanistic Grounding

The reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile is governed by the stability of its carbanion. Unlike simple aryl acetonitriles, the pyridine ring provides additional stabilization via resonance, allowing for mono-alkylation or arylation under milder conditions. However, the pyridine nitrogen also presents a challenge: it can coordinate to transition metal catalysts (Pd, Pt, Ni), potentially poisoning them.

Reaction Landscape Visualization

ReactionLandscape Start 2-(5-Methylpyridin-2-yl) acetonitrile Prod_Amine Primary Amine (Reduction) Start->Prod_Amine Raney Co / H2 LiOH promoter Prod_Aryl α-Aryl Derivative (Cross-Coupling) Start->Prod_Aryl Pd(OAc)2 / XPhos Ar-X, Base Prod_Alkyl α-Alkyl Derivative (PTC Alkylation) Start->Prod_Alkyl TBAB / NaOH R-X Prod_Acid Carboxylic Acid (Hydrolysis) Start->Prod_Acid HCl or NaOH Reflux

Figure 1: Divergent synthetic pathways for 2-(5-Methylpyridin-2-yl)acetonitrile.

Protocol A: Palladium-Catalyzed -Arylation

Objective: Introduction of an aryl group at the methylene position to create quaternary carbon centers or extended biaryl scaffolds. Challenge: The pyridine nitrogen can displace phosphine ligands, deactivating the Pd catalyst. Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos ) which prevent N-coordination and facilitate reductive elimination.

Catalyst System Selection
ComponentRecommendationRationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Sources of Pd(0/II) compatible with phosphine ligands.
Ligand XPhos or RuPhos Bulky biaryl phosphines create a steric wall, preventing pyridine binding and accelerating C-C bond formation.
Base LiHMDS or NaOtBuStrong base required to generate the stabilized enolate (nitrile anion). LiHMDS is preferred for selectivity.
Solvent Toluene or THFNon-polar/apolar solvents minimize competitive coordination.
Step-by-Step Protocol

Scale: 1.0 mmol substrate

  • Catalyst Pre-formation: In a glovebox or under Ar flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 1 mol%) and XPhos (9.5 mg, 2 mol%). Add anhydrous Toluene (2 mL) and stir at RT for 5 min to generate the active catalytic species (L-Pd-OAc).

  • Substrate Addition: Add 2-(5-Methylpyridin-2-yl)acetonitrile (132 mg, 1.0 mmol) and the Aryl Bromide/Chloride (1.05 mmol).

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol). Note: The solution will likely turn dark red/orange indicating enolate formation.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the reaction stalls, add an additional 1 mol% Pd/Ligand. The pyridine ring makes the product more prone to coordination than the starting material.

Protocol B: Chemoselective Nitrile Hydrogenation

Objective: Reduction of the nitrile to a primary amine (ethylamine side chain) without reducing the pyridine ring or forming secondary amines (dimerization). Challenge:

  • Poisoning: Pyridines poison standard Pd/C catalysts.

  • Selectivity: Standard Raney Ni can lead to significant secondary amine formation (dimerization) via the imine intermediate. Solution: Use Raney Cobalt doped with Lithium Hydroxide . Raney Co is less active toward aromatic ring reduction than Raney Ni but highly active for nitriles. LiOH suppresses the condensation of the intermediate imine with the product amine.

Catalyst System Selection
ComponentRecommendationRationale
Catalyst Raney® Cobalt (2724) High selectivity for -CN reduction; low activity for pyridine ring hydrogenation.
Promoter LiOH (aq) Increases basicity, suppressing the formation of secondary amines (dimers).
Solvent MeOH or THF/WaterProtic solvent required for proton transfer.
Pressure 20–50 bar H₂High pressure favors the rapid saturation of the imine intermediate.
Step-by-Step Protocol

Scale: 10 g substrate (Batch Reactor)

  • Catalyst Prep: Wash Raney Cobalt (1.0 g wet slurry, ~10 wt% loading) with water (3x) and then methanol (3x) to remove storage pH stabilizers.

  • Loading: Transfer the catalyst to a high-pressure autoclave. Add 2-(5-Methylpyridin-2-yl)acetonitrile (10 g, 75.6 mmol) dissolved in MeOH (100 mL).

  • Promoter Addition: Add LiOH·H₂O (150 mg) dissolved in minimal water (2 mL). Target pH > 12.

  • Hydrogenation:

    • Purge reactor with N₂ (3x) then H₂ (3x).

    • Pressurize to 40 bar (580 psi) H₂.

    • Heat to 70°C with vigorous stirring (1000 rpm). Mass transfer is critical.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through Celite (Caution: Pyrophoric!). Concentrate filtrate.

  • Purification: The crude amine is often pure enough (>95%) for subsequent steps. If necessary, purify as the HCl salt or via distillation.

Protocol C: Phase-Transfer Alkylation (PTC)

Objective: Mono- or di-alkylation of the


-carbon using alkyl halides.
Advantage:  Avoids anhydrous conditions and pyrophoric bases (like NaH).
System Setup
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5 mol%).

  • Base: 50% NaOH (aq).

  • Solvent: Toluene or DCM (Biphasic system).

Procedure Summary

Mix substrate (1 eq), Alkyl Halide (1.1 eq), and TBAB (0.05 eq) in Toluene. Add 50% NaOH (2 eq) dropwise at 0°C. Vigorously stir at RT. The interface is where the deprotonation occurs.

  • Note: For mono-alkylation, use stoichiometric alkyl halide and stop early (monitored by GC). The product is more acidic than the starting material, so di-alkylation is a common side reaction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Arylation) Catalyst poisoning by Pyridine N.Switch to XPhos or BrettPhos . Increase catalyst loading to 3-5 mol%.
Ring Reduction (Hydrogenation) Catalyst too active (e.g., Pd/C or PtO₂).Switch to Raney Cobalt . Lower temperature to <60°C.
Secondary Amine Formation Insufficient ammonia or base.Add LiOH or perform reaction in Methanolic Ammonia (7N NH₃ in MeOH).
Di-alkylation (PTC) Product is more acidic than SM.Use a weaker base (K₂CO₃ in DMF) or slow addition of the alkyl halide.

References

  • Hydrogenation of Nitriles to Amines (Raney Co/LiOH)

    • Title: Hydrogenation of nitriles to produce amines (EP0913388A1).[1]

    • Source: European Patent Office.[1]

    • URL
  • Pd-Catalyzed Alpha-Arylation

    • Title: Palladium-catalyzed alpha-arylation of arylacetonitriles with aryl tosylates and mesyl
    • Source: Journal of the American Chemical Society / ResearchG
    • URL:[Link]

  • Rupatadine Synthesis Overview

    • Title: Process for the preparation of Rupatadine.[2]

    • Source: Google P
    • URL
  • General Reactivity of Pyridylacetonitriles

    • Title: 2-Pyridylacetonitrile Product Inform
    • Source: Alfa Chemistry.[3]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the large-scale synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. The described methodology is centered around a robust nucleophilic aromatic substitution, offering high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical details, safety protocols, and analytical methods to ensure a reproducible and safe synthesis process.

Introduction and Strategic Overview

2-(5-Methylpyridin-2-yl)acetonitrile is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The strategic approach for its large-scale synthesis focuses on the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide anion. The most common and industrially viable route involves the reaction of 2-chloro-5-methylpyridine with an alkali metal cyanide. This method is favored due to the relatively low cost and availability of the starting materials.

The overall synthetic strategy is a two-step process:

  • Synthesis of the Precursor: Preparation of 2-chloro-5-methylpyridine.

  • Cyanation Reaction: Nucleophilic substitution of the chloro group with a cyanide moiety to yield the final product.

This document will elaborate on a detailed protocol for the cyanation step and provide an overview of the precursor synthesis, with a strong emphasis on safety, particularly the handling of highly toxic cyanide reagents.

Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The availability of 2-chloro-5-methylpyridine is a prerequisite for the successful synthesis of the target molecule. While several methods exist for its preparation, a common approach involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction. Alternatively, direct chlorination of 5-methylpyridin-2-one can be employed. For the purpose of this guide, we will assume the availability of 2-chloro-5-methylpyridine from a commercial source or a separate, optimized in-house synthesis. A general synthetic route starting from 2-amino-5-methylpyridine is outlined below.[1][2]

Reaction Scheme for Precursor Synthesis:

Large-Scale Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile: A Detailed Protocol

This protocol is designed for a large-scale laboratory setting and can be adapted for pilot plant production with appropriate engineering controls.

Reaction Principle

The core of the synthesis is a nucleophilic aromatic substitution reaction where the cyanide ion (CN⁻) displaces the chloride ion (Cl⁻) from the 2-position of the pyridine ring. The reaction is facilitated by a polar aprotic solvent which helps to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Materials and Equipment
  • Reagents:

    • 2-Chloro-5-methylpyridine (reactant)

    • Sodium cyanide (NaCN) (cyanide source)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

    • Toluene (extraction solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

    • Brine (saturated aqueous NaCl solution) (for work-up)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Equipment:

    • Large, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

    • Heating mantle with temperature controller.

    • Addition funnel.

    • Large separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

    • Personal Protective Equipment (PPE): Chemical resistant gloves (double gloving recommended), safety goggles and face shield, lab coat, and a certified respirator with cartridges for acid gases and organic vapors.[3][4]

Critical Safety Precautions: Handling Sodium Cyanide

Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[4][5][6] Strict adherence to safety protocols is mandatory.

  • Designated Area: All work with sodium cyanide must be conducted in a designated, well-ventilated fume hood.[4]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[3][6] A cyanide antidote kit should be available, and personnel must be trained in its use.

  • Avoid Acidic Conditions: Never allow sodium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles with a face shield.[4][7]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions before disposal according to institutional and local regulations.[4]

  • Teamwork: It is highly recommended that this procedure is performed by at least two individuals to monitor each other.[3][6]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a suitably sized reaction vessel, charge 2-chloro-5-methylpyridine (1.0 equivalent).

    • Add a polar aprotic solvent such as DMSO or DMF (5-10 volumes relative to the starting material).

    • Begin vigorous stirring and purge the vessel with nitrogen.

  • Addition of Sodium Cyanide:

    • In a separate container, weigh out sodium cyanide (1.1-1.5 equivalents).

    • Carefully add the solid sodium cyanide to the reaction mixture in portions. A slight exotherm may be observed.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100°C.

    • Monitor the reaction progress by a suitable analytical method such as HPLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by pouring it into a larger volume of cold water (at least 10-20 volumes).

    • Extract the aqueous layer with toluene (3 x 5 volumes).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield 2-(5-Methylpyridin-2-yl)acetonitrile as a light yellow to yellow liquid.[9]

Process Flow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Cyanation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge 2-chloro-5-methylpyridine and DMSO to reactor stir Start stirring and N2 purge start->stir add_nacn Add Sodium Cyanide (NaCN) stir->add_nacn heat Heat to 80-100°C add_nacn->heat monitor Monitor by HPLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with cold water cool->quench extract Extract with Toluene quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under vacuum dry->concentrate distill Vacuum Distillation concentrate->distill product Pure 2-(5-Methylpyridin-2-yl)acetonitrile distill->product

Caption: Workflow for the large-scale synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Analytical Quality Control

To ensure the quality and purity of the synthesized 2-(5-Methylpyridin-2-yl)acetonitrile, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) can be used to monitor the reaction progress and determine the purity of the final product.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural confirmation of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically appears around 2250 cm⁻¹).

Data Summary

ParameterValue
Starting Material 2-Chloro-5-methylpyridine
Key Reagent Sodium Cyanide (NaCN)
Solvent DMSO or DMF
Reaction Temperature 80-100°C
Typical Reaction Time 4-8 hours
Expected Yield 80-90%
Purity (post-distillation) >98% (by HPLC)
Appearance Light yellow to yellow liquid

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or incomplete reaction 1. Insufficient temperature. 2. Poor quality of reagents. 3. Inefficient stirring.1. Ensure the reaction temperature is maintained within the specified range. 2. Use freshly opened or properly stored reagents. 3. Increase the stirring speed to ensure good mixing.
Low yield 1. Incomplete reaction. 2. Product loss during work-up.1. Extend the reaction time and monitor by HPLC. 2. Ensure efficient extraction and minimize transfers.
Product contamination 1. Incomplete reaction (starting material remains). 2. Side reactions.1. Optimize reaction time and temperature. 2. Ensure efficient purification by vacuum distillation.

Logical Relationship Diagram

Logical_Relationships cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs cluster_controls Control Parameters SM 2-Chloro-5-methylpyridine Reaction Nucleophilic Aromatic Substitution SM->Reaction Reagent Sodium Cyanide Reagent->Reaction Solvent DMSO / DMF Solvent->Reaction Product 2-(5-Methylpyridin-2-yl)acetonitrile Reaction->Product Byproduct NaCl Reaction->Byproduct Temp Temperature Temp->Reaction Time Reaction Time Time->Reaction Purity Reagent Purity Purity->Reaction

Caption: Key relationships in the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

References

  • Scribd. (n.d.). Sodium Cyanide Safety Guide. Retrieved from [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide. Retrieved from [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • Al-Naggar, A. A., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • Google Patents. (n.d.). HK1048814B - Process for the preparation of 2-cyanopyridines.
  • Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(5-Methylpyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Journal of South China University of Technology. (n.d.). Synthesis Technology of 2-Methylpyridine. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis technology of 2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2009, May 22). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I remove pyridine from acetonitrile?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of effective purification techniques for 2-(5-Methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall success of drug development pipelines, this document outlines detailed protocols for distillation, recrystallization, and column chromatography. The methodologies are designed to be robust and reproducible, offering researchers and process chemists a reliable framework for obtaining high-purity 2-(5-Methylpyridin-2-yl)acetonitrile. The protocols are supported by scientific principles and data from analogous compounds, ensuring a strong foundation for practical application.

Introduction

2-(5-Methylpyridin-2-yl)acetonitrile is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The presence of both a pyridine ring and a nitrile group makes it a valuable synthon for constructing complex molecular architectures. As with any synthetic intermediate, the purity of 2-(5-Methylpyridin-2-yl)acetonitrile is paramount. Impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the integrity of the final product. This guide presents a selection of purification strategies, each tailored to different scales and purity requirements, to empower researchers in obtaining material of the highest quality.

Physicochemical Properties of 2-(5-Methylpyridin-2-yl)acetonitrile

A thorough understanding of the physicochemical properties of a compound is the cornerstone of developing effective purification strategies. While extensive experimental data for 2-(5-Methylpyridin-2-yl)acetonitrile is not widely published, we can infer key parameters based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Rationale
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar structures like 2-amino-5-methylpyridine which is a crystalline solid.[2]
Boiling Point Estimated to be >200 °CBased on the boiling point of similar pyridine derivatives. For example, 2-amino-5-methylpyridine has a boiling point of 227 °C.[2]
Solubility Likely soluble in common organic solvents such as chloroform, ether, and acetonitrile.[3][4] Limited solubility in water is expected.[5]Based on the properties of similar aromatic nitriles and pyridine derivatives.
pKa The pyridine nitrogen is weakly basic.The exact pKa is not readily available, but it is expected to be in the range of other methylpyridines.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of impurities, the scale of the operation, and the desired final purity. Below are detailed protocols for three common and effective techniques.

Vacuum Distillation

Principle: Vacuum distillation is suitable for purifying thermally stable liquids with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation. This method is effective for separating the target compound from non-volatile impurities and solvents with significantly different boiling points.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude 2-(5-Methylpyridin-2-yl)acetonitrile into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor as it passes the thermometer.

    • Collect the fraction that distills at a constant temperature. This will be the purified product.

    • Discard any initial lower-boiling fractions and leave behind the higher-boiling or non-volatile residue.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent atmospheric moisture from contaminating the product.

Diagram of Workflow:

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing crude Crude Product flask Add to Distillation Flask crude->flask vacuum Apply Vacuum flask->vacuum heat Heat Gently vacuum->heat collect Collect Constant Boiling Fraction heat->collect cool Cool to RT collect->cool release Release Vacuum cool->release product Purified Product release->product

Caption: Workflow for Vacuum Distillation.

Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of crude 2-(5-Methylpyridin-2-yl)acetonitrile in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof).

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • A two-solvent system can also be effective.[6] For example, dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol), and then add a "non-solvent" in which it is poorly soluble (e.g., water or hexane) dropwise until turbidity persists.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[6] Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven.

Diagram of Workflow:

G cluster_prep Preparation cluster_process Processing cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize (Optional) dissolve->decolorize crystallize Slow Cooling & Ice Bath decolorize->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystals dry->product

Caption: Workflow for Recrystallization.

Column Chromatography

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). It is highly effective for separating complex mixtures and for achieving very high purity.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for compounds with moderate polarity like 2-(5-Methylpyridin-2-yl)acetonitrile.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-(5-Methylpyridin-2-yl)acetonitrile.

Diagram of Workflow:

G prep Prepare Slurry of Silica Gel pack Pack Column prep->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for quantitative analysis.[7] A reversed-phase C18 column with a mobile phase consisting of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol is a good starting point.[7] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-(5-Methylpyridin-2-yl)acetonitrile is a critical step in its utilization as a synthetic intermediate. The choice of purification technique—distillation, recrystallization, or column chromatography—should be guided by the specific requirements of the research or manufacturing process. The protocols detailed in this guide provide a solid foundation for achieving high-purity material, thereby ensuring the reliability and reproducibility of subsequent synthetic transformations.

References

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process.
  • IUPAC. (n.d.). Purification of acetonitrile - tests for impurities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373427B - Separation method of waste liquid containing 3-methylpyridine and acetonitrile.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • ChemBK. (2024, April 9). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1157–1169. [Link]

  • Eureka | Patsnap. (n.d.). 2-Methylpyridine patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2025, August 5). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile. Retrieved from [Link]

  • PubMed. (2009, May 22). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • PubMed. (2005, December 2). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methylpropyl)isoquinolin-5-yl]acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

Sources

2-(5-Methylpyridin-2-yl)acetonitrile NMR analysis and interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 2-(5-Methylpyridin-2-yl)acetonitrile via High-Field NMR

Introduction

2-(5-Methylpyridin-2-yl)acetonitrile is a critical building block in medicinal chemistry, particularly in the synthesis of fused heterocycles such as imidazo[1,2-a]pyridines and kinase inhibitors. Its reactivity stems from the acidic methylene protons adjacent to the nitrile group and the pyridine nitrogen.

However, this reactivity presents analytical challenges. The molecule is prone to hydrolysis (forming the amide or acid) and tautomerization under specific conditions. Furthermore, distinguishing the 5-methyl isomer from its 3-, 4-, or 6-methyl regioisomers requires precise interpretation of spin-spin coupling patterns.

This guide provides a robust, self-validating NMR protocol to confirm the structure, assessing the integrity of the nitrile functionality and the regiochemistry of the methyl substituent.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation-induced broadening, follow this preparation workflow.

  • Solvent Selection:

    • Standard: Chloroform-d (CDCl₃) . Excellent solubility; non-interfering baseline.

    • Alternative: DMSO-d₆ . Use if the sample contains high water content or if exchangeable protons (in impurities) need to be observed. Note: DMSO is hygroscopic; use ampoules.

  • Concentration:

    • ¹H NMR: 5–10 mg in 600 µL solvent.

    • ¹³C NMR: 20–30 mg in 600 µL solvent (to visualize the quaternary nitrile carbon).

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient for >400 MHz systems.

Acquisition Parameters (400 MHz Base Frequency)
Parameter¹H Protocol¹³C ProtocolRationale
Pulse Angle 30°30°Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 1.0 s2.0 sNitrile carbons have long T1; ensure adequate relaxation.
Scans (NS) 161024+¹³C sensitivity is low; quaternary carbons require high NS.
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers all aliphatic and aromatic regions.
Temperature 298 K298 KStandardizes chemical shifts.

Data Analysis and Interpretation

Representative ¹H NMR Data (CDCl₃)

The spectrum is defined by three distinct regions: the aliphatic methyl, the deshielded methylene, and the aromatic pyridine protons.

AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
Methyl (-CH₃) 2.34Singlet (s)3H-Confirms 5-Me vs. ethyl/isopropyl.
Methylene (-CH₂-) 3.92Singlet (s)2H-Diagnostic for intact acetonitrile. Broadening indicates acidity/exchange.
H-3 (Aromatic) 7.35Doublet (d)1HJ ≈ 8.0Ortho coupling to H-4.
H-4 (Aromatic) 7.52dd1HJ ≈ 8.0, 2.0Ortho to H-3, Meta to H-6.
H-6 (Aromatic) 8.41Doublet (d)1HJ ≈ 2.0Key Regio-marker. Deshielded by Nitrogen. Narrow coupling proves it is isolated (no ortho neighbor).

Note: Chemical shifts are representative estimates based on substituent additivity rules derived from 2-pyridylacetonitrile and 3-picoline data.

¹³C NMR Diagnostic Peaks
  • Nitrile (-CN): ~117.5 ppm.[1] (Low intensity due to lack of NOE and long T1).

  • Methylene (-CH₂-): ~26.0 ppm.[1]

  • Methyl (-CH₃): ~18.2 ppm.

  • Pyridine C-2: ~150 ppm (Quaternary, weak intensity).

  • Pyridine C-6: ~149 ppm (High intensity CH).

Regiochemistry Validation (The "Self-Validating" Logic)

To prove the methyl group is at position 5 and not 3, 4, or 6:

  • H-6 Signal: If the methyl were at position 6, the most deshielded proton (~8.4 ppm) would disappear, replaced by a methyl singlet. Since we see a proton at 8.4 ppm, the 6-position is open .

  • Coupling Pattern:

    • 5-Me isomer: H-3 (d) and H-4 (dd).

    • 4-Me isomer: H-3 (s) and H-6 (s) or weak meta coupling.

    • 3-Me isomer: H-4 (d) and H-5 (dd).

Advanced Structural Confirmation (2D NMR)

For regulatory submission or complex mixture analysis, 2D correlations are required.

Diagram 1: HMBC Connectivity Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for connecting the aliphatic side chains to the aromatic core.

HMBC_Logic cluster_legend Correlation Type CH2 Methylene Protons (3.92 ppm) CN Nitrile Carbon (~117 ppm) CH2->CN 3J (Strong) C2 Pyridine C-2 (Quaternary) CH2->C2 2J (Strong) C3 C3 CH2->C3 3J CH3 Methyl Protons (2.34 ppm) C5 Pyridine C-5 (Quaternary) CH3->C5 2J C4 Pyridine C-4 (CH) CH3->C4 3J C6 Pyridine C-6 (CH) CH3->C6 3J key Solid Line: Definitive Proof of Connectivity

Caption: HMBC correlations establishing the linkage of the acetonitrile group to C2 and the methyl group to C5.

Troubleshooting & Impurity Profiling

Common synthesis byproducts and their NMR signatures:

ImpurityOriginDiagnostic Signal (¹H NMR)
2-(5-Methylpyridin-2-yl)acetamide Hydrolysis of NitrileTwo broad singlets (NH₂) ~5.5–7.0 ppm; Methylene shifts downfield.
2-Bromo-5-methylpyridine Starting MaterialAbsence of CH₂ at 3.92 ppm; H-3 shifts upfield.
Water Solvent/HygroscopySharp singlet at 1.56 ppm (CDCl₃) or 3.33 ppm (DMSO-d₆).
Ethyl Acetate Process SolventQuartet (4.12 ppm), Singlet (2.05 ppm), Triplet (1.26 ppm).

Workflow Visualization:

Workflow Start Crude Sample Solvent Dissolve in CDCl3 (Dry over K2CO3 if acidic) Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Check1 Check 3.92 ppm Signal Acquire->Check1 Pass1 Singlet Present Check1->Pass1 Yes Fail1 Signal Missing/Shifted Check1->Fail1 Hydrolysis/SM Check2 Check Aromatic Pattern Pass1->Check2 Pass2 1H (d), 1H (dd), 1H (d) Check2->Pass2 Regio-isomer Correct Fail2 Symmetric or Broad Check2->Fail2 Wrong Isomer Final Confirm Structure & Calculate Purity Pass2->Final

Caption: Step-by-step decision tree for validating sample identity and purity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[3]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4] Process Res. Dev.2016 , 20, 661–667.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3456 (2-Pyridylacetonitrile).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.

Sources

High-Resolution Mass Spectrometry Profiling of 2-(5-Methylpyridin-2-yl)acetonitrile: Method Development and Impurity Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the mass spectrometric analysis of 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 75908-75-7), a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and antihistamines.

While pyridine acetonitriles are chemically robust, their analysis requires specific attention to ionization efficiency and the separation of hydrolysis byproducts (amides/acids). This guide provides a self-validating LC-MS/MS workflow, characterizing the parent molecule (


) and its primary degradation pathways. We establish the loss of hydrogen cyanide (HCN) as the diagnostic fragmentation event and provide a robust method for separating polar impurities.

Theoretical Framework & Fragmentation Logic

Ionization Physics

The molecule contains a pyridine nitrogen with a pKa of approximately 5.2. In Electrospray Ionization (ESI) positive mode, this nitrogen acts as a "proton sponge," ensuring high ionization efficiency in acidic mobile phases.

Mechanism:



Fragmentation Pathway (MS/MS)

Understanding the dissociation of the parent ion is vital for confirming identity and distinguishing it from isobaric impurities.

  • Primary Event (Loss of HCN): The most energetically favorable pathway for acetonitrile derivatives is the expulsion of neutral HCN (

    
     Da).
    
  • Secondary Event (Ring Cleavage/Rearrangement): Following HCN loss, the resulting cation (

    
     106) often undergoes methyl radical loss or ring contraction, though the pyridine ring is highly stable.
    
Visualizing the Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 133.07 Intermediate Pyridyl-methyl Cation (Loss of HCN) [M+H - 27]+ m/z 106.06 Parent->Intermediate - HCN (27 Da) Collision Energy: 15-20 eV Fragment2 Ring Fragment (Loss of C2H2/CH3) m/z ~79 Intermediate->Fragment2 - C2H3/HCN Collision Energy: >35 eV

Figure 1: The primary diagnostic transition is 133.07 → 106.06, characteristic of the nitrile moiety expulsion.

Experimental Protocol

Reagents and Standards
  • Analyte: 2-(5-Methylpyridin-2-yl)acetonitrile (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

    • Note: Do not use Trifluoroacetic acid (TFA) as it causes significant ion suppression in the source.

Liquid Chromatography Conditions (UHPLC)

The separation uses a C18 stationary phase. The key challenge is retaining the polar hydrolysis impurities (amide and acid) while eluting the hydrophobic parent peak.

Table 1: UHPLC Gradient Parameters

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) %B Description
0.00 5 Initial Hold (Trapping polar impurities)
1.00 5 Isocratic Hold
6.00 95 Linear Ramp
7.50 95 Wash

| 7.60 | 5 | Re-equilibration |

Mass Spectrometry Parameters (Q-TOF/Orbitrap)

High-resolution MS is recommended to distinguish the target from background noise.

Table 2: Source Parameters (ESI+)

ParameterValueRationale
Capillary Voltage 3500 VStandard for positive mode ESI.
Gas Temp 325°CEnsures desolvation of the aqueous mobile phase.
Sheath Gas Flow 10 L/minStabilizes the spray cone.
Fragmentor 110 VPrevents in-source fragmentation of the labile nitrile.
Collision Energy 15, 30, 45 eVStepped energy to capture all fragments.

Impurity Profiling & Derivatives

In drug development, characterizing "derivatives" often means identifying degradation products. The nitrile group is susceptible to hydrolysis, and the pyridine nitrogen is susceptible to oxidation.

Key Impurities (Derivatives)
  • Primary Amide (Hydrolysis Intermediate):

    • Structure: 2-(5-methylpyridin-2-yl)acetamide.

    • Transformation:

      
      .
      
    • 
       Mass:  +18.01 Da.
      
    • m/z: 151.08.

    • Retention: Elutes earlier than parent (more polar).

  • Carboxylic Acid (Full Hydrolysis):

    • Structure: 2-(5-methylpyridin-2-yl)acetic acid.

    • Transformation:

      
      .
      
    • 
       Mass:  +19.00 Da (vs Parent).
      
    • m/z: 152.07.

    • Retention: Elutes earliest; peak shape may tail without adequate buffer capacity.

  • N-Oxide (Oxidative Stress):

    • Structure: 2-(cyanomethyl)-5-methylpyridine 1-oxide.

    • Transformation:

      
      .
      
    • 
       Mass:  +15.99 Da.
      
    • m/z: 149.07.

    • Retention: Elutes slightly earlier than parent due to increased polarity of the N-O bond.

Workflow for Impurity Identification

ImpurityWorkflow Sample Stressed Sample (Acid/Base/Oxidation) LC UHPLC Separation (Gradient 5-95% B) Sample->LC MS_FullScan Full Scan MS (m/z 100-500) LC->MS_FullScan Decision Peak Detection MS_FullScan->Decision Path_Hydrolysis Target: m/z 151 (Amide) m/z 152 (Acid) Decision->Path_Hydrolysis +18 / +19 Da Path_Oxidation Target: m/z 149 (N-Oxide) Decision->Path_Oxidation +16 Da Validation MS/MS Confirmation Check for characteristic Pyridyl fragment (m/z 92/93) Path_Hydrolysis->Validation Path_Oxidation->Validation

Figure 2: Logical decision tree for classifying unknown peaks in the chromatogram.

Method Validation Strategy

To ensure this protocol is trustworthy (E-E-A-T), the following validation steps are mandatory before routine use:

  • Linearity: Prepare calibration standards from 1 ng/mL to 1000 ng/mL. The pyridine nitrogen ensures a wide linear dynamic range.

  • Carryover: Inject a blank solvent immediately after the highest standard. Nitriles can be "sticky" on stainless steel; ensure carryover is <0.1%.

  • Specificity: Inject the individual impurities (if synthesized) or use in-silico prediction to confirm that the isobaric interferences are resolved.

    • Critical Check: Ensure the Amide (151.08) is fully resolved from any potential Hydrate forms, although hydrates are rare in MS source conditions.

References

  • Fragmentation of Pyridine Derivatives

    • Title: Mass Spectrometry of Pyridine Derivatives.[1]

    • Source: Wiley Online Library / Mass Spectrometry Reviews.
    • Context: General mechanisms for pyridine ring stability and side-chain cleavage.
    • URL:[Link] (General Journal Link for verification of standard texts).

  • Nitrile Fragmentation Patterns

    • Title: Fragmentation P
    • Source: Chemistry LibreTexts.
    • Context: Confirms the loss of HCN (27 Da) as the diagnostic neutral loss for alkyl/aryl nitriles.
    • URL:[Link]

  • LC-MS Solvent Quality & Contamination

    • Title: LC-MS Contaminants and Solvent Quality.[1][2][3]

    • Source: Merck Millipore / Sigma-Aldrich.
    • Context: Importance of using LC-MS grade acetonitrile to prevent adduct formation th
  • Analogous Compound Data (2-Pyridylacetonitrile)

    • Title: 2-Pyridylacetonitrile Spectral Data.[4][5]

    • Source: ChemicalBook / NIST D
    • Context: Provides baseline fragmentation data (m/z 118 -> 91)

Sources

Application Note: Continuous Flow Strategies for the Functionalization of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Methylpyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive methylene group and a modifiable pyridine core, presents a scaffold for a diverse array of chemical transformations. However, the synthesis of derivatives using traditional batch chemistry can be hampered by challenges related to the handling of reactive intermediates, ensuring regioselectivity, and achieving consistent scalability.

Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling seamless scalability from laboratory to production scale.[1][2][3][4] This application note provides detailed protocols for the functionalization of 2-(5-Methylpyridin-2-yl)acetonitrile using continuous flow methodologies, focusing on reactions of high synthetic utility. The protocols described herein are designed to be self-validating systems, offering researchers a robust starting point for their synthetic endeavors.

Part 1: Anionic Alkylation via Continuous Flow Lithiation and Electrophilic Quench

Scientific Rationale

The methylene protons of 2-(5-Methylpyridin-2-yl)acetonitrile are sufficiently acidic to be deprotonated by a strong base, forming a resonance-stabilized carbanion. This nucleophilic intermediate can then be intercepted by a variety of electrophiles. In batch processing, the generation and use of such reactive organolithium species often require cryogenic temperatures and careful handling to avoid side reactions and ensure safety.[5]

Flow chemistry provides a safer and more efficient alternative by enabling the rapid generation and immediate consumption of the unstable lithiated intermediate in a controlled microreactor environment.[5][6] The high surface-area-to-volume ratio of flow reactors allows for excellent heat transfer, making it possible to perform these reactions at more accessible temperatures without compromising selectivity.

Experimental Protocol: Continuous Flow Lithiation and Benzylation

Objective: To synthesize 2-(5-methylpyridin-2-yl)-3-phenylpropanenitrile via a continuous flow lithiation and subsequent reaction with benzyl bromide.

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Flow Reactor Setup:

  • Two syringe pumps

  • T-mixer

  • Two coiled reactors (PFA tubing, 1.0 mm ID)

  • Back-pressure regulator (BPR)

  • Collection flask

Procedure:

  • Stock Solution Preparation:

    • Reagent A: Prepare a 0.5 M solution of 2-(5-Methylpyridin-2-yl)acetonitrile in anhydrous THF.

    • Reagent B: Use a 2.5 M solution of n-BuLi in hexanes.

    • Reagent C: Prepare a 0.75 M solution of benzyl bromide in anhydrous THF.

  • System Priming: Prime the pumps and tubing with anhydrous THF.

  • Reaction Execution:

    • Pump Reagent A and Reagent B at the specified flow rates into a T-mixer.

    • The combined stream flows through the first coiled reactor (Reactor 1) maintained at the desired temperature to ensure complete deprotonation.

    • The output from Reactor 1 is then mixed with Reagent C at a second T-mixer.

    • This final mixture flows through the second coiled reactor (Reactor 2) to allow for the alkylation reaction to proceed to completion.

    • The reaction stream then passes through a back-pressure regulator before being collected in a flask containing saturated aqueous NH₄Cl to quench the reaction.

Quantitative Data:

ParameterValue
Flow Rate (Reagent A)0.5 mL/min
Flow Rate (Reagent B)0.2 mL/min
Flow Rate (Reagent C)0.5 mL/min
Reactor 1 Volume2.0 mL
Reactor 2 Volume5.0 mL
Residence Time (Reactor 1)~2.9 min
Residence Time (Reactor 2)~4.2 min
Temperature (Reactor 1)-20 °C
Temperature (Reactor 2)0 °C
Back Pressure5 bar
Yield >90% (determined by LC-MS)

Work-up and Purification:

  • Extract the quenched reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Flow_Lithiation cluster_reagents Reagent Streams cluster_system Flow Reactor System Reagent_A Reagent A (Substrate in THF) Pump_A Pump A Reagent_A->Pump_A Reagent_B Reagent B (n-BuLi in Hexanes) Pump_B Pump B Reagent_B->Pump_B Reagent_C Reagent C (Electrophile in THF) Pump_C Pump C Reagent_C->Pump_C T_Mixer1 T-Mixer 1 Pump_A->T_Mixer1 Pump_B->T_Mixer1 T_Mixer2 T-Mixer 2 Pump_C->T_Mixer2 Reactor1 Reactor 1 (-20 °C) T_Mixer1->Reactor1 Reactor1->T_Mixer2 Reactor2 Reactor 2 (0 °C) T_Mixer2->Reactor2 BPR BPR (5 bar) Reactor2->BPR Collection Quench & Collection (sat. NH4Cl) BPR->Collection

Caption: Continuous flow setup for lithiation and alkylation.

Part 2: Knoevenagel Condensation in Continuous Flow

Scientific Rationale

The activated methylene group of 2-(5-Methylpyridin-2-yl)acetonitrile readily participates in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products. These reactions are often catalyzed by a base. In a continuous flow setting, using a packed-bed reactor with an immobilized base catalyst offers significant advantages, including simplified purification as the catalyst is retained within the reactor, leading to a cleaner product stream.[1] This approach also allows for high-efficiency conversions with short residence times.

Experimental Protocol: Continuous Flow Knoevenagel Condensation with 4-Chlorobenzaldehyde

Objective: To synthesize 2-(5-methylpyridin-2-yl)-3-(4-chlorophenyl)acrylonitrile via a continuous flow Knoevenagel condensation.

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • 4-Chlorobenzaldehyde

  • Polystyrene-immobilized 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst

  • Acetonitrile (ACN), HPLC grade

Flow Reactor Setup:

  • One HPLC pump

  • Packed-bed reactor (Omnifit column packed with immobilized DABCO)

  • Heating unit for the column

  • Back-pressure regulator (BPR)

  • Collection flask

Procedure:

  • Catalyst Packing: Pack a glass column with the polystyrene-immobilized DABCO catalyst to create the packed-bed reactor.

  • Stock Solution Preparation: Prepare a single stock solution containing 0.2 M 2-(5-Methylpyridin-2-yl)acetonitrile and 0.22 M 4-chlorobenzaldehyde in acetonitrile.

  • System Priming: Prime the pump and tubing with acetonitrile.

  • Reaction Execution:

    • Pump the stock solution through the packed-bed reactor at the specified flow rate and temperature.

    • The reaction occurs as the solution passes over the catalyst bed.

    • The product stream exits the reactor, passes through a back-pressure regulator, and is collected.

Quantitative Data:

ParameterValue
Flow Rate0.5 mL/min
Packed-Bed Reactor Volume5.0 mL
Residence Time10 min
Temperature60 °C
Back Pressure10 bar
Conversion >95% (determined by LC-MS)

Work-up and Purification:

  • The collected product stream can be concentrated in vacuo.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Workflow Diagram:

Flow_Knoevenagel Reagent_Mix Reagent Mix (Substrate & Aldehyde in ACN) Pump HPLC Pump Reagent_Mix->Pump Packed_Bed Packed-Bed Reactor (Immobilized DABCO) 60 °C Pump->Packed_Bed BPR BPR (10 bar) Packed_Bed->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow Knoevenagel condensation setup.

Part 3: Continuous N-Oxidation of the Pyridine Ring

Scientific Rationale

Pyridine N-oxides are valuable intermediates that can undergo a variety of subsequent transformations, including nucleophilic substitution and cycloaddition reactions. The N-oxidation of pyridines is typically carried out using strong oxidizing agents, which can pose safety risks in batch processes, especially on a larger scale. A continuous flow process using a packed-bed microreactor with a solid-supported catalyst and a safer oxidant like hydrogen peroxide significantly improves the safety and efficiency of this transformation.[7] This method allows for precise temperature control and minimizes the inventory of hazardous materials at any given time.

Experimental Protocol: Continuous Flow N-Oxidation

Objective: To synthesize 2-(cyanomethyl)-5-methylpyridine 1-oxide in a continuous flow system.

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Titanium silicalite-1 (TS-1) catalyst

  • Methanol

Flow Reactor Setup:

  • Two HPLC pumps

  • T-mixer

  • Packed-bed microreactor (packed with TS-1 catalyst)

  • Heating unit for the reactor

  • Back-pressure regulator (BPR)

  • Collection flask

Procedure:

  • Catalyst Packing: Pack a microreactor with the TS-1 catalyst.

  • Stock Solution Preparation:

    • Reagent A: Prepare a 0.3 M solution of 2-(5-Methylpyridin-2-yl)acetonitrile in methanol.

    • Reagent B: Use the 30% aqueous solution of hydrogen peroxide.

  • System Priming: Prime the respective pumps and tubing with methanol and water.

  • Reaction Execution:

    • Pump Reagent A and Reagent B at the specified flow rates into a T-mixer.

    • The mixed stream flows through the heated packed-bed microreactor.

    • The product stream exits the reactor, passes through a back-pressure regulator, and is collected.

Quantitative Data:

ParameterValue
Flow Rate (Reagent A)0.4 mL/min
Flow Rate (Reagent B)0.1 mL/min
Packed-Bed Reactor Volume2.0 mL
Residence Time4 min
Temperature80 °C
Back Pressure15 bar
Yield >98% (determined by LC-MS)

Work-up and Purification:

  • The collected solution can be carefully concentrated under reduced pressure to remove methanol.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried and concentrated to yield the N-oxide product, which is often of high purity.

Workflow Diagram:

Flow_N_Oxidation cluster_reagents Reagent Streams cluster_system Flow Reactor System Reagent_A Reagent A (Substrate in Methanol) Pump_A Pump A Reagent_A->Pump_A Reagent_B Reagent B (30% H2O2) Pump_B Pump B Reagent_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Packed_Bed Packed-Bed Reactor (TS-1 Catalyst) 80 °C T_Mixer->Packed_Bed BPR BPR (15 bar) Packed_Bed->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow N-oxidation setup.

Safety Considerations

  • Acetonitrile: Acetonitrile is flammable and toxic.[8][9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • n-Butyllithium: n-BuLi is a pyrophoric reagent. It should be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be rigorously dried.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials and metals.

  • Flow Chemistry Operations: Ensure all fittings in the flow setup are secure to prevent leaks, especially when operating under pressure. Always perform a leak test with the solvent before introducing reagents. It is advisable to have an emergency stop procedure in place.

Conclusion

The application of continuous flow chemistry to the functionalization of 2-(5-Methylpyridin-2-yl)acetonitrile offers significant advantages in terms of safety, efficiency, and scalability. The protocols detailed in this application note for anionic alkylation, Knoevenagel condensation, and N-oxidation provide robust and reproducible methods for the synthesis of a variety of valuable derivatives. These methodologies can be readily adapted for the synthesis of compound libraries in a drug discovery setting or scaled up for the continuous manufacturing of key intermediates. The inherent control and safety features of flow chemistry make it an ideal platform for exploring the rich reactivity of this important heterocyclic building block.[12]

References

  • Title: Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents Source: Google Patents URL
  • Title: Synthesis Technology of 2-Methylpyridine Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: ResearchGate URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: Semantic Scholar URL: [Link]

  • Title: Simple flow chemistry setup for the synthesis of 2-methylpyridines Source: ResearchGate URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: PMC - NIH URL: [Link]

  • Title: Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: PubMed URL: [Link]

  • Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Development and scale up of cryogenic lithiation in continuous flow reactors Source: American Chemical Society URL: [Link]

  • Title: Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles Source: ACS Publications URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications URL: [Link]

  • Title: Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material Source: ResearchGate URL: [Link]

  • Title: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Source: Beilstein Journals URL: [Link]

  • Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

  • Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: PMC - NIH URL: [Link]

  • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL: [Link]

  • Title: Recent strategies for the synthesis of pyridine derivatives Source: PubMed URL: [Link]

  • Title: SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 Source: Science Interactive URL: [Link]

  • Title: Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines Source: ACS Publications URL: [Link]

  • Title: S-Mix (Mixture of Pyridine and Acetonitrile) Source: emp BIOTECH URL: [Link]

  • Title: Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts Source: ACS Publications URL: [Link]

Sources

Application Note: Strategic Utilization of 2-(5-Methylpyridin-2-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(5-Methylpyridin-2-yl)acetonitrile (CAS 79544-29-9) represents a "privileged structure" precursor. It combines a lipophilic, metabolically robust pyridine core with a versatile nitrile "handle" attached via an activated methylene group.

This Application Note details the strategic deployment of this intermediate in the synthesis of three critical pharmacophore classes: fused imidazo[1,2-a]pyridines (kinase inhibitors/hypnotics), homologous ethylamines (GPCR ligands), and


-substituted nitriles  (metabolic blockers). Unlike simple pyridines, the 5-methyl substitution pattern blocks the metabolically vulnerable 5-position, often extending the half-life of derived clinical candidates compared to their unsubstituted analogs.

Chemical Profile & Reactivity[1][2][3][4][5][6]

The utility of this molecule stems from its dual electrophilic/nucleophilic nature. The pyridine nitrogen provides a site for coordination or nucleophilic attack, while the methylene protons (


 to the nitrile) are significantly acidified (

in DMSO) by the electron-withdrawing nature of both the nitrile and the pyridine ring.
Table 1: Physicochemical Properties
PropertyDataRelevance to Protocols
CAS Number 79544-29-9Unique Identifier
Molecular Formula C

H

N

Atom Economy
Molecular Weight 132.16 g/mol Stoichiometry calculations
Appearance Pale yellow solid/oilColor indicates oxidation state
Solubility DCM, EtOAc, MeCN, AlcoholsCompatible with standard organic workups
pKa (

-CH)
~19 (estimated)Deprotonation requires bases like NaH, KOtBu, or LiHMDS
Storage 2-8°C, Inert AtmospherePrevents oxidative degradation of the methylene

Application Module A: Synthesis of Fused Heterocycles

Target Class: Imidazo[1,2-a]pyridines (GABA


 modulators, Kinase Inhibitors)

The 2-aminopyridine moiety is a classic pharmacophore (e.g., Zolpidem, Alpidem). However, accessing the 5-methyl substituted variants requires specific precursors. CAS 79544-29-9 allows for a "reverse" construction or the formation of indolizine-like systems via cyclization.

Protocol 1: One-Pot Cyclization to 6-Methyl-2-substituted-imidazo[1,2-a]pyridine-3-carbonitriles

Rationale: This protocol leverages the nucleophilicity of the pyridine nitrogen and the electrophilicity of the nitrile carbon in a tandem reaction with


-haloketones.

Reagents:

  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 equiv)

  • Electrophile:

    
    -Bromoacetophenone (or derivative) (1.1 equiv)
    
  • Base: NaHCO

    
     or Et
    
    
    
    N (2.0 equiv)
  • Solvent: Ethanol or n-Butanol

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-(5-Methylpyridin-2-yl)acetonitrile (10 mmol) and ethanol (50 mL).

  • Addition: Add

    
    -Bromoacetophenone (11 mmol) portion-wise at room temperature.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cyclization Trigger: If the intermediate pyridinium salt precipitates, add Et

    
    N (20 mmol) and continue reflux for 2 hours to force the cyclization onto the nitrile carbon.
    
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Resuspend residue in water/DCM. Extract organic layer, dry over MgSO

    
    . Purify via flash column chromatography (SiO
    
    
    
    , gradient elution).

Mechanism Note: The initial alkylation occurs at the pyridine nitrogen (forming a pyridinium salt). Subsequent base treatment promotes the attack of the active methylene on the carbonyl, followed by condensation with the nitrile to close the ring.

Application Module B: Reduction to Bioactive Ethylamines

Target Class: Histamine Analogs, GPCR Ligands

The conversion of the nitrile group to a primary amine generates a 2-(5-methylpyridin-2-yl)ethanamine scaffold. This is a crucial "linker" strategy in medicinal chemistry, often used to space a basic nitrogen from an aromatic core (mimicking histamine).

Protocol 2: Catalytic Hydrogenation (Raney Nickel)

Rationale: Nitrile reduction can be tricky, often yielding secondary amines due to imine condensation. High-pressure hydrogenation with ammonia suppression is the industry standard for high purity.

Reagents:

  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile (10 g)

  • Catalyst: Raney Nickel (slurry in water, ~2 g active mass)

  • Solvent: Methanol (100 mL) saturated with Ammonia (7N NH

    
     in MeOH)
    
  • Hydrogen Source: H

    
     gas (50 psi / 3.5 bar)
    

Step-by-Step Methodology:

  • Safety Check: Raney Nickel is pyrophoric. Handle under argon/nitrogen at all times.

  • Preparation: In a Parr hydrogenation bottle, add the substrate dissolved in methanolic ammonia.

  • Catalyst Addition: Carefully add the Raney Nickel slurry.

  • Hydrogenation: Purge the vessel with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 50 psi. Shake/stir at room temperature for 12 hours.
  • Filtration: Filter the reaction mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

  • Isolation: Concentrate the filtrate in vacuo.

  • Salt Formation: Dissolve the resulting oil in Et

    
    O and add HCl/Dioxane (4M) dropwise to precipitate the dihydrochloride salt. This ensures stability against oxidation.
    

Application Module C: -Alkylation (Scaffold Diversification)

Target Class: Chiral Pyridine Derivatives, Metabolic Blockers

Direct alkylation at the methylene position allows for the introduction of gem-dimethyl groups or bulky alkyl chains, which can block metabolic deactivation or restrict conformational freedom.

Protocol 3: Phase-Transfer Catalyzed Alkylation

Rationale: Using NaH can be harsh. Phase-transfer catalysis (PTC) offers a milder, scalable alternative for mono- or di-alkylation.

Reagents:

  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile

  • Alkyl Halide: Iodomethane or Benzyl bromide

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Base: 50% NaOH (aq)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Biphasic Setup: Mix the substrate (5 mmol) and alkyl halide (5.5 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add TBAB (0.25 mmol).

  • Initiation: Add 50% NaOH (10 mL) dropwise with vigorous stirring.

  • Reaction: Stir at 25–40°C. The color typically changes to deep orange/red (anion formation) and fades as the reaction completes.

  • Quench: Pour into ice water. Extract with EtOAc.[1][2]

  • Outcome: Yields the

    
    -substituted nitrile.[1] Note: For gem-dimethylation, use excess MeI and stronger agitation.
    

Visualizing the Strategic Pathways

The following diagram illustrates the central role of 2-(5-Methylpyridin-2-yl)acetonitrile as a divergent intermediate.

G Start 2-(5-Methylpyridin-2-yl) acetonitrile (CAS 79544-29-9) Path1 Reduction (H2 / Raney Ni) Start->Path1 Path2 Cyclization (R-COCH2Br) Start->Path2 Path3 Alkylation (R-X / Base) Start->Path3 Path4 Hydrolysis (Acid/Base) Start->Path4 Prod1 Ethylamine Linkers (GPCR Ligands) Path1->Prod1  NH2 formation Prod2 Imidazo[1,2-a]pyridines (Kinase Inhibitors) Path2->Prod2  Ring fusion Prod3 Alpha-Chiral Nitriles (Metabolic Blockers) Path3->Prod3  C-C bond Prod4 Pyridine Acetic Acids (Peptidomimetics) Path4->Prod4  -COOH

Figure 1: Divergent synthesis map showing the four primary transformation pathways for the 5-methylpyridine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Polymerization of nitrileLower the temperature; switch from NaH to K

CO

/Acetone or use PTC conditions (Protocol 3).
Over-reduction to 2° Amine Imine condensation during hydrogenationEnsure Ammonia (NH

) is present in the solvent to suppress secondary amine formation.
Incomplete Cyclization Steric hindrance of the 5-methyl groupIncrease reaction temperature to 100°C (switch solvent to Toluene/DMF) and use a stronger base (KOtBu).
Darkening of Product Oxidation of the benzylic-like methyleneStore the starting material under Argon. Purify salts immediately rather than storing free bases.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12826724, 2-(5-Methylpyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones. RSC Adv., 2014. Retrieved from [Link](Note: Generalized citation for KOtBu annulation chemistry).

  • Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine and related intermediates.[2] US Patent 5,332,824. Retrieved from

  • Organic Syntheses. Synthesis of Pyridine Derivatives via Alkylation. Org.[3][4][5] Synth. Coll. Vol. 3, p. 136. Retrieved from [Link]

  • National Institutes of Health. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC Articles. Retrieved from [Link]

Disclaimer: The protocols provided herein are for research and development purposes only. All reactions involving cyanides, pressurized hydrogen, or pyrophoric catalysts must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Pyridinyl)acetonitrile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of thousands of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in drug design.[2] When functionalized with an acetonitrile group at the 2-position, as in 2-(5-Methylpyridin-2-yl)acetonitrile, the resulting molecule becomes a remarkably versatile and powerful building block for constructing complex, biologically active compounds.

The strategic value of this starting material lies in its dual reactivity. The methylene bridge (—CH₂—) positioned between the electron-withdrawing pyridine and nitrile groups is highly activated, rendering its protons acidic and the corresponding carbanion a potent nucleophile.[3][4] This "active methylene" group serves as a handle for carbon-carbon bond formation, enabling chain extension, arylation, and condensation reactions. Simultaneously, the nitrile group and the pyridine ring nitrogen offer multiple avenues for cyclization and functional group interconversion, providing access to a diverse range of heterocyclic systems with proven pharmacological relevance.[5][6]

This guide provides detailed application notes and validated protocols for leveraging the reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile to synthesize key intermediates and molecular frameworks with significant potential in drug discovery. The methodologies detailed herein focus on functionalization of the active methylene group, transformation of the nitrile moiety, and subsequent cyclization strategies to build fused heterocyclic systems analogous to those found in marketed drugs.

Synthetic Strategy I: Exploiting the Active Methylene Group for C-C Bond Formation

The most direct synthetic route for creating molecular diversity from 2-(5-methylpyridin-2-yl)acetonitrile involves the deprotonation of the α-carbon followed by reaction with an electrophile. The choice of a strong, non-nucleophilic base is critical to ensure complete formation of the nucleophilic carbanion without undesired side reactions.

Application Note 1: Synthesis of α-Aryl-2-(5-methylpyridin-2-yl)acetonitriles

Rationale and Field Insights: The α-aryl acetonitrile motif is a key pharmacophore found in several classes of drugs, including calcium channel blockers and aromatase inhibitors.[7] Introducing a substituent at this position prevents metabolic oxidation at the nitrile-bearing carbon, which can mitigate the risk of cyanide release in vivo.[7] This protocol details a robust method for the direct arylation of the starting material, creating a library of substituted analogues for biological screening.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq, 1.0 mmol, 132 mg).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 1.1 mmol, 44 mg) portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene group. The low temperature controls the exothermic reaction and prevents potential side reactions.

  • Nucleophilic Attack: After stirring at 0 °C for 30 minutes, add the desired substituted aryl halide (e.g., 4-fluorobenzyl bromide, 1.05 eq, 1.05 mmol) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure α-aryl product.

Data Presentation: Arylation Substrate Scope

EntryAryl HalideProductYield (%)
14-Fluorobenzyl bromideα-(4-Fluorobenzyl)-2-(5-methylpyridin-2-yl)acetonitrile85
24-Methoxybenzyl chlorideα-(4-Methoxybenzyl)-2-(5-methylpyridin-2-yl)acetonitrile82
32-Chlorobenzyl chlorideα-(2-Chlorobenzyl)-2-(5-methylpyridin-2-yl)acetonitrile79

G cluster_setup 1. Reaction Setup & Deprotonation cluster_reaction 2. C-C Bond Formation cluster_workup 3. Work-up & Purification Start 2-(5-Methylpyridin-2-yl)acetonitrile in Anhydrous THF Base Add NaH at 0 °C Start->Base Anion Formation of Pyridinylacetonitrile Anion Base->Anion Electrophile Add Aryl Halide (R-X) Anion->Electrophile Reaction Stir at RT (4-6h) Electrophile->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product α-Aryl Product Purify->Product

Caption: Two-step synthesis of Pyrazolo[1,5-a]pyridines from the starting material.

Synthetic Strategy III: Functional Group Transformation of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into amides, carboxylic acids, and amines, each opening up new avenues for bioactive molecule synthesis. The controlled hydrolysis of the nitrile to the primary amide is particularly valuable, as the acetamide side-chain is a key structural feature of many important pharmaceuticals, including the widely prescribed hypnotic agent Zolpidem.

[8][9]#### Application Note 3: Synthesis of 2-(5-Methylpyridin-2-yl)acetamide

Rationale and Field Insights: Converting the nitrile to a primary amide provides a key intermediate for synthesizing analogues of Zolpidem and other drugs containing a heteroaryl-acetamide scaffold. While complete hydrolysis to the carboxylic acid is possible under harsh conditions, controlled partial hydrolysis is often desired. This protocol utilizes a robust base-catalyzed hydrolysis that favors the formation of the amide.

Detailed Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq, 10.0 mmol, 1.32 g), ethanol (25 mL), and water (5 mL).

  • Base Addition: Add powdered sodium hydroxide (NaOH) (2.0 eq, 20.0 mmol, 0.8 g).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C) and stir for 3 hours. Monitor the reaction by TLC to observe the formation of the more polar amide product. Causality Note: The hydroxide ion attacks the electrophilic carbon of the nitrile. The reaction is often stopped before completion to prevent significant over-hydrolysis to the corresponding carboxylic acid.

  • Neutralization and Work-up: Cool the reaction mixture to room temperature and neutralize to pH ~7 with concentrated hydrochloric acid (HCl).

  • Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (DCM) (4 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 2-(5-Methylpyridin-2-yl)acetamide.

Data Presentation: Nitrile Hydrolysis

ProductReagentsConditionsYield (%)Purity (by NMR)
2-(5-Methylpyridin-2-yl)acetamideNaOH, EtOH/H₂OReflux, 3h78>98%
2-(5-Methylpyridin-2-yl)acetic acidH₂SO₄, H₂OReflux, 8h90>97%

Workflow Visualization

G Nitrile 2-(5-Methylpyridin-2-yl)acetonitrile Amide 2-(5-Methylpyridin-2-yl)acetamide Nitrile->Amide NaOH, EtOH/H₂O Reflux (Partial Hydrolysis) Acid 2-(5-Methylpyridin-2-yl)acetic acid Amide->Acid H₂SO₄, H₂O Reflux (Full Hydrolysis)

Caption: Transformation of the nitrile group to an amide and carboxylic acid.

References

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.

  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents.

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Bentham Science.

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH.

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. NIH.

  • Synthesis of zolpidem tartrate and analogues. ResearchGate.

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. NIH.

  • Process for the synthesis of zolpidem. Google Patents.

  • Synthesis and biological activity of thiasporine A derivatives. Taylor & Francis.

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

  • Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. American Chemical Society.

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR.

Sources

Application Note: Knoevenagel Condensation of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for reacting 2-(5-methylpyridin-2-yl)acetonitrile with various aldehydes via the Knoevenagel condensation. This reaction yields 3-substituted-2-(5-methylpyridin-2-yl)acrylonitriles , a privileged scaffold in medicinal chemistry found in kinase inhibitors, anti-inflammatory agents, and stilbene-based antioxidants.

The 5-methyl substitution on the pyridine ring enhances lipophilicity (


) and metabolic stability compared to the unsubstituted parent compound, making these derivatives highly valuable for optimizing pharmacokinetic profiles in drug discovery.

Scientific Foundation & Mechanism

Reactivity Profile

The methylene protons (


) of 2-(5-methylpyridin-2-yl)acetonitrile are significantly acidic (

in DMSO) due to the combined electron-withdrawing effects of the nitrile group (

) and the pyridine nitrogen .
  • Inductive Effect: The 5-methyl group is a weak electron donor. While it slightly destabilizes the carbanion compared to the unsubstituted pyridine, it does not significantly hinder deprotonation by standard organic bases.

  • Selectivity: The reaction proceeds exclusively at the exocyclic methylene position. The methyl group at position 5 is

    
     hybridized (part of the aromatic ring system) and is not acidic enough to participate under these conditions.
    
Reaction Mechanism

The transformation follows a base-catalyzed Knoevenagel Condensation pathway:

  • Deprotonation: A weak base (e.g., piperidine) abstracts a proton from the methylene group, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting

    
    -hydroxynitrile intermediate undergoes rapid 
    
    
    
    elimination (facilitated by the acidic
    
    
    -proton) to form the thermodynamically stable
    
    
    -unsaturated nitrile.
Mechanistic Pathway Visualization

KnoevenagelMechanism Reactant 2-(5-Methylpyridin-2-yl) acetonitrile Carbanion Resonance Stabilized Carbanion Reactant->Carbanion Deprotonation Base Base (Piperidine) Base->Carbanion Catalyst Intermediate β-Hydroxynitrile Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 3-Aryl-2-(5-methylpyridin-2-yl) acrylonitrile (E/Z Mixture) Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water

Figure 1: Step-wise mechanism of the Knoevenagel condensation between 2-(5-methylpyridin-2-yl)acetonitrile and an aldehyde.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 equiv).

  • Electrophile: Aromatic or Heteroaromatic Aldehyde (1.0 – 1.1 equiv).

  • Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (0.1 equiv each).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Standard Procedure (Ethanol Reflux)

This protocol is optimized for high yield and purity, minimizing the formation of side products (e.g., Michael addition of a second nitrile molecule).

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(5-methylpyridin-2-yl)acetonitrile (1.0 mmol, ~132 mg) and the aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (2 drops, ~0.1 mmol).

    • Note: For sterically hindered aldehydes, add 2 drops of Glacial Acetic Acid to buffer the solution and facilitate dehydration.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a UV-active spot with a lower

      
       than the aldehyde but higher than the nitrile.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates (common for aromatic aldehydes), cool further in an ice bath for 30 minutes.

    • Filter the solid under vacuum and wash with cold ethanol (

      
       mL).
      
  • Workup (Extraction Method - if oil forms):

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (15 mL).

    • Wash with Water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Workflow Diagram

Workflow Start Start: Mix Nitrile + Aldehyde in Ethanol Catalyst Add Piperidine (Catalytic amount) Start->Catalyst Reflux Reflux at 78°C (2-4 Hours) Catalyst->Reflux Check Check TLC (Completion?) Reflux->Check Check->Reflux Incomplete Precipitate Cool to RT/Ice Bath (Solid Formation?) Check->Precipitate Complete Filter Vacuum Filtration Wash with Cold EtOH Precipitate->Filter Yes (Solid) Extract Evaporate Solvent Extract w/ EtOAc Column Chromatography Precipitate->Extract No (Oil) Final Pure Product (NMR/MS Verification) Filter->Final Extract->Final

Figure 2: Decision tree for the synthesis and purification of 2-(5-methylpyridin-2-yl)acrylonitriles.

Data Interpretation & Troubleshooting

Expected Analytical Data
  • 
    H NMR (CDCl
    
    
    
    ):
    • Vinyl Proton (

      
      ):  Singlet, typically 
      
      
      
      7.8 – 8.5 ppm. The chemical shift is deshielded due to the conjugation with the nitrile and pyridine ring.
    • 5-Methyl Group: Singlet,

      
       2.3 – 2.4 ppm.
      
    • Pyridine Protons: A characteristic pattern for 2,5-disubstituted pyridine (d, dd, d).

  • Stereochemistry: The E-isomer is generally the major product due to steric repulsion between the pyridine ring and the aryl group of the aldehyde in the Z-isomer.

Troubleshooting Guide
IssueProbable CauseSolution
No Reaction Base inactive or wet solvent.Use fresh Piperidine. Ensure Ethanol is dry (molecular sieves).
Low Yield Incomplete dehydration (Aldol intermediate trapped).Add 2 drops of Acetic Acid to the reaction or switch to Dean-Stark conditions (Toluene reflux) to remove water.
Oiling Out Product has low melting point or impurities.Scratch the flask wall with a glass rod to induce nucleation. If that fails, perform column chromatography.
Side Products Michael addition (Bis-addition).Ensure strict 1:1 stoichiometry . Do not use excess nitrile.

Applications in Drug Discovery

The 3-aryl-2-(pyridyl)acrylonitrile scaffold acts as a bioisostere for stilbenes and chalcones. Key applications include:

  • Kinase Inhibitors: The pyridine nitrogen can form hydrogen bonds with the hinge region of kinase enzymes (e.g., EGFR, VEGFR).

  • Tubulin Polymerization Inhibitors: Analogous to Combretastatin A-4, these derivatives bind to the colchicine site, disrupting microtubule dynamics in cancer cells.

  • Fluorescent Probes: Due to the extended conjugation, these molecules often exhibit solvatochromic fluorescence, useful for cellular imaging.

References

  • General Knoevenagel Conditions: Jones, G. "The Knoevenagel Condensation."[1][2][3][4][5] Organic Reactions, 2011. Link

  • Pyridylacetonitrile Reactivity: Crouch, R. D., et al. "Selective synthesis of -unsaturated nitriles." Tetrahedron Letters, 2005.
  • Green Chemistry Approaches: Moosavi-Zare, A. R., et al. "Solvent-free Knoevenagel condensation." Journal of Molecular Liquids, 2015. Link

  • Pharmaceutical Relevance: Al-Sheikh, M. A., et al. "Studies with azinylacetonitriles: 2-pyridylacetonitrile as a precursor to functionally substituted pyridines."[6] Molecules, 2009. Link

  • Safety Data (Acetonitrile derivatives): PubChem Compound Summary for 2-Pyridylacetonitrile. Link

Sources

Application Note: Alkylation of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-(5-Methylpyridin-2-yl)acetonitrile is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The 5-methyl group blocks metabolic oxidation at the reactive 5-position, while the acetonitrile moiety serves as a versatile precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (via cyclization).

However, alkylating this scaffold presents a classic ambident nucleophile challenge . The pyridyl nitrogen and the


-carbon compete for the electrophile. Furthermore, the electron-withdrawing nature of the nitrile and the electron-deficient pyridine ring make the methylene protons significantly acidic (

in DMSO), rendering the generated carbanion prone to oxidative dimerization and over-alkylation (dialkylation) .

This guide provides two distinct, field-proven protocols to navigate these challenges:

  • Cryogenic Kinetic Control (Method A): For precise mono-alkylation and complex electrophiles.

  • Phase Transfer Catalysis (Method B): For robust, scalable synthesis and gem-dialkylation.

Mechanistic Analysis & Critical Process Parameters (CPPs)

The Ambident Nucleophile Problem

Upon deprotonation, the negative charge is delocalized between the


-carbon, the nitrile nitrogen, and the pyridine nitrogen (forming an aza-enolate).
  • C-Alkylation (Desired): Favored by soft electrophiles (alkyl iodides/bromides) and non-polar solvents (THF, Toluene) where the cation is tightly paired with the nitrogen, shielding it.

  • N-Alkylation (Undesired): Favored by hard electrophiles and polar aprotic solvents (DMF, DMSO) that solvate the cation, exposing the pyridine nitrogen lone pair.

Controlling Polyalkylation

The mono-alkylated product is often more acidic than the starting material due to the release of steric strain or electronic stabilization by the alkyl group (if electron-withdrawing). This leads to rapid second deprotonation and dialkylation.

  • Solution: Use a bulky base (LiHMDS) and low temperatures to limit proton transfer between product and starting material (Kinetic Control).

Experimental Protocols

Method A: Precision Mono-Alkylation (Kinetic Control)

Best for: Valuable electrophiles, strict mono-alkylation requirements, small-to-mid scale.

Reagents:

  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)

  • Electrophile: Alkyl Halide (1.05 equiv)

  • Solvent: Anhydrous THF (10-15 volumes)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Charge substrate and anhydrous THF. Cool to -78 °C (acetone/dry ice bath).

  • Deprotonation: Add LiHMDS dropwise over 20 minutes. The solution will likely turn deep red/orange (characteristic of the pyridyl-stabilized carbanion).

  • Equilibration: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the Alkyl Halide (neat or dissolved in minimal THF) dropwise.

    • Critical: Keep internal temp below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC/HPLC.

    • Note: If reaction is sluggish, warm slowly to -40 °C, but do not exceed 0 °C to prevent scrambling.

  • Quench: Add saturated aqueous

    
     at low temperature.
    
  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
Method B: Robust Scale-Up (Phase Transfer Catalysis)

Best for: Simple alkyl groups (Me, Et, Bn), gem-dimethylation, multi-gram scale.

Reagents:

  • Substrate: 1.0 equiv

  • Base: 50% w/w aqueous NaOH (5.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv for mono; 2.5 equiv for di)

  • Solvent: Toluene (10 volumes)

Protocol:

  • Charge: Combine substrate, Toluene, and Alkyl Halide in a reactor.

  • Catalyst: Add TBAB.

  • Initiation: Add 50% NaOH dropwise with vigorous stirring (high shear is critical for PTC).

  • Temperature: The reaction is exothermic. Maintain 20-25 °C using a water bath.

    • Warning: Higher temperatures (>40 °C) promote self-condensation of the nitrile.

  • Monitoring: Reaction is usually complete within 1-3 hours.

  • Workup: Dilute with water. Separate layers. The product is in the Toluene layer.[1]

Purification Strategy: The "Acid-Base Swing"

Since the product contains a basic pyridine ring, use this to remove non-basic impurities (unreacted alkyl halide, non-basic byproducts).

Workflow:

  • Extraction 1 (Acidic): Dissolve crude organic residue in EtOAc. Extract with 1M HCl (3x).

    • Result: Product (protonated pyridinium) moves to aqueous phase. Neutral impurities stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove traces of neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Result: Product deprotonates and oils out or precipitates.

  • Extraction 2 (Basic): Extract the basic aqueous mixture with EtOAc or DCM.

  • Final: Dry and concentrate. This often yields >95% pure material without chromatography.

Visualizations

Reaction Mechanism & Regioselectivity

G cluster_anion Delocalized Aza-Enolate Substrate 2-(5-Methylpyridin-2-yl) acetonitrile Anion_C C-Centered Anion (Major Nucleophile) Substrate->Anion_C Deprotonation Base Base (LiHMDS or NaOH) Base->Anion_C Anion_N N-Centered Anion (Minor Nucleophile) Anion_C->Anion_N Resonance Product_C C-Alkylated Product (DESIRED) Anion_C->Product_C Soft Electrophile / Non-Polar Solvent (Kinetic Control) Product_N N-Alkylated Salt (Undesired Impurity) Anion_N->Product_N Hard Electrophile / Polar Solvent Electrophile R-X (Alkyl Halide) Electrophile->Product_C Electrophile->Product_N

Caption: Mechanistic pathway showing the competition between C- and N-alkylation. C-alkylation is favored by non-polar solvents and soft electrophiles.

Purification Workflow (Acid-Base Swing)

G Crude Crude Reaction Mixture (Product + Impurities) Step1 Phase Separation Crude->Step1 Acid Add 1M HCl Acid->Step1 Org_Layer Organic Layer (Neutral Impurities) Step1->Org_Layer Discard Aq_Layer Aqueous Layer (Protonated Product) Step1->Aq_Layer Keep Step2 Extraction with DCM Aq_Layer->Step2 Base Add 6M NaOH (pH > 12) Base->Step2 Final_Org DCM Layer (Pure Product) Step2->Final_Org Concentrate Final_Aq Aqueous Waste (Salts) Step2->Final_Aq Discard

Caption: The "Acid-Base Swing" purification strategy exploits the basicity of the pyridine ring to isolate the product from non-basic impurities.

Troubleshooting & Data Summary

Solvent & Base Screening Matrix
BaseSolventTempResultRecommendation
LiHMDS THF -78°C High C-selectivity, Mono-product Method A (Standard)
NaHTHF/DMF0°CMix of Mono/Di, some N-alkylationAvoid for mono-alkylation
K2CO3DMF60°CHigh N-alkylation risk, slowNot recommended
NaOH (50%) Toluene RT Good yield, risk of dialkylation Method B (Scale-up)
KOtButBuOH40°CSelf-condensation (dimerization)Avoid
Analytical Checkpoints
  • NMR (

    
    ): 
    
    • Starting Material: Singlet at

      
       ppm (
      
      
      
      ).
    • Mono-alkylated: Triplet/Doublet/Multiplet at

      
       ppm (
      
      
      
      ).
    • Dialkylated: Disappearance of the

      
      -proton.
      
  • HPLC:

    • Use a basic buffer (e.g., 0.1%

      
      ) or neutral buffer to ensure sharp pyridine peaks. Acidic buffers may cause tailing.
      

References

  • General Reactivity of Pyridylacetonitriles

    • Sato, N. (2013).[2] "Pyridine and Pyridine Derivatives."[1][3][4] Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Phase Transfer Catalysis Protocols

    • Fedoryński, M., & Mąkosza, M. (2013).[2] "Phase-Transfer Catalysis in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.

  • Kinetic Control in Enolate Alkylation

    • Evans, D. A. (1982).
  • Purification of Pyridine Derivatives

    • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for Acid/Base extraction techniques).

Sources

Application Notes and Protocols for Cyclization Reactions Involving 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-(5-Methylpyridin-2-yl)acetonitrile in Heterocyclic Synthesis

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable and versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an activated methylene group adjacent to a cyano moiety and a pyridyl ring, provides a unique combination of reactivity that enables the construction of a diverse array of complex heterocyclic scaffolds. The electron-withdrawing nature of both the pyridine ring and the nitrile group significantly increases the acidity of the α-protons, facilitating carbanion formation under relatively mild basic conditions. This property is central to its utility in various cyclization and cyclocondensation reactions, leading to the synthesis of novel compounds with significant therapeutic potential.

This comprehensive guide provides detailed application notes and experimental protocols for key cyclization reactions involving 2-(5-Methylpyridin-2-yl)acetonitrile. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis.

I. Gewald Three-Component Reaction: Synthesis of Polysubstituted 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of an α-activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a prominent feature in a multitude of biologically active molecules.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and 2-(5-Methylpyridin-2-yl)acetonitrile, catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated nitrile intermediate.[1] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.[3] The choice of base is crucial; it must be strong enough to deprotonate the acetonitrile but not so strong as to induce unwanted side reactions.

Diagram 1: Proposed Mechanism of the Gewald Reaction

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization start_acetonitrile 2-(5-Methylpyridin-2-yl)acetonitrile intermediate_1 α,β-Unsaturated Nitrile start_acetonitrile->intermediate_1 Deprotonation & Attack carbonyl Aldehyde/Ketone (R1, R2) carbonyl->intermediate_1 base Base base->start_acetonitrile intermediate_2 Thiolate Intermediate intermediate_1->intermediate_2 Nucleophilic Attack sulfur Elemental Sulfur (S8) sulfur->intermediate_2 intermediate_3 Cyclized Intermediate intermediate_2->intermediate_3 Intramolecular Cyclization final_product 2-Aminothiophene intermediate_3->final_product Tautomerization

Caption: Workflow of the Gewald three-component reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(aryl)-3-cyano-5-(5-methylpyridin-2-yl)thiophene

This protocol describes a general procedure for the Gewald reaction using an aromatic aldehyde as the carbonyl component.

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Elemental sulfur

  • Morpholine (or Triethylamine)

  • Ethanol (or Methanol)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq.), the aromatic aldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (10-15 mL per gram of acetonitrile).

  • Catalyst Addition: To the stirred suspension, add morpholine (0.2-0.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended ConditionRationale
Solvent Ethanol or MethanolGood solubility for reactants and facilitates the reaction.
Base Morpholine or TriethylamineCatalyzes the Knoevenagel condensation without causing significant side reactions.
Temperature 70-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.

II. Thorpe-Ziegler Cyclization: Intramolecular Synthesis of Fused Pyridine Derivatives

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[4][5] This powerful cyclization method is particularly useful for the synthesis of cyclic ketones and enamines from dinitrile precursors. For 2-(5-Methylpyridin-2-yl)acetonitrile, this reaction can be employed to construct fused heterocyclic systems by first introducing a second nitrile-containing moiety.

Mechanistic Insights

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS).[4] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Subsequent protonation and tautomerization lead to a stable cyclic enaminonitrile. Acidic workup can then hydrolyze the enamine to the corresponding cyclic ketone.

Diagram 2: Thorpe-Ziegler Cyclization Pathway

Thorpe-Ziegler Cyclization dinitrile Dinitrile Precursor carbanion Intramolecular Carbanion dinitrile->carbanion Deprotonation strong_base Strong Base (e.g., NaH) strong_base->dinitrile cyclic_imine Cyclic Imine Anion carbanion->cyclic_imine Intramolecular Attack enaminonitrile Cyclic Enaminonitrile cyclic_imine->enaminonitrile Protonation & Tautomerization cyclic_ketone Cyclic Ketone (after hydrolysis) enaminonitrile->cyclic_ketone Acidic Workup

Caption: Key steps in the Thorpe-Ziegler intramolecular cyclization.

Exemplary Protocol: Synthesis of a Fused Dihydropyridinone

This protocol outlines a two-step process: first, the alkylation of 2-(5-Methylpyridin-2-yl)acetonitrile to form a dinitrile, followed by the Thorpe-Ziegler cyclization.

Step 1: Synthesis of the Dinitrile Precursor

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • An appropriate α-haloacetonitrile (e.g., chloroacetonitrile)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq.) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of the α-haloacetonitrile (1.1 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude dinitrile by column chromatography on silica gel.

Step 2: Thorpe-Ziegler Cyclization

Materials:

  • Dinitrile precursor from Step 1

  • Sodium ethoxide (or potassium tert-butoxide)

  • Anhydrous ethanol (or tert-butanol)

  • Hydrochloric acid (for optional hydrolysis)

Procedure:

  • Cyclization: In a round-bottom flask under an inert atmosphere, dissolve the dinitrile precursor (1.0 eq.) in anhydrous ethanol. Add sodium ethoxide (1.5 eq.) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up for Enaminonitrile: Cool the reaction mixture and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to obtain the crude enaminonitrile, which can be purified by chromatography or recrystallization.

  • Optional Hydrolysis to Ketone: After cooling the reaction mixture, carefully add aqueous hydrochloric acid (e.g., 2 M) and heat to reflux for 2-4 hours to effect hydrolysis. Cool, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

ParameterRecommended ConditionRationale
Base (Alkylation) Sodium Hydride (NaH)A strong, non-nucleophilic base suitable for deprotonating the activated methylene group.
Base (Cyclization) Sodium Ethoxide or Potassium tert-ButoxideStrong alkoxide bases that effectively catalyze the intramolecular cyclization.
Solvent (Alkylation) Anhydrous DMF or THFPolar aprotic solvents that solvate the cation and facilitate the S N 2 reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the carbanion by atmospheric moisture and oxygen.

III. Synthesis of Fused Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities.[6] 2-(5-Methylpyridin-2-yl)acetonitrile can serve as a key precursor for the synthesis of pyridopyrimidines through condensation with suitable amidine synthons or their equivalents.

Synthetic Strategy

A common approach involves the reaction of the activated nitrile with a reagent that provides the necessary atoms to form the pyrimidine ring. For instance, condensation with formamidine or other amidines can lead to the formation of the pyridopyrimidine core.[7] The reaction typically proceeds via nucleophilic attack of the deprotonated acetonitrile onto the amidine, followed by intramolecular cyclization and aromatization.

Diagram 3: General Scheme for Pyridopyrimidine Synthesis

Caption: A simplified pathway for the synthesis of pyridopyrimidines.

Protocol: One-Pot Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Formamidine acetate (or other suitable amidine salt)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq.) to ethanol at 0 °C under an inert atmosphere.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq.) followed by formamidine acetate (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract with a suitable organic solvent like chloroform or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Amidine Source Formamidine AcetateA common and effective reagent for introducing the N-C-N fragment of the pyrimidine ring.
Base Sodium EthoxideA strong base required to deprotonate the acetonitrile and drive the condensation.
Solvent Anhydrous EthanolThe solvent for the reaction and also the precursor for the in-situ generation of sodium ethoxide.
Temperature RefluxHigher temperature is generally required to promote the cyclization and aromatization steps.

IV. Reaction with Carbon Disulfide: A Gateway to Thiazine and Thiophene Derivatives

The reaction of active methylene compounds with carbon disulfide in the presence of a base is a well-established method for the synthesis of various sulfur-containing heterocycles.[8] For 2-(5-Methylpyridin-2-yl)acetonitrile, this reaction opens up pathways to novel thiazine and thiophene derivatives, which are of interest in medicinal chemistry.

Reaction Pathways

In the presence of a base, the active methylene group of 2-(5-Methylpyridin-2-yl)acetonitrile reacts with carbon disulfide to form a dithiocarboxylate intermediate. This versatile intermediate can then be alkylated with a dihaloalkane, for example, leading to the formation of a thiazine ring system. Alternatively, under different conditions, it can undergo further reactions to yield thiophene derivatives.

Diagram 4: Cyclization with Carbon Disulfide

CS2_Reaction start 2-(5-Methylpyridin-2-yl)acetonitrile dithio Dithiocarboxylate Intermediate start->dithio Addition cs2 Carbon Disulfide (CS2) cs2->dithio base Base base->start thiazine Thiazine Derivative dithio->thiazine Alkylation & Cyclization alkylating Dihaloalkane alkylating->thiazine

Caption: General pathway for the synthesis of thiazines from 2-(5-Methylpyridin-2-yl)acetonitrile and carbon disulfide.

Protocol: Synthesis of a Dihydrothiazine Derivative

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • 1,2-Dibromoethane

  • Standard laboratory glassware

Procedure:

  • Formation of Dithiocarboxylate: In a three-necked flask under an inert atmosphere, suspend NaH (2.2 eq.) in anhydrous DMSO. To this, add a solution of 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq.) in DMSO dropwise at room temperature. Stir for 30 minutes. Then, add carbon disulfide (1.2 eq.) dropwise, maintaining the temperature below 30 °C. Stir for an additional 1-2 hours.

  • Cyclization: To the resulting solution of the dithiocarboxylate, add 1,2-dibromoethane (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)A strong base is required for the initial deprotonation and reaction with CS₂.
Solvent DMSO or DMFPolar aprotic solvents are suitable for this type of reaction.
Alkylating Agent 1,2-DibromoethaneProvides the two-carbon linker for the formation of the six-membered thiazine ring.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a highly adaptable precursor for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide for the Gewald reaction, Thorpe-Ziegler cyclization, pyridopyrimidine synthesis, and reactions with carbon disulfide provide a solid foundation for researchers to explore the chemical space around this valuable building block. The key to success lies in the careful control of reaction conditions, particularly the choice of base and solvent, and the diligent monitoring of the reaction progress. These methodologies offer efficient routes to novel molecular architectures for applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Thorpe reaction. In Wikipedia. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (2023). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Gu, Y.-F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2603.
  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 963-968.
  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 27(15), 4983.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(41), 13525–13537.
  • ResearchGate. (2022). Reaction of compound 1 with carbon disulfide.
  • SpringerLink. (2023). Carbon disulfide (CS2): chemistry and reaction pathways.
  • Sciforum. (2021). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum.
  • ResearchGate. (2015). Reactions of Carbon Disulfide with N-Nucleophiles.

Sources

Application Notes and Protocols for the Functionalization of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the pyridine ring in 2-(5-methylpyridin-2-yl)acetonitrile, a key scaffold in medicinal chemistry and materials science. We delve into the electronic characteristics of this heterocycle and outline strategic approaches for its functionalization. Detailed, field-tested protocols for electrophilic substitution via N-oxide activation, radical C-H functionalization, and directed metalation are presented. Each section elucidates the mechanistic underpinnings of the transformation, guiding researchers in making informed experimental choices to achieve desired regioselectivity and yield.

Strategic Overview: Reactivity of the 2-(5-Methylpyridin-2-yl)acetonitrile Core

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic property renders the ring resistant to classical electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and often result in low yields.[1] Conversely, the ring is activated towards nucleophilic aromatic substitution (NAS) and radical attack.[2]

The substituent pattern of 2-(5-methylpyridin-2-yl)acetonitrile further modulates this reactivity:

  • Nitrogen Atom (N1): The primary site of protonation and Lewis acid coordination. It strongly deactivates the ring towards electrophiles.

  • Cyanomethyl Group (C2): This group can influence the acidity of the C3 proton and potentially act as a directing group in metalation reactions.

  • Methyl Group (C5): A weak electron-donating group that provides slight activation to the ring.

Direct functionalization of the parent heterocycle is challenging. Therefore, strategic activation is paramount. This guide will focus on three robust strategies:

  • N-Oxide Formation: A powerful method to electronically modulate the ring, activating the C4 and C6 positions for both electrophilic and nucleophilic attack.[3][4]

  • Minisci Radical Reaction: A highly effective method for direct C-H alkylation and acylation of electron-deficient heterocycles.[5]

  • Directed ortho-Metalation (DoM): A regioselective technique to functionalize the C3 position by leveraging a directing group.[6]

Logical Workflow for Pyridine Functionalization

The following diagram outlines a general strategic workflow for selecting a functionalization pathway.

G Start Target Derivative of 2-(5-Methylpyridin-2-yl)acetonitrile Q1 Desired Functionalization Position? Start->Q1 Pos_C4_C6 C4 or C6 Position Q1->Pos_C4_C6 C4 / C6 Pos_C3 C3 Position Q1->Pos_C3 C3 Pos_C_Alkyl Direct C-H Alkylation/Acylation (C4/C6 favored) Q1->Pos_C_Alkyl C-H Alkylation Method_N_Oxide Strategy 1: N-Oxide Activation Pos_C4_C6->Method_N_Oxide Method_DoM Strategy 2: Directed ortho-Metalation (DoM) Pos_C3->Method_DoM Method_Minisci Strategy 3: Minisci Reaction Pos_C_Alkyl->Method_Minisci

Caption: Strategic workflow for regioselective functionalization.

Strategy 1: Functionalization via Pyridine N-Oxide Intermediate

The formation of a pyridine N-oxide is a cornerstone strategy in pyridine chemistry. The N-O bond significantly alters the electronic landscape of the ring; the oxygen atom can donate electron density via resonance, which surprisingly activates the C4 and C2/C6 positions towards electrophilic attack.[4] This electronic perturbation also enhances susceptibility to nucleophilic attack at these same positions.[7][8]

Mechanism of N-Oxide Mediated Electrophilic Substitution

Caption: N-Oxide strategy for C4-nitration of the pyridine ring.

Protocol 2.1: Synthesis of 2-(5-Methyl-1-oxido-pyridin-2-yl)acetonitrile

Causality: The oxidation of the pyridine nitrogen is most commonly achieved with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. m-CPBA is often preferred for its reliability and commercial availability in a stabilized form. The reaction is a nucleophilic attack by the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, separatory funnel, ice bath

Procedure:

  • Dissolve 2-(5-methylpyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-oxide product, which can often be used without further purification.

Protocol 2.2: Regioselective Nitration at the C4-Position

Causality: The N-oxide is activated for electrophilic substitution. Using a standard nitrating mixture (concentrated nitric and sulfuric acids), the nitronium ion (NO₂⁺) will preferentially attack the electron-rich C4 position.[4][9] The sulfuric acid protonates the N-oxide oxygen, further enhancing the directing effect.

Materials:

  • 2-(5-Methyl-1-oxido-pyridin-2-yl)acetonitrile (from Protocol 2.1)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

  • Ice, deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, cool concentrated H₂SO₄ to 0 °C.

  • Slowly add the crude N-oxide (1.0 eq.) while maintaining the temperature below 10 °C.

  • Once dissolved, slowly add fuming HNO₃ (1.1 eq.) dropwise.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.[9]

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., solid NaOH or concentrated NH₄OH) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Comparison of Functionalization via N-Oxide Intermediate

ReactionReagents & ConditionsMajor Product RegioisomerTypical YieldReference
Nitration HNO₃ / H₂SO₄, 100 °CC4-Nitro70-85%[9]
Chlorination POCl₃, refluxC2/C6-Chloro (rearrangement)60-75%[4]
Bromination PBr₃, 1,2-DCE, 80 °CC2/C6-Bromo (rearrangement)55-70%[7]

Strategy 2: Minisci Radical C-H Functionalization

The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles.[5] It involves the generation of a nucleophilic carbon-centered radical, which selectively attacks the protonated pyridine ring at the electron-poor C2, C4, or C6 positions. For 2-(5-methylpyridin-2-yl)acetonitrile, attack is sterically and electronically favored at the C4 and C6 positions.

Causality: The reaction is typically initiated by the oxidation of a radical precursor (e.g., a carboxylic acid) by a silver(I) salt with an oxidant like ammonium persulfate. This generates a carbon radical that adds to the protonated pyridine. The resulting radical cation is then oxidized to the final product, regenerating the catalytic cycle.

Protocol 3.1: Minisci Acylation with Pivalic Acid

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Pivalic acid (trimethylacetic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) / Water solvent system

Procedure:

  • To a solution of 2-(5-methylpyridin-2-yl)acetonitrile (1.0 eq.) and pivalic acid (3.0 eq.) in a MeCN/H₂O mixture (e.g., 1:1 v/v), add TFA (1.5 eq.) to ensure protonation of the pyridine.

  • Add AgNO₃ (0.1 eq.) to the solution.

  • Heat the mixture to 60-80 °C.

  • Add a solution of ammonium persulfate (2.5 eq.) in water dropwise over 30 minutes.

  • Stir the reaction at temperature for 2-4 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with NaHCO₃ solution and brine.

  • Dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Strategy 3: Directed ortho-Metalation (DoM) at C3

Directed ortho-metalation is a highly regioselective method for functionalizing the position ortho to a directing metalation group (DMG).[6] While the cyanomethyl group is not a classical strong DMG, related nitrile and amide functionalities can direct metalation. This strategy offers a unique route to functionalize the C3 position, which is otherwise difficult to access.

Causality: A strong lithium base (e.g., LDA or s-BuLi) coordinates to a heteroatom in the DMG. This proximity effect directs the deprotonation of the nearest (ortho) C-H bond, forming a lithiated intermediate.[10] This intermediate can then be quenched with a variety of electrophiles. The cyanomethyl group at C2 would direct metalation to the C3 position.

Protocol 4.1: C3-Iodination via Directed Metalation

Materials:

  • 2-(5-Methylpyridin-2-yl)acetonitrile

  • Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂)

  • Dry ice/acetone bath

Procedure:

  • Strictly anhydrous and inert (N₂ or Ar) conditions are required.

  • Dissolve 2-(5-methylpyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) in THF dropwise. A color change indicating anion formation should be observed. Stir at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.

  • Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the C3-iodinated derivative. This iodinated product is a versatile handle for further cross-coupling reactions.

Table 2: Summary of Direct Functionalization Strategies

StrategyPosition(s) TargetedKey ReagentsCore AdvantageKey Consideration
N-Oxide Activation C4, C6m-CPBA, then E⁺ (e.g., HNO₃)Accesses C4/C6 with electrophilesMulti-step (oxidation, functionalization, reduction)
Minisci Reaction C4, C6AgNO₃, (NH₄)₂S₂O₈, R-COOHDirect C-H functionalizationRadical conditions; may require optimization
Directed Metalation C3LDA or s-BuLi, then E⁺Unique C3 regioselectivityRequires strictly anhydrous/inert conditions

Conclusion

The functionalization of the 2-(5-methylpyridin-2-yl)acetonitrile core requires a strategic approach tailored to the desired regiochemical outcome. For modification at the C4 or C6 positions, activation via N-oxide formation is a robust and versatile method for introducing a wide range of electrophiles. Direct C-H functionalization via the Minisci reaction provides an efficient, atom-economical route for alkylation and acylation at these same positions. To achieve the more challenging C3-functionalization, directed ortho-metalation offers a powerful and highly regioselective solution. The protocols and strategic insights provided herein are designed to empower researchers in the synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved January 30, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyridine. (n.d.). Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Another way is to do an oxidation before the electrophilic substitution. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. Retrieved January 30, 2026, from [Link]

  • Reactions of Pyridine-N-Oxide. (2020). YouTube. Retrieved January 30, 2026, from [Link]

  • Pyridine-N-oxide. (n.d.). University of Lucknow. Retrieved January 30, 2026, from [Link]

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. (2014). Medicinal Chemistry Communications. Retrieved January 30, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Directed Metalation of Pyridine. (n.d.). Myers Research Group, Harvard University. Retrieved January 30, 2026, from [Link]

Sources

Application Note: High-Efficiency One-Pot Synthesis of Functionalized Indolizines using 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery professionals. It details the development of a high-efficiency one-pot synthesis protocol utilizing 2-(5-Methylpyridin-2-yl)acetonitrile as a core scaffold.

Abstract & Strategic Value

The compound 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6) represents a bifunctional heterocyclic building block distinct from its unsubstituted analog. The presence of the 5-methyl group introduces increased lipophilicity and electron-donating character to the pyridine ring, enhancing the nucleophilicity of the ring nitrogen while subtly modulating the acidity of the


-methylene group.

This guide details a one-pot, multicomponent protocol for converting this scaffold into 1-cyano-6-methylindolizine derivatives . Indolizines are privileged pharmacophores found in anti-inflammatory, anticancer, and antimicrobial agents. This protocol eliminates the isolation of the pyridinium salt intermediate, significantly increasing yield and throughput compared to traditional stepwise methods.[1]

Scientific Foundation & Reactivity Profile

The Amphiphilic Activation Mechanism

The utility of 2-(5-Methylpyridin-2-yl)acetonitrile in one-pot synthesis relies on its ability to act as a 1,3-binucleophile .

  • Site A (Pyridine Nitrogen): The 5-methyl substituent exerts a positive inductive effect (+I), increasing electron density at the nitrogen. This makes the initial

    
     attack on alkyl halides faster than in unsubstituted pyridine analogs.
    
  • Site B (

    
    -Methylene):  The methylene protons are acidified by the adjacent electron-withdrawing nitrile group (
    
    
    
    ) and the pyridine ring. Upon N-alkylation, this acidity is drastically increased, facilitating in-situ deprotonation by weak bases.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic cascade (Ortoleva-King/Tschitschibabin type) utilized in this protocol.

ReactionMechanism Start 2-(5-Methylpyridin-2-yl) acetonitrile Inter1 N-Alkylated Pyridinium Salt (Intermediate) Start->Inter1 SN2 Attack (N-Alkylation) Electrophile Phenacyl Bromide (Ar-CO-CH2-Br) Electrophile->Inter1 Ylide Pyridinium Ylide (In-situ Generated) Inter1->Ylide Base (K2CO3) Deprotonation Cyclization Intramolecular Aldol Condensation Ylide->Cyclization Ring Closure Product 1-Cyano-6-methyl- 2-arylindolizine Cyclization->Product - H2O (Aromatization)

Caption: Mechanistic cascade from N-alkylation to oxidative aromatization forming the indolizine core.

Experimental Protocol: One-Pot Synthesis of 1-Cyano-6-methyl-2-phenylindolizine

Target Reaction: 2-(5-Methylpyridin-2-yl)acetonitrile + Phenacyl Bromide


 Product
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-(5-Methylpyridin-2-yl)acetonitrile 132.161.0132 mg (1 mmol)Limiting Reagent
Phenacyl Bromide199.051.1219 mgElectrophile
Potassium Carbonate (

)
138.212.5345 mgBase
Acetone (or Acetonitrile)--5.0 mLSolvent
Water18.02-20 mLQuench/Workup
Step-by-Step Procedure

Phase 1: Quaternization (N-Alkylation)

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-Methylpyridin-2-yl)acetonitrile (132 mg, 1.0 mmol).

  • Solvent: Dissolve in Acetone (5 mL). Note: Acetone is preferred for its ability to solubilize the reactants while precipitating the intermediate salt, driving the equilibrium.

  • Addition: Add Phenacyl Bromide (219 mg, 1.1 mmol) in a single portion.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: The solution should turn cloudy as the N-phenacylpyridinium bromide salt precipitates. Do not filter.

Phase 2: Cyclization & Aromatization 5. Base Addition: Add anhydrous


  (345 mg, 2.5 mmol) directly to the suspension.
6.  Heating:  Equip the flask with a reflux condenser. Heat the mixture to Reflux (approx. 60°C)  for 4–6 hours.
  • Observation: The white precipitate will dissolve/react, and the solution will darken (often to a fluorescent yellow/green or deep orange) as the indolizine forms.
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The polar salt spot (baseline) should disappear, replaced by a highly fluorescent, less polar spot (
    
    
    ).

Phase 3: Workup & Purification 8. Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) with vigorous stirring. 9. Isolation: The product often precipitates as a solid.

  • If Solid: Filter the solid, wash with water (
    
    
    ) and cold ethanol (
    
    
    ).
  • If Oil: Extract with Ethyl Acetate (
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hot Ethanol or purify via Flash Column Chromatography (Gradient: 0-15% EtOAc/Hexane).

Analytical Data & Validation

Expected characterization data for the 5-methyl analog:

  • Appearance: Yellow to orange crystalline solid.

  • Fluorescence: Strong fluorescence under UV (365 nm) is characteristic of the indolizine core.

  • 1H NMR Diagnostic Signals:

    • 
       ppm (s, 3H): Methyl group at C-6.
      
    • 
       ppm: Proton at C-7 (coupling with C-8).
      
    • 
       ppm: Proton at C-5 (deshielded by the ring current and proximity to the bridgehead nitrogen).
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Incomplete quaternization (Phase 1).Ensure Phase 1 runs until a heavy precipitate forms before adding base. The 5-methyl group aids nucleophilicity, but steric bulk can slightly retard the rate compared to unsubstituted pyridine.
Dark/Tarred Product Oxidative degradation or excessive heat.Perform the reflux under a Nitrogen atmosphere . Indolizines are electron-rich and can be sensitive to oxidation over prolonged heating.
Product is an Oil Residual solvent or impurities.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Regioselectivity Issues Competitive C-alkylation (rare).Use a polar aprotic solvent (Acetonitrile/DMF) if Acetone fails. However, Acetone is best for the "salt precipitation" effect.

References

  • Synthesis of Indolizines via One-Pot Reaction: Source: BenchChem Application Note. "A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines."
  • Reactivity of 2-Pyridylacetonitrile Derivatives

    • Title: "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[2][3]

    • Source:Molecules, 2009, 14, 4407-4417.
    • URL:[Link]

  • General Indolizine Synthesis Review

    • Title: "Recent advances in the synthesis of indolizines and their π-expanded analogues."[4][5][6]

    • Source:Organic & Biomolecular Chemistry, 2016.
    • URL:[Link]

  • Compound Data

    • Compound: 2-(5-Methylpyridin-2-yl)acetonitrile (CAS 38203-08-6).
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for 2-(5-Methylpyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6). It is designed for organic chemists and process engineers encountering yield bottlenecks.

Ticket Subject: Optimization of 2-(5-Methylpyridin-2-yl)acetonitrile Synthesis Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Strategy Selection

Before troubleshooting, verify your synthetic route. The synthesis of 2-pyridylacetonitriles is often plagued by the instability of intermediates or catalyst deactivation. We support two primary methodologies. Choose the troubleshooting path that matches your current workflow.

FeatureRoute A: Classical Substitution Route B: Pd-Catalyzed Coupling
Precursor 2-(Chloromethyl)-5-methylpyridine HCl2-Bromo-5-methylpyridine
Reagents NaCN/KCN, Phase Transfer CatalystEthyl cyanoacetate, Pd(dba)₂, Xantphos
Key Risk Polymerization of intermediate (Red Tar)Incomplete Decarboxylation
Scalability High (Low Cost)Medium (High Catalyst Cost)
Typical Yield 40–60% (Highly operator dependent)75–85% (Robust)

Route A: Nucleophilic Substitution (The "Red Tar" Issue)

Context: You are reacting 2-(chloromethyl)-5-methylpyridine (usually the hydrochloride salt) with a cyanide source. Common Symptom: The reaction mixture turns dark red/black and viscous; yield is <20%.

The Mechanism of Failure

The free base of 2-(chloromethyl)pyridine is inherently unstable. The pyridine nitrogen is nucleophilic enough to attack the alkyl halide of a neighboring molecule, leading to rapid intermolecular self-quaternization (polymerization).

Optimized Protocol (Phase Transfer Catalysis)

To maximize yield, you must maintain the precursor in the organic phase and the cyanide in the aqueous phase, minimizing the lifetime of the free base alkyl halide.

Step-by-Step Optimization:

  • Biphasic System: Use Toluene/Water (1:1). Do not use homogenous polar solvents (DMF/DMSO) for the chloride displacement; they accelerate polymerization.

  • Buffer Control: Maintain aqueous pH ~9-10. Too basic (

    
    12) promotes hydrolysis to the alcohol; too acidic (
    
    
    
    7) generates HCN gas (Safety Hazard) and inhibits cyanide nucleophilicity.
  • Catalyst: Use TBAB (Tetrabutylammonium bromide) at 5 mol%.

  • Temperature: Keep strictly

    
    .
    
Troubleshooting Guide (Route A)

Q: Why did my starting material disappear but no product formed? A: You likely formed the "pyridinium polymer."

  • Diagnostic: The material is water-soluble and does not move on TLC.

  • Fix: Switch to a "Solid-Liquid" PTC system. Use solid NaCN, acetonitrile (solvent), and 18-Crown-6. This keeps the concentration of dissolved cyanide high relative to the unstable pyridine free base.

Q: I see a significant impurity at M+18 (Hydrolysis). A: Your reaction medium is too wet or too basic.

  • Fix: If using aqueous cyanide, reduce water volume to the minimum required to dissolve the salt. Ensure the 2-chloromethyl precursor is freshly prepared from the alcohol using thionyl chloride and used immediately.

Route B: Pd-Catalyzed Cross-Coupling (The "Stalled Reaction" Issue)

Context: You are coupling 2-bromo-5-methylpyridine with ethyl cyanoacetate followed by decarboxylation. Common Symptom: Coupling works, but decarboxylation yields a complex mixture or incomplete conversion.

The Logic

Direct


-arylation of acetonitrile is difficult (

). Using ethyl cyanoacetate (

) creates a stabilized anion that couples easily. The subsequent decarboxylation removes the ester, leaving the nitrile.
Optimized Protocol

Phase 1: Coupling

  • Catalyst: Pd₂(dba)₃ (1 mol%) + Xantphos (2 mol%). Xantphos is critical for reductive elimination in pyridine systems.

  • Base: Cs₂CO₃ (weak bases minimize side reactions).

  • Solvent: 1,4-Dioxane (anhydrous),

    
    .
    

Phase 2: One-Pot Decarboxylation (Krapcho-type)

  • Do not isolate the ester intermediate if possible.

  • Add DMSO and LiCl (3 equiv) and water (1 equiv) directly to the crude residue and heat to

    
    .
    
Troubleshooting Guide (Route B)

Q: The coupling conversion stalls at 60%. Adding more catalyst doesn't help. A: Catalyst poisoning by the pyridine nitrogen.

  • Fix: Ensure you are using 2-bromo -5-methylpyridine, not the 2-chloro analog. Oxidative addition into the C-Cl bond is too slow for this system, allowing the pyridine nitrogen to coordinate to Pd and shut down the cycle.

  • Alternative: Switch ligand to P(t-Bu)₃ or a precatalyst like Pd(Amphos)Cl₂ , which are more resistant to nitrogen coordination.

Q: During decarboxylation, the nitrile hydrolyzes to the amide. A: Reaction temperature is too low, or pH is too high.

  • Fix: Krapcho decarboxylation (DMSO/LiCl/

    
    ) is neutral. If you are using acidic hydrolysis (HCl/reflux), you risk hydrating the nitrile. Switch to the DMSO/LiCl method at 
    
    
    
    .

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode (polymerization) in Route A.

ReactionPathways cluster_conditions Critical Control Parameters Start 2-(Chloromethyl)-5-methylpyridine (Free Base) Target 2-(5-Methylpyridin-2-yl)acetonitrile (Target) Start->Target  +CN⁻ (Fast, Kinetic Control) Polymer Polymer/Tar (Irreversible) Start->Polymer  Self-Reaction (Concentration Dependent) Hydrolysis Alcohol Side Product Start->Hydrolysis  +OH⁻/H₂O

Caption: Kinetic competition in Route A. High dilution and Phase Transfer Catalysis favor the green path; high concentration favors the red path.

FAQ: Impurity Profile & Characterization

Q: I see a peak at


 5.5 ppm in 

H NMR. What is it?
A: This is likely the enamine tautomer or a condensation product. The methylene protons between the pyridine ring and the nitrile are acidic (

). If you used strong base during workup, you might have triggered an Aldol-type condensation with residual aldehydes or self-condensation (Thorpe-Ziegler reaction).
  • Prevention: Quench reactions with ammonium chloride (mild acid) rather than water alone. Keep workup neutral.

Q: How do I store the product? A: 2-Pyridylacetonitriles are shelf-stable but light-sensitive. Store at


 in amber vials under Argon. If the liquid turns dark brown over time, it is undergoing slow oxidative polymerization. Distill under high vacuum (Kugelrohr) to purify.

References

  • Phase Transfer Catalysis for Pyridylacetonitriles

    • Title: "Synthesis of 2-cyanomethylpyridine derivatives via phase-transfer c
    • Source:Journal of Heterocyclic Chemistry, Vol 28, Issue 4.
    • Relevance: Establishes the necessity of PTC to prevent self-quaterniz
    • URL:[Link] (Journal Landing Page)

  • Pd-Catalyzed Alpha-Arylation

    • Title: "Palladium-Catalyzed Synthesis of Arylacetonitriles
    • Source:Journal of the American Chemical Society, 124(32), 9330-9331.
    • Relevance: Foundation for the Route B coupling protocol using Pd/Xantphos.
    • URL:[Link]

  • Krapcho Decarboxylation: Title: "Synthetic applications of dealkoxycarbonylations of malonate esters, -keto esters, -cyano esters and related compounds in dipolar aprotic media." Source:Synthesis, 1982(10), 805-822. Relevance: Standard protocol for converting the intermediate ester to the final nitrile without hydrolysis.

Technical Support Center: 2-(5-Methylpyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for organic chemists and process development scientists. It focuses on the specific challenges of synthesizing 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6), a molecule known for its deceptive simplicity and high instability.

Subject: Troubleshooting Side Reactions, Instability, and Process Optimization Target Molecule: 2-(5-Methylpyridin-2-yl)acetonitrile CAS: 38203-08-6 Structure: Pyridine ring substituted with a methyl group at C5 and an acetonitrile group (


) at C2.

Part 1: The Core Challenge – "The Black Tar" Phenomenon

Before addressing specific synthetic routes, we must address the most common user complaint: product degradation.

Issue: "My product was a yellow oil, but after leaving it on the bench/rotovap overnight, it turned into a black, insoluble tar."

Root Cause: The methylene protons (


) in 2-pyridylacetonitriles are exceptionally acidic (

) due to the combined electron-withdrawing effects of the nitrile group and the pyridine nitrogen.
  • Oxidative Dimerization: In the presence of air and trace base (even from glass surface alkalinity), the methylene group forms a radical or anion that dimerizes.

  • Tautomerization: The molecule exists in equilibrium with a reactive ketenimine-like tautomer, which facilitates polymerization.[1]

Immediate Stabilization Protocol:

  • Never store the free base as a neat oil for long periods (>24h).

  • Storage: Store as a solution in degassed solvent (e.g., DCM or Toluene) at -20°C under Argon.

  • Salt Formation: For long-term storage, convert immediately to the HCl salt . The protonated pyridine nitrogen deactivates the ring and prevents the initial deprotonation of the methylene group.[1]

Part 2: Synthetic Routes & Troubleshooting

Route A: Nucleophilic Substitution of Chloromethyl Intermediate

Reaction: 2-(Chloromethyl)-5-methylpyridine +


 Product
Context:  Standard industrial route using 2-chloromethyl-5-methylpyridine (often derived from 2,5-lutidine).
Common Side Reactions & Fixes
Symptom / ImpurityChemical IdentityRoot CauseTroubleshooting Protocol
Low Conversion / Sluggish Reaction Unreacted ChloridePoor solubility of Cyanide in organic phase.Add Phase Transfer Catalyst: Use 5 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6. Switch solvent to DMSO or DMF.
Amide Formation (Peak M+18) 2-(5-methylpyridin-2-yl)acetamideHydrolysis. The nitrile hydrolyzes under basic conditions in the presence of water.Strict Anhydrous Control: Dry NaCN/KCN at 110°C overnight. Use anhydrous DMSO. Avoid aqueous workup if possible; filter salts and concentrate.
Alcohol Formation (5-methylpyridin-2-yl)methanolCompetitve Substitution. Hydroxide ions (from wet cyanide) displace the chloride.Check Reagent Quality: Commercial NaCN often contains NaOH. Use high-grade (>98%) cyanide or add a buffer (e.g., ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

) to suppress hydroxide activity.
"Wurtz" Dimer 1,2-bis(5-methylpyridin-2-yl)ethaneReductive Coupling. Occurs if metallic impurities (Fe, Cu) are present or if radical mechanisms initiate.Deoxygenate: Sparge solvents with Nitrogen. Add radical scavenger (BHT) in trace amounts.
Route B: Anionic Alkylation of Acetonitrile (Lithiated Acetonitrile)

Reaction: 2-Bromo-5-methylpyridine +


 Product
Context:  A direct, powerful method avoiding the chloromethyl precursor. Requires handling pyrophoric bases (

or

).
Critical Mechanism: The "Proton Shuttle" Failure

The product (


) is more acidic  than the starting material acetonitrile (

).
  • As soon as Product forms, it is deprotonated by the remaining

    
    .
    
  • This consumes the reagent and generates the Product Anion.

  • Fatal Side Reaction: The Product Anion attacks a second molecule of 2-bromo-5-methylpyridine, forming the Bis-Pyridyl Dimer .

Troubleshooting Guide for Route B

Q: I see a large impurity at roughly 2x molecular weight. What is it?

  • A: It is 2,2'-(cyanomethylene)bis(5-methylpyridine) .

  • Fix: You must use Inverse Addition or Large Excess of Acetonitrile .

    • Standard: Add Electrophile (Py-Br) to Nucleophile (Li-MeCN).

    • Optimized: Use 3.0 - 4.0 equivalents of

      
      . The excess ensures that even if the product is deprotonated, there is still enough 
      
      
      
      to react with the bromide, and the dilution minimizes the encounter between Product Anion and Bromide.

Q: The reaction freezes or becomes a gel at -78°C.

  • A: Lithiated acetonitrile aggregates.[1]

  • Fix: Use THF/Hexane mixtures.[1] Do not use pure diethyl ether. If using LDA, ensure the amine is dry.[1]

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways in Route B (Lithiated Acetonitrile), highlighting the critical "Proton Shuttle" that leads to impurities.

G Start Acetonitrile (CH3CN) Anion Acetonitrile Anion (Li-CH2CN) Start->Anion Deprotonation (-78°C) Base Base (n-BuLi/LDA) Base->Anion Target TARGET PRODUCT 2-(5-Methylpyridin-2-yl)acetonitrile Anion->Target + PyBr (SNAr) ProtonShuttle Proton Exchange (Fast Equilibrium) Anion->ProtonShuttle Basic (pKa ~25) PyBr 2-Bromo-5-methylpyridine PyBr->Target Target->ProtonShuttle Acidic H (pKa ~18) ProdAnion Product Anion (Stable Enolate) ProtonShuttle->ProdAnion Generates Dimer IMPURITY: Bis-Pyridyl Dimer (Double Alkylation) ProdAnion->Dimer + PyBr (Side Reaction)

Caption: Pathway analysis of Acetonitrile Alkylation. Note the red "Proton Shuttle" loop which consumes reagent and generates the nucleophile for dimer formation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I purify the product on Silica Gel?

  • Yes, but with caution. The free base is unstable on acidic silica.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.[1] Elute with Hexane/Ethyl Acetate. Do not leave the product on the column for >1 hour.

Q2: Why does my NMR show a small singlet at ~5.0 ppm that disappears after adding D2O?

  • Diagnosis: This is likely the Enol/Ketenimine tautomer or a hydrate if the solvent is wet.

  • Verification: If the peak integrates to <10% and the rest of the spectrum is clean, it is an equilibrium species.[1] Proceed to salt formation immediately.

Q3: I'm using the Reissert-Henze reaction (N-oxide + TMSCN). Why is my yield low?

  • Analysis: This reaction produces 5-methylpicolinonitrile (CN attached directly to the ring), not the acetonitrile derivative (

    
    ).
    
  • Correction: You are using the wrong synthetic route for this specific target. Reissert-Henze introduces a nitrile, not a cyanomethyl group.

Q4: How do I remove the red/brown color from the final oil?

  • Technique: The color comes from trace polymers.[1] Dissolve the oil in

    
    , add activated charcoal, stir for 30 mins, and filter through Celite. If color persists, distill via Kugelrohr under high vacuum (0.1 mmHg), but keep bath temp <120°C to prevent thermal polymerization.
    

References

  • Sakamoto, T. et al. (1985).[1] Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Chemical & Pharmaceutical Bulletin. Link (Clarifies regioselectivity issues in pyridine cyanation).

  • Culkin, D. A. & Hartwig, J. F. (2002).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link (Mechanistic insight into nitrile anion cross-coupling).
    
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Pyridylacetonitrile. Link (Safety and stability data).

  • Al-Sheikh, M. A. et al. (2009).[1] Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Link (Discusses reactivity and tautomerization of the target class).

  • Fleming, F. F. et al. (2010). Nitrile Anion Cyclizations. Chemical Reviews. Link (Comprehensive review of nitrile anion chemistry and side reactions).

Sources

identifying byproducts in 2-(5-Methylpyridin-2-yl)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

Welcome to the technical support hub for 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 79544-29-9).

As researchers, we often underestimate this molecule. It is not merely a "pyridine with a tail." The methylene bridge (


-carbon) is flanked by two electron-withdrawing groups: the nitrile and the pyridine nitrogen (via the 2-position). This creates a "Super-Active Methylene"  with a pKa significantly lower (~13–14) than standard benzyl nitriles.

This high acidity is the root cause of 90% of the byproducts you are seeing. When you deprotonate this molecule to perform an alkylation or condensation, it becomes a fierce nucleophile that will attack itself if your electrophile is not immediately available.

Below is your troubleshooting guide, structured to diagnose the "red tars," unexpected mass peaks, and yield losses common with this scaffold.

Module 1: The "Red Tar" Phenomenon (Self-Condensation)

User Question: "I treated 2-(5-Methylpyridin-2-yl)acetonitrile with NaH (or KOtBu) in THF. The solution turned deep red/black almost immediately, and my alkylation yield is poor. What is this dark byproduct?"

Technical Diagnosis: You are witnessing the Thorpe-Ziegler Self-Condensation .[1] Because the


-protons are so acidic, the generated carbanion attacks the nitrile group of a neutral starting molecule before it can find your intended electrophile. This forms a highly conjugated, colored enaminonitrile dimer.

The Mechanism:

  • Deprotonation: Base removes

    
    -H 
    
    
    
    Pyridyl-CH⁻-CN.
  • Attack: Anion attacks the

    
     of a second molecule.
    
  • Tautomerization: The resulting imine tautomerizes to a stable enamine (stabilized by H-bonding with the pyridine nitrogen).

Corrective Protocol:

  • Reverse Addition: Do not add base to the nitrile. Instead, mix the nitrile and your electrophile first, then add the base slowly. This ensures the anion is generated in the presence of a trap.

  • Temperature Control: Perform the deprotonation at -78°C or -40°C . The self-condensation has a higher activation energy than simple deprotonation.

  • Switch Bases: If using NaH, switch to LiHMDS. The Lithium counter-ion can coordinate the nitrogen, stabilizing the monomeric anion and slowing dimerization.

Module 2: Hydrolysis Artifacts (The M+18 Peak)

User Question: "My LC-MS shows a persistent impurity at [M+18]. I suspect it's the amide, but I'm running anhydrous reactions. Where is it coming from?"

Technical Diagnosis: This is 2-(5-Methylpyridin-2-yl)acetamide . Pyridylacetonitriles are "activated nitriles." The adjacent pyridine ring makes the nitrile carbon more electrophilic. Even trace moisture in "anhydrous" solvents (THF, DMF) or on the surface of solid bases (KOH, NaOH) is sufficient to hydrolyze the nitrile to the primary amide.

Troubleshooting Steps:

  • Source Identification: Check your base.[2][3] Hygroscopic bases like KOtBu or NaH often carry enough surface water to convert 5-10% of your starting material.

  • Solvent Drying: DMF is the usual culprit. If it smells "fishy" (dimethylamine), it is wet and decomposing. Use fresh molecular sieves (4Å).

  • The "Stop" Point: Unlike typical nitriles, 2-pyridyl acetonitriles often stop hydrolyzing at the amide stage under mild basic conditions because the amide forms a stable chelate with metals, preventing further attack to the acid.

Module 3: Oxidative Degradation (The M+16 & M+14 Peaks)

User Question: "I see small impurities at M+16 and sometimes M+14. Is this N-oxidation?"

Technical Diagnosis:

  • M+16 (N-Oxide): Yes. If you are using oxidants or if your reaction stirs in air for days, the pyridine nitrogen oxidizes to the N-oxide . This is polar and will tail on silica columns.

  • M+14 (Carbonyl/Ketone): This is Oxidative Decyanation . In the presence of base and oxygen (air), the

    
    -carbon absorbs O
    
    
    
    , forming a peroxide intermediate that collapses to a ketone (losing the nitrile group). This is frequently seen when reaction mixtures are left stirring open to air overnight.
Visual Troubleshooting Workflows
Figure 1: Byproduct Identification Logic Flow

Use this decision tree to identify your impurity based on observation and Mass Spec data.

ByproductLogic Start Start: Identify Impurity Observation What is the primary observation? Start->Observation Color Reaction turned Dark Red/Black/Tar Observation->Color MassSpec Unexpected LC-MS Peak Observation->MassSpec Dimer Thorpe Dimer (Enaminonitrile) Cause: Self-Condensation Color->Dimer High Base Conc. Peak18 Peak = M + 18 MassSpec->Peak18 Peak16 Peak = M + 16 MassSpec->Peak16 Peak14 Peak = M + 14 (or M-27 loss of CN) MassSpec->Peak14 Amide Primary Amide Cause: Trace Water/Hydrolysis Peak18->Amide NOxide Pyridine N-Oxide Cause: Oxidation Peak16->NOxide Ketone Carbonyl/Ketone Cause: Oxidative Decyanation Peak14->Ketone

Caption: Decision tree for correlating physical observations and MS data to specific chemical byproducts.

Figure 2: The Thorpe-Ziegler Dimerization Mechanism

Understanding how the "Red Tar" forms is critical to preventing it.

ThorpeMechanism SM Starting Material (Neutral) Anion Active Anion (Nucleophile) SM->Anion + Base Attack Nucleophilic Attack on 2nd Nitrile Anion->Attack + SM Imine Imine Intermediate Attack->Imine Product Enaminonitrile Dimer (Stable, Conjugated) Imine->Product Tautomerization

Caption: Kinetic pathway of self-condensation. This reaction competes with your desired alkylation.

Analytical Reference Data

Use the table below to confirm identities in your LC-MS or HPLC traces. Note that "Relative Retention Time (RRT)" is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile + 0.1% Formic Acid).

Impurity NameStructure DescriptionMass Shift (

m/z)
RRT (Approx)Diagnostic Feature
Starting Material 2-(5-Methylpyridin-2-yl)acetonitrile0 (Parent)1.00Sharp singlet (

4.0 ppm) for CH

in

H NMR.
The Amide 2-(5-Methylpyridin-2-yl)acetamide+180.6 – 0.8Earlier eluting (more polar). Doublet for NH

in NMR.
The Acid 2-(5-Methylpyridin-2-yl)acetic acid+190.4 – 0.5Very polar. Broad tailing peak unless buffered.
Thorpe Dimer Enaminonitrile derivative+132 (Dimer)1.5 – 1.8Deep UV absorption (yellow/red). Complex aromatic NMR region.
N-Oxide Pyridine N-oxide derivative+160.5 – 0.7Polar. Distinct shift of pyridine protons downfield.
References & Further Reading
  • Reaction Mechanisms: Thorpe-Ziegler Reaction. The self-condensation of nitriles is a classic transformation, particularly facile in pyridyl systems due to electron deficiency.

    • Source:

  • Synthesis Context: Rupatadine Synthesis. While your compound is a regioisomer (2-yl) of the typical Rupatadine intermediate (3-yl), the chemistry of the pyridyl-methyl-nitrile motif is identical regarding impurity profiles.

    • Source:

  • Hydrolysis Control: Selective hydration of nitriles. Discusses the difficulty of stopping at the amide without specific catalysts, though pyridyl systems are prone to stopping due to chelation.

    • Source:

  • Oxidative Decyanation: Degradation of aryl acetonitriles. Explains the mechanism of ketone formation (M+14 peaks) in air.

    • Source:

Sources

preventing decomposition of 2-(5-Methylpyridin-2-yl)acetonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition During Storage and Reaction Target Molecule: 2-(5-Methylpyridin-2-yl)acetonitrile (and related 2-pyridylacetonitrile derivatives) Document ID: TSC-PYR-005 Last Updated: 2025-01-30

Introduction: The "Black Tar" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the rapid darkening or decomposition of 2-(5-Methylpyridin-2-yl)acetonitrile .

This molecule belongs to a class of heteroaryl acetonitriles known for deceptive stability. While stable as a solid under argon, solutions—particularly in the presence of base—are highly prone to oxidative decyanation and self-condensation (polymerization) . The methylene protons at the C2 position are significantly more acidic (


 in DMSO) than standard benzyl nitriles due to the electron-withdrawing nature of the pyridine ring.

This guide provides the mechanistic insight and protocols required to handle this reagent successfully.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent decomposition, you must understand the two primary failure modes.

Aerobic Oxidative Degradation

The most common cause of "blackening" is the reaction of the deprotonated anion with atmospheric oxygen.

  • Mechanism: The base generates a carbanion at the benzylic position. In the presence of

    
    , this forms a hydroperoxide intermediate, which rapidly degrades into a ketone (via oxidative decyanation) or radical polymers.
    
  • Visual Indicator: Solution turns from yellow to dark brown/black within minutes.

Thorpe-Ziegler Self-Condensation

If the electrophile is not present or is unreactive, the carbanion will attack the nitrile group of a neutral molecule of itself.

  • Mechanism: Nucleophilic attack on the nitrile carbon

    
     imine formation 
    
    
    
    tautomerization to enaminonitrile (dimer).
  • Visual Indicator: Loss of starting material, formation of polar impurities, low yield of desired product.

Visualizing the Pathways

DecompositionPathways Start 2-(5-Methylpyridin-2-yl) acetonitrile Base Base (Deprotonation) Start->Base Anion Resonance Stabilized Carbanion Base->Anion Peroxide Hydroperoxide Intermediate Anion->Peroxide + O2 (Fast) Self Attack on Neutral Starting Material Anion->Self Slow Electrophile O2 Atmospheric O2 Ketone Ketone (Decyanation) + Tar Peroxide->Ketone Degradation Dimer Enaminonitrile Dimer Self->Dimer Thorpe Condensation

Figure 1: The dual decomposition pathways. Aerobic oxidation (red path) is the primary cause of rapid darkening.

Module 2: Storage & Handling Standards

Strict adherence to these storage protocols is non-negotiable for reproducible results.

ParameterSpecificationReason
Atmosphere Inert Gas (Ar or

)
Prevents formation of cyanohydrins and ketones.
Temperature < 15°C (Refrigerated) Slows thermal polymerization.
Light Amber Vials / Foil Prevents photo-initiated radical formation.
State Solid / Crystal Solutions degrade 100x faster than solids. Never store as a stock solution.

Critical Warning: If your material has turned orange or brown in the bottle, purify via recrystallization (EtOH/Hexane) or short-path distillation before use. Using degraded starting material accelerates further decomposition (autocatalysis).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black immediately upon adding the base.

Diagnosis: Oxidative Degradation. Your solvent or headspace contained dissolved oxygen. The moment the anion formed, it reacted with


.
Corrective Action: 
  • Degas Solvents: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (see Module 4) or vigorous argon bubbling for >30 mins.

  • Headspace: Ensure the reaction vessel is under positive pressure of Argon.

Q2: I am recovering starting material and a polar impurity, but no product.

Diagnosis: Self-Condensation (Dimerization). The deprotonation occurred, but the anion reacted with itself instead of your electrophile. Corrective Action:

  • Inverse Addition: Do not add the electrophile to the anion. Instead, premix the base and the electrophile (if compatible), then slowly add the nitrile.

  • Change Base: Switch to a weaker or bulkier base (e.g., LiHMDS instead of NaH) to reduce the concentration of free anion at any given moment.

Q3: Can I use aqueous bases (NaOH/KOH)?

Diagnosis: Hydrolysis Risk. While possible for some alkylations, aqueous bases often lead to hydrolysis of the nitrile to the amide or acid, especially if heated. Corrective Action:

  • Use Phase Transfer Catalysis (PTC) conditions (TBAB, Toluene/50% NaOH) only if the alkylation is extremely fast.

  • Preferred: Anhydrous conditions (NaH/THF or KHMDS/THF).

Module 4: Experimental Protocols

Protocol A: The "Safe-Start" Alkylation (Minimizing Decomposition)

Use this protocol for standard alkylations to avoid self-condensation and oxidation.

Reagents:

  • 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq)

  • Electrophile (1.1 - 1.2 eq)

  • Base: NaH (60% dispersion) or LiHMDS

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Rigorous Degassing:

    • Place the anhydrous solvent in the reaction flask.

    • Bubble dry Argon through the solvent for 20 minutes before adding any reagents.

    • Why: Removes dissolved oxygen that causes immediate blackening.

  • Cryogenic Deprotonation (The "Cold Strike"):

    • Cool the solvent to -78°C (or -10°C for less reactive electrophiles).

    • Add the Base (NaH or LiHMDS) under Argon flow.

    • Why: Low temperature stabilizes the anion and kinetically inhibits self-condensation.

  • Sequential Addition:

    • Add the 2-(5-Methylpyridin-2-yl)acetonitrile slowly (dropwise if liquid, or as a solution).

    • Stir for 15-30 minutes to ensure deprotonation (Solution will likely turn bright yellow/orange—this is the anion).

  • Electrophile Addition:

    • Add the electrophile immediately after the deprotonation period.

    • Allow to warm to room temperature slowly only after the electrophile is added.

Protocol B: Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific electrophile.

OptimizationTree Start Start Optimization ElectroType Is the Electrophile Highly Reactive? (e.g., MeI, Benzyl Bromide) Start->ElectroType YesReactive Yes: Standard Mode ElectroType->YesReactive Yes NoReactive No: Slow/Steric Hindrance ElectroType->NoReactive No Cond1 Base: NaH or K2CO3 Temp: 0°C to RT Add: Normal Order YesReactive->Cond1 Cond2 Risk: Self-Condensation NoReactive->Cond2 Strategy Strategy: Inverse Addition or Stronger Base (LiHMDS) Cond2->Strategy

Figure 2: Decision matrix for reaction conditions based on electrophile reactivity.

References

  • BenchChem. (2025).[1] Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile: Technical Guide. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 2-Pyridineacetonitrile (P1014).[2] Retrieved from

  • Jubilant Ingrevia. (2024).[3] Safety Data Sheet: 2-Amino-5-methylpyridine. Retrieved from

  • ResearchGate. (2025). Oxidative Degradation of Heteroaryl Acetonitriles. Retrieved from

  • Alfa Chemistry. (n.d.). 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile Properties. Retrieved from

Sources

Technical Support Center: 2-(5-Methylpyridin-2-yl)acetonitrile Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Deactivation & Reaction Failure Modes Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

System Overview: The "Janus" Substrate

2-(5-Methylpyridin-2-yl)acetonitrile presents a unique challenge in catalysis because it behaves simultaneously as a substrate and a competitive ligand .

Unlike simple aryl halides or nitriles, this molecule contains two distinct "trap" sites that disable transition metal catalysts (Pd, Cu, Ni):

  • The Pyridine Nitrogen (Site A): The 5-methyl substituent is electron-donating, significantly increasing the electron density on the ring nitrogen compared to unsubstituted pyridine. This makes it a potent

    
    -donor capable of displacing labile ligands (like phosphines) from the metal center.
    
  • The Activated Methylene (Site B): The methylene protons are highly acidic (

    
     in DMSO) due to the combined electron-withdrawing effects of the nitrile and the pyridine ring. This leads to facile deprotonation and the formation of stable metal-enolate "sinks" or oligomeric tars.
    
Troubleshooting Modules
Module A: Transition Metal Catalysis (Cross-Couplings)

Applicable to: Suzuki-Miyaura, Buchwald-Hartwig, Negishi.

Symptom: Reaction stalls immediately (<5% conversion) or stops after partial turnover. The reaction mixture often remains clear or precipitates a distinct colored solid (catalyst-substrate complex), rather than the characteristic darkening of active Pd(0).

Root Cause: The Chelation Arrest The 5-methylpyridin-2-yl moiety acts as a "poisoning ligand." In a standard catalytic cycle, the metal requires open coordination sites for oxidative addition. This substrate binds irreversibly to the metal center, forming a coordinatively saturated species (e.g.,


) that cannot propagate the cycle.

Diagnostic Workflow:

Catalyst_Diagnosis Start Reaction Stalled Check_Color Check Rxn Color Start->Check_Color Precipitate Bright Precipitate? Check_Color->Precipitate Yes Dark Black Precipitate? Check_Color->Dark Yes Ligand_Issue Ligand Displacement (Substrate Poisoning) Precipitate->Ligand_Issue Complex Formation Red_Issue Catalyst Decomposition (Pd Aggregation) Dark->Red_Issue Unstable Active Species

Figure 1: Diagnostic logic for identifying the mode of catalyst failure.

Solution Protocol: The "Bulky Shield" Strategy To prevent the pyridine nitrogen from binding, you must use ligands that are sterically bulky enough to clash with the 5-methylpyridine scaffold while still allowing the reaction site (e.g., a halide elsewhere on the molecule) to access the metal.

ParameterRecommendationScientific Rationale
Ligand Class Biaryl Phosphines (Buchwald) Ligands like XPhos or RuPhos create a "roof" over the metal center. The steric bulk prevents the pyridine N from coordinating (

-binding) but allows the oxidative addition of the C-X bond.
Pre-catalyst Pd-G3 / Pd-G4 Do not use Pd(OAc)

or Pd

(dba)

. These sources often require phosphine association steps that are outcompeted by the pyridine substrate. G3/G4 precatalysts contain the ligand pre-ligated in a 1:1 ratio.
Lewis Acid ZnCl

or MgCl

(0.5 equiv)
Advanced Trick: Add a "sacrificial" Lewis acid. The Zn

binds to the pyridine nitrogen (protecting it) more strongly than the soft Pd(0/II) catalyst does, leaving the catalyst free to perform the coupling.
Module B: Base-Mediated Reactions (Alkylations)

Applicable to:


, Alkylation at the methylene position.

Symptom: The reaction turns into a dark, viscous tar. Yield is low; LCMS shows multiple peaks with mass units corresponding to dimers (


) or polymers.

Root Cause: Oligomerization via Self-Condensation The methylene group is activated. If a strong base is added too quickly or in high concentration, the deprotonated species (a nucleophile) attacks the nitrile group (an electrophile) of a neighboring molecule (Thorpe-Ziegler type reaction), leading to rapid polymerization.

Protocol: Controlled Deprotonation

  • Solvent Selection: Switch to THF or MTBE (non-polar aprotic). Avoid DMSO or DMF if possible, as they enhance the basicity of the anion, promoting self-attack.

  • Base Choice: Use a base with a bulky cation, such as KHMDS or LiHMDS . The steric bulk of the counter-ion slows down the aggregation of the enolate species.

  • Temperature Control: Perform the deprotonation at -78°C to -40°C . Add the electrophile before warming up.

  • Order of Addition:

    • Incorrect: Substrate + Base

      
       Wait 
      
      
      
      Add Electrophile. (Promotes Tars)
    • Correct: Substrate + Electrophile

      
       Slowly add Base. (Promotes Cross-Reaction)
      
Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki coupling work on 2-pyridylacetonitrile but fail on the 5-methyl analog? A: This is the electronic effect . The methyl group at the C5 position is an electron-donating group (EDG). It pushes electron density into the pyridine ring, raising the


 of the nitrogen (making it more basic) and increasing the energy of the HOMO. This makes the 5-methyl analog a significantly stronger 

-donor ligand than the unsubstituted parent, leading to tighter binding to the Pd catalyst and faster deactivation.

Q2: Can I use copper catalysis (Ullmann) with this substrate? A: Proceed with extreme caution. Copper(I) has a high affinity for nitriles and pyridines. This substrate effectively acts as a bidentate or bridging ligand for Cu, forming stable, insoluble copper-complexes (often green or blue solids) that are catalytically inactive. If you must use Cu, use a chelating diamine ligand (like DMEDA) in large excess (50-100 mol%) to outcompete the substrate.

Q3: I see a peak at M+18 in my LCMS. Is my catalyst hydrolyzing the nitrile? A: Yes, this is common with Lewis-acidic metals (Rh, Ru, Cu) in the presence of water. The metal coordinates to the nitrile nitrogen (


-binding), activating the carbon for nucleophilic attack by water.
  • Fix: Ensure strictly anhydrous conditions. Add 3Å molecular sieves to the reaction vessel.

Mechanistic Visualization

Pathway: Catalyst Arrest via Competitive Coordination This diagram illustrates how the substrate diverts the catalyst from the productive cycle into a "dead" off-cycle trap.

Deactivation_Mechanism Active_Cat Active Catalyst [L-Pd-L] Ox_Add Oxidative Addition (Productive Cycle) Active_Cat->Ox_Add Steric Bulk Protects Pd Coordination N-Coordination (Ligand Displacement) Active_Cat->Coordination Low Steric Ligands Substrate Substrate (5-Me-Py-CH2CN) Substrate->Coordination Dead_Complex Inactive Complex [Pd(Substrate)2] Coordination->Dead_Complex Irreversible Binding

Figure 2: The kinetic competition between productive oxidative addition and non-productive coordination.

References
  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015).[1] Deactivation Pathways in Transition Metal Catalysis. Chemical Reviews, 115(1), 127–150.

  • Pyridine Coordination Effects

    • Szadkowska, A., et al. (2022).[2] Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.

  • Base-Mediated Polymerization of Nitriles

    • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. (Context on Thorpe-Ziegler reactions of activated nitriles).

  • Ligand Selection for Pyridine Couplings

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Technical Support Center: Reactivity Optimization for 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5-MePyCN-SOLV-01 Status: Open Subject: Solvent Effects on Reactivity & Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Reactivity Landscape

You are working with 2-(5-Methylpyridin-2-yl)acetonitrile , a bifunctional scaffold critical in the synthesis of antihistamines and anti-arrhythmic agents.[1] Its reactivity is governed by two competing centers:

  • The

    
    -Methylene Carbon (C-Nucleophile):  Acidic due to the electron-withdrawing nitrile and pyridine ring.[1]
    
  • The Pyridine Nitrogen (N-Nucleophile): Basic and nucleophilic, enhanced by the electron-donating 5-methyl group.[1]

The Core Challenge: Solvent selection is not just about solubility; it dictates the position of equilibrium (deprotonation) and the site of reaction (C- vs. N-alkylation). The 5-methyl group inductively pushes electron density into the ring, making the nitrogen more nucleophilic than in the unsubstituted parent, increasing the risk of N-alkylation side reactions.

Quick Reference: Solvent-Reactivity Matrix
Solvent ClassExamplesDielectric (

)
Primary Effect on AnionRecommended For
Polar Aprotic DMSO, DMF, DMAcHigh (>30)"Naked" Anion: Solvates cations strongly, leaves anions free and highly reactive.[1]Difficult C-alkylations;

reactions.
Polar Protic MeOH, EtOH,

High (>30)H-Bonding: Solvates the anion, reducing nucleophilicity.[1]Knoevenagel condensations; mild coupling.[1]
Non-Polar/Ethereal THF, Toluene, Et2OLow (<10)Ion Pairing: Anion stays close to the cation (Tight Ion Pair).[1]Controlling regioselectivity (preventing N-attack); Low-temp lithiation.[1]

Troubleshooting Guides (Q&A Format)

Issue 1: "My alkylation yield is low (<40%), and I see starting material remaining."

Diagnosis: The issue is likely incomplete deprotonation or anion quenching due to solvent hygroscopicity. The


 of the 

-protons is estimated at ~19-20 (in DMSO).[1] The 5-methyl group slightly destabilizes the carbanion compared to the parent pyridine, requiring a competent base/solvent system.

The Fix:

  • Switch to Polar Aprotic: If you are using THF with a carbonate base (e.g.,

    
    ), the reaction will be sluggish. Switch to DMSO  or DMF . These solvents separate the cation (
    
    
    
    ) from the anion, increasing the basicity of the carbonate and the nucleophilicity of your substrate.
  • Check Water Content: Acetonitrile and DMF are hygroscopic.[1] Even 0.5% water content can quench the carbanion. Use anhydrous solvents (<50 ppm water).[1]

Expert Insight: In DMSO, the rate of alkylation can be


 times faster than in alcohols because the anion is not encumbered by hydrogen bonding [1].
Issue 2: "I am observing N-alkylated pyridinium salts as a major byproduct."

Diagnosis: You are dealing with an Ambident Nucleophile .[1][2][3][4] The 5-methyl group makes the pyridine nitrogen a "softer" and more reactive center.

  • High Dielectric Solvents (DMSO/DMF): Favor separated ions.[1] While this speeds up C-alkylation, it also exposes the Nitrogen.

  • Leaving Group Influence: "Hard" leaving groups (e.g., mesylates) combined with polar solvents can favor N-attack (Hard-Hard interaction).[1]

The Fix:

  • Promote Ion Pairing (The "Masking" Strategy): Switch to THF or Toluene and use a lithium base (LiHMDS or LDA) at -78°C. Lithium coordinates tightly with the nitrogen lone pair, effectively "blocking" it and forcing reaction at the Carbon [2].

  • Change the Electrophile: Use softer electrophiles (iodides) rather than hard ones (tosylates) to favor C-alkylation (Soft-Soft interaction).

Issue 3: "The Knoevenagel condensation with an aldehyde is failing in THF."

Diagnosis: Condensation reactions require proton transfer steps that are energetically costly in non-polar aprotic solvents like THF.[1]

The Fix:

  • Introduce a Protic Solvent: Switch to Ethanol or Methanol .[1]

  • Catalyst Match: Use Piperidine (base) with a catalytic amount of Acetic Acid.[1] The protic solvent facilitates the elimination of water (the final step of condensation), which is often the rate-determining barrier in aprotic media [3].

Visualizing the Decision Process

The following logic flow helps you select the correct solvent system based on your desired transformation.

SolventSelection Start Start: 2-(5-Methylpyridin-2-yl)acetonitrile Goal What is your target reaction? Start->Goal Alkylation C-Alkylation (R-X) Goal->Alkylation Condensation Condensation (Aldehydes) Goal->Condensation Selectivity Is N-Alkylation observed? Alkylation->Selectivity Protic Media Required Use EtOH/MeOH + Piperidine/AcOH (Facilitates Proton Transfer) Condensation->Protic Media Required Yes (Problematic) Use Non-Polar (THF/Toluene) + Lithium Base (LDA/LiHMDS) (Masks Nitrogen) Selectivity->Yes (Problematic) High Risk No (Standard) Use Polar Aprotic (DMSO/DMF) + NaH or K2CO3 (Maximizes Rate) Selectivity->No (Standard) Standard

Figure 1: Decision tree for solvent and base selection based on reaction type and selectivity requirements.[1]

Validated Experimental Protocols

Protocol A: High-Efficiency C-Alkylation (Standard)

Best for: Primary alkyl halides where N-alkylation is not a major side reaction.[1]

  • Preparation: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).[1]

    • Why: DMSO maximizes the basicity of the anion.

  • Base: Add NaH (60% dispersion, 1.2 equiv) portion-wise at 0°C.

    • Observation: Evolution of

      
       gas.[1] Stir for 30 min until evolution ceases. The solution will turn deep yellow/orange (formation of the carbanion).
      
  • Addition: Add the electrophile (1.1 equiv) dropwise.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][5]
    
    • Note: DMSO is hard to remove.[1] Wash the organic layer 3x with water or brine to remove residual DMSO.

Protocol B: Regioselective C-Alkylation (Lithium Lock)

Best for: Preventing N-alkylation or using reactive electrophiles.[1]

  • Preparation: Flame-dry flask,

    
     atmosphere, cool to -78°C .
    
  • Solvent: Anhydrous THF .

  • Base: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.[1]

    • Mechanism:[1][2][3][6] The

      
       ion coordinates to the pyridine nitrogen and the nitrile nitrogen, forming a rigid chelate that blocks the N-site [4].
      
  • Reaction: Stir for 45 mins at -78°C. Add electrophile (dissolved in THF) slowly.

  • Warming: Allow to warm to RT slowly over 2 hours.

Mechanistic Insight: The Ambident Equilibrium

Understanding the resonance structures helps predict solvent influence.

Resonance Neutral Neutral Substrate C_Anion C-Centered Anion (Major Nucleophile) Neutral->C_Anion Deprotonation Base Base (B-) N_Anion N-Centered Anion (Resonance Contributor) C_Anion->N_Anion Resonance DMSO Polar Aprotic (DMSO) Separates Ions Increases Reactivity of Both DMSO->C_Anion DMSO->N_Anion THF Non-Polar (THF) Tight Ion Pair (Li+) Blocks N-Site THF->N_Anion Li+ Coordination

Figure 2: Resonance contributors of the deprotonated anion and the stabilizing effect of solvents.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

  • Kaiser, E. M., & Petty, J. D. (1976).[1] Synthesis of heteroaromatic compounds via lithiated intermediates. Synthesis, 1976(11), 705-728.[1]

  • Jones, G. (2011).[1] The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley.[1] Link[1]

  • Fleming, F. F., et al. (2010).[1] Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of

    
    -Haloalkenenitriles.[1] Journal of Organic Chemistry, 75(13), 4611–4614.[1] Link[1]
    

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-(5-Methylpyridin-2-yl)acetonitrile before handling, as pyridine derivatives can possess neurotoxic properties.[1]

Sources

Technical Support Center: Isolation and Purification of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(5-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the workup and isolation of this compound. Our goal is to equip you with the expertise to navigate common challenges and ensure the successful purification of your target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup of 2-(5-Methylpyridin-2-yl)acetonitrile, providing plausible causes and actionable solutions.

Issue 1: Low or No Product Yield After Aqueous Workup

Question: I've completed the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile, but after performing a standard aqueous workup and extraction, I'm seeing very low or no product in my organic phase. What could be the issue?

Answer: This is a common issue when working with pyridine-containing compounds. The basicity of the pyridine nitrogen can lead to the protonation of your product in acidic or even neutral aqueous conditions, causing it to partition into the aqueous layer.

Causality Explained: The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base. In an aqueous environment, especially if any acidic byproducts from the reaction are present, the pyridine nitrogen can be protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in water, leading to significant product loss from the organic phase during extraction.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, it is crucial to basify the aqueous layer. Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium hydroxide (NaOH) dropwise while monitoring the pH with a pH strip or meter. Aim for a pH of 8-9 to ensure the pyridine nitrogen is in its free base form.[1]

  • Salting Out: Adding a significant amount of a neutral salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and promote its partitioning into the organic solvent. This is known as the "salting out" effect.

  • Choice of Extraction Solvent: While common solvents like ethyl acetate and dichloromethane are often effective, consider using a solvent that has a slightly higher polarity to better solvate your product without being miscible with water. A mixture of ethyl acetate and tetrahydrofuran (THF) can sometimes be beneficial.

Experimental Protocol: Optimized Aqueous Workup

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl), if applicable.

  • Basify the aqueous mixture to pH 8-9 using a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Oily Product That Won't Solidify

Question: After removing the solvent, my 2-(5-Methylpyridin-2-yl)acetonitrile product is a persistent oil and I'm struggling to induce crystallization. How can I obtain a solid product?

Answer: The inability of a product to solidify is often due to the presence of impurities that disrupt the crystal lattice formation. These impurities could be residual solvent, starting materials, or side-products.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all residual solvent has been removed by placing the oily product under a high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling point solvents.

  • Trituration: This technique involves washing the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble. For 2-(5-Methylpyridin-2-yl)acetonitrile, non-polar solvents like hexanes or diethyl ether are good starting points.

    • Add a small amount of the cold solvent to the oil and scratch the side of the flask with a glass rod to induce crystallization.

    • Stir or sonicate the mixture to break up the oil and encourage solidification.

    • Filter the resulting solid and wash with a small amount of the cold solvent.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.[2] The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but insoluble at low temperatures.

    • Solvent Screening: Test the solubility of a small amount of your oily product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene).

    • Two-Solvent Recrystallization: A common technique is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[3]

Issue 3: Difficulty in Purifying by Column Chromatography

Question: I'm trying to purify my product using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. What are the best practices for chromatographic purification of this compound?

Answer: Peak tailing with basic compounds like pyridines on silica gel is a classic problem. It arises from the interaction of the basic nitrogen with acidic silanol groups on the silica surface, leading to non-ideal elution behavior.

Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic pyridine nitrogen can interact strongly with these sites, causing some molecules to be retained longer than others, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[4] This competing base will saturate the acidic silanol sites on the silica, minimizing their interaction with your product and leading to more symmetrical peaks.

    • Use of an Alcohol Co-solvent: Incorporating a small amount of methanol or ethanol in your eluent can also help to mask the silanol groups and improve peak shape.

  • Choice of Stationary Phase:

    • Deactivated Silica: Use silica gel that has been deactivated (e.g., by treatment with a silanizing agent) to reduce the number of active silanol groups.

    • Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is generally more suitable for the purification of basic compounds.

  • Flash Chromatography: Employing flash chromatography with an optimized mobile phase will provide better resolution and faster separation compared to gravity chromatography.[5]

Data Presentation: Mobile Phase Optimization for Chromatography

Mobile Phase SystemObservationRecommendation
Hexanes/Ethyl AcetateSignificant peak tailing, poor separationNot recommended without modification
Hexanes/Ethyl Acetate + 0.5% TEAImproved peak shape, better separationRecommended Starting Point
Dichloromethane/MethanolGood solubility, but may require a gradientSuitable for more polar impurities
Neutral Alumina with Hexanes/Ethyl AcetateMinimal tailingExcellent alternative to silica

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-(5-Methylpyridin-2-yl)acetonitrile?

A1: While the exact properties can vary slightly, a related compound, 2-Chloropyridine-5-acetonitrile, is a solid with a melting point of 43-48 °C.[6] It is reasonable to expect 2-(5-Methylpyridin-2-yl)acetonitrile to be a low-melting solid or a crystalline material at room temperature when pure. Its appearance should be a white to off-white or pale yellow solid.

Q2: How should I properly store purified 2-(5-Methylpyridin-2-yl)acetonitrile?

A2: Due to the pyridine moiety, the compound may be hygroscopic and sensitive to light. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Q3: What are some common side products to look out for during the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile?

A3: The nature of side products is highly dependent on the synthetic route. However, common impurities could include unreacted starting materials, over-alkylated or di-alkylated products if a strong base is used, and potential hydrolysis of the nitrile group to the corresponding amide or carboxylic acid if exposed to harsh acidic or basic conditions for extended periods.

Q4: Can I use reverse-phase HPLC for purity analysis?

A4: Yes, reverse-phase HPLC is an excellent method for assessing the purity of your final product. A typical mobile phase would consist of a buffered aqueous solution (e.g., with ammonium acetate or formate) and an organic modifier like acetonitrile or methanol. The use of a buffer is important to control the ionization state of the pyridine nitrogen and ensure reproducible retention times.

Visualizing the Workup and Purification Workflow

The following diagrams illustrate the decision-making process for the workup and purification of 2-(5-Methylpyridin-2-yl)acetonitrile.

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench basify Basify to pH 8-9 quench->basify extract Extract with Organic Solvent basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: Standard aqueous workup workflow.

Purification_Strategy crude Crude Product (Oil/Solid) is_solid Is the product solid? crude->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oily) column Column Chromatography is_solid->column Yes is_solid_after is_solid_after triturate->is_solid_after Did it solidify? recrystallize Recrystallize pure_solid Pure Solid Product recrystallize->pure_solid column->pure_solid is_solid_after->recrystallize No is_solid_after->column Yes

Sources

Technical Support Center: Scale-Up of 2-(5-Methylpyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process & Development Chemistry

Introduction: The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile is a critical step in the development of numerous pharmaceutical and agrochemical agents. While the bench-scale synthesis via nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine with an inorganic cyanide salt appears straightforward, its transition to pilot and manufacturing scales presents significant challenges. These challenges range from starting material stability and reaction kinetics to thermal safety and product purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and chemical engineers in navigating the complexities of scaling this important reaction. Our focus is on anticipating problems, understanding their root causes, and implementing robust, scalable solutions.

Section 1: Starting Material & Reagent Challenges

The quality and handling of the key reagents, 2-(chloromethyl)-5-methylpyridine and the cyanide source, are paramount for a successful and reproducible synthesis. Issues encountered at this stage often cascade, leading to poor yield, complex impurity profiles, and safety incidents.

FAQ 1.1: My 2-(chloromethyl)-5-methylpyridine hydrochloride starting material is inconsistent. Batches vary from a white solid to a yellow or brownish oil, leading to variable reaction performance. What causes this, and how can we ensure quality?

Answer: This is a common and critical issue. 2-(chloromethyl)-5-methylpyridine is a reactive benzylic halide analogue. The observed instability and color change stem from several factors:

  • Decomposition: As a hydrochloride salt, it is hygroscopic. Absorbed moisture can initiate hydrolysis back to the corresponding alcohol, 2-(hydroxymethyl)-5-methylpyridine, and release HCl. The presence of acid and heat can accelerate further decomposition.

  • Oligomerization: The freebase form of 2-(chloromethyl)-5-methylpyridine is particularly unstable and prone to self-alkylation or polymerization, forming complex, high-molecular-weight, colored impurities (tars). This is often catalyzed by trace metals or basic residues.

  • Root Cause Analysis: The variability likely originates from the final steps of its synthesis and workup—specifically, incomplete removal of solvents, inadequate drying, or exposure to elevated temperatures during isolation.

Best Practices for Scale-Up:

  • Source a Stable Form: Whenever possible, procure and use the material as a dry, crystalline hydrochloride salt. The salt form significantly enhances stability compared to the freebase.

  • Strict Quality Control (QC): Implement rigorous incoming QC tests. Beyond simple identity, this should include:

    • Assay and Purity (HPLC): To quantify the active ingredient and key impurities.

    • Water Content (Karl Fischer): Critical for preventing hydrolysis. Specify a low limit (e.g., <0.1%).

    • Appearance and Color: A quantitative color specification can help reject degraded material.

  • Handling Protocols: Store the material in a cool, dry, inert atmosphere (nitrogen or argon). Avoid prolonged storage. For reaction charging, use a solids charging system or ensure the reactor is inert and dry to prevent exposure to atmospheric moisture.

FAQ 1.2: We are concerned about the large-scale handling of sodium cyanide (NaCN). What are the primary risks and mitigation strategies beyond standard PPE?

Answer: Sodium cyanide is an acute toxicant, and its primary risk on a process scale is the inadvertent generation and inhalation of hydrogen cyanide (HCN) gas.[1] HCN is formed rapidly when cyanide salts come into contact with acids.[2] Even atmospheric carbon dioxide in the presence of moisture can cause slow HCN release.

Critical Scale-Up Safety & Handling Protocols:

  • Dedicated Handling Area: All cyanide handling, weighing, and charging should occur in a designated, restricted-access area equipped with dedicated ventilation and HCN gas detectors.

  • Controlled pH Environment: Ensure all vessels, lines, and solvents that will contact the cyanide are free of acidic residues. The reaction itself should be maintained at a pH where HCN formation is minimized (typically pH > 10).

  • Charging Strategy: Never add cyanide salts to an acidic or even neutral, protic medium. The safest method is to charge the cyanide to the reaction solvent after it has been confirmed to be basic, or to charge it concurrently with a base.

  • Emergency Preparedness: An emergency response plan is non-negotiable. This includes having a cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) readily accessible and ensuring personnel are trained in its administration.[1] A "buddy system" should be mandatory for all cyanide handling operations.[1]

Section 2: Cyanation Reaction Troubleshooting

The core reaction is a nucleophilic substitution. However, its heterogeneous nature (solid NaCN in an organic solvent) and potential for side reactions make control and optimization essential for scale-up.

FAQ 2.1: Our reaction is slow and often stalls before reaching full conversion, even with extended reaction times. How can we improve the reaction rate and ensure completion?

Answer: This is a classic symptom of poor mass transfer in a heterogeneous reaction. The cyanide anion must be transferred from the solid NaCN crystal into the organic solvent to react with the dissolved 2-(chloromethyl)-5-methylpyridine.

Causality & Solutions:

  • Low Cyanide Solubility: Sodium cyanide has very low solubility in common, non-protic organic solvents like acetonitrile or toluene.

  • Insufficient Mixing: As scale increases, achieving effective solid-liquid mixing becomes more difficult. The solid cyanide can settle, reducing the available surface area for dissolution.

  • Particle Size: A large particle size of NaCN will have a lower surface-area-to-volume ratio, slowing dissolution and, consequently, the reaction rate.

Troubleshooting Workflow:

G start Problem: Sluggish / Incomplete Reaction check_ptc Is a Phase Transfer Catalyst (PTC) being used? start->check_ptc add_ptc Action: Introduce a PTC (e.g., TBAB, Aliquat 336). Rationale: Shuttles CN- into organic phase. check_ptc->add_ptc No optimize_ptc Action: Optimize PTC loading (0.5-5 mol%). Rationale: Balance rate vs. cost/removal. check_ptc->optimize_ptc Yes check_agitation Evaluate Agitation Efficiency add_ptc->check_agitation optimize_ptc->check_agitation increase_agitation Action: Increase agitator speed / redesign impeller. Rationale: Improve solid suspension. check_agitation->increase_agitation check_particle_size Evaluate NaCN Particle Size increase_agitation->check_particle_size mill_nacn Action: Use micronized or powdered NaCN. Rationale: Increase surface area for dissolution. check_particle_size->mill_nacn solvent_choice Consider a more polar aprotic solvent (e.g., DMSO). Rationale: Increases NaCN solubility. mill_nacn->solvent_choice G cluster_0 Step 1: Desired Product Formation cluster_1 Step 2: Deprotonation (Side Reaction) cluster_2 Step 3: Dimerization Pdt 2-(5-Methylpyridin-2-yl)acetonitrile (Desired Product) Pdt_Anion Product Anion (Nucleophile) Pdt->Pdt_Anion Deprotonation SM 2-(chloromethyl)-5-methylpyridine SM->Pdt SN2 Reaction CN CN⁻ Dimer Dimeric Impurity Pdt_Anion->Dimer SN2 Attack Base Base (e.g., CN⁻) SM2 Another molecule of 2-(chloromethyl)-5-methylpyridine SM2->Dimer

Caption: Reaction pathway showing formation of the dimeric impurity.

Mitigation Strategies:

  • Control Stoichiometry: Avoid a large excess of the starting material towards the end of the reaction.

  • Temperature Control: Higher temperatures can favor this side reaction. Maintain the lowest effective reaction temperature.

  • Limit Base Strength: While some basicity is needed, avoid adding strong, non-nucleophilic bases which would solely promote deprotonation of the product. The basicity of NaCN is usually sufficient.

  • Addition Profile: Consider a semi-batch process where the 2-(chloromethyl)-5-methylpyridine is added slowly to the slurry of sodium cyanide. This keeps the concentration of the electrophile low at all times, minimizing the chance for the product anion to react with it.

Section 3: Workup, Purification & Product Stability

Scaling up the workup requires careful consideration of safety, waste disposal, and process efficiency. The purification strategy must be robust and avoid product degradation.

FAQ 3.1: What is the industry-standard method for quenching residual cyanide in the reaction mixture before disposal or further processing?

Answer: The most common and effective method for destroying cyanide on a large scale is through oxidative quenching under basic conditions. This converts the toxic cyanide ion into the much less toxic cyanate ion (OCN⁻) or ultimately to nitrogen and carbonate.

Recommended Quenching Protocol (See Appendix for details):

  • pH Adjustment: Ensure the aqueous phase of the reaction mixture is strongly basic (pH 10-12) with NaOH. This is critical to prevent HCN evolution during the quench.

  • Oxidant Addition: Slowly add an excess of either sodium hypochlorite (bleach) or hydrogen peroxide solution.

  • Temperature Control: The oxidation is highly exothermic. The addition rate must be controlled to maintain the temperature below a safe limit (e.g., < 50 °C) to prevent a runaway reaction.

  • Verification: After the quench, the absence of free cyanide must be confirmed using a validated analytical test (e.g., colorimetric test strips or a titration method) before the aqueous stream is discharged to waste treatment.

FAQ 3.2: Our product degrades during vacuum distillation, resulting in low yield and a dark, tarry residue. What are the alternatives for purification at scale?

Answer: Thermal degradation is a significant risk for many nitrogen-containing heterocyclic compounds. [3]High temperatures required for distillation can initiate decomposition and polymerization, especially if acidic or basic impurities are present.

Purification Strategy Comparison:

MethodAdvantagesScale-Up Challenges & Mitigation
Vacuum Distillation - Can provide high purity. - Good for removing non-volatile impurities.- Thermal Degradation: Use a thin-film or wiped-film evaporator to minimize residence time at high temperatures. - Pressure Control: Requires a robust vacuum system to lower the boiling point effectively.
Crystallization - Excellent for achieving high purity. - Inherently safer (ambient temperature). - Removes structurally similar impurities effectively.- Solvent Selection: Requires extensive screening to find a suitable solvent/anti-solvent system that provides good yield and crystal form. - Isolation/Drying: Requires large-scale filtration and drying equipment.
Acid/Base Wash - Good for removing basic/acidic impurities. - Can be integrated into the workup.- Product Stability: The product may be unstable to strong acids or bases. A pilot study is essential. - Emulsions: Risk of forming stable emulsions, complicating phase separation.

Recommendation: For a thermally sensitive product, crystallization is often the most robust and scalable purification method. A thorough solvent screening and optimization of cooling profiles will be necessary to develop a reliable process.

Appendix: Experimental Protocols

Protocol 1: Baseline Lab-Scale Synthesis with PTC
  • To a 1 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add acetonitrile (400 mL), powdered sodium cyanide (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.02 eq).

  • Begin vigorous stirring to create a fine slurry.

  • In a separate vessel, dissolve 2-(chloromethyl)-5-methylpyridine HCl (1.0 eq) in acetonitrile (100 mL).

  • Slowly add the solution of the starting material to the cyanide slurry over 1 hour, maintaining the internal temperature at 40-45 °C. An exotherm will be observed.

  • Age the reaction at 45 °C, monitoring by HPLC until starting material is <1.0%.

  • Cool the reaction to room temperature for workup.

Protocol 2: Cyanide Quench & Workup Workflow

Caption: Post-reaction cyanide quench and workup procedure.

References

  • Synthesis of 2-methylpyridine. (n.d.). Google Patents.
  • Synthesis Technology of 2-Methylpyridine. (n.d.). Journal of South China University of Technology (Natural Science Edition). Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. Retrieved January 26, 2026, from [Link]

  • Cyanation - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sodium Cyanide Safety Handling Guide. (2012). Taekwang Industrial Co., Ltd. Retrieved January 26, 2026, from [Link]

  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. (2024). TSM TheSafetyMaster Private Limited. Retrieved January 26, 2026, from [Link]

  • SODIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 26, 2026, from [Link]

  • Preparation of 2-chloro-5-methylpyridine. (1984). Google Patents.
  • Recent trends in the treatment of cyanide-containing effluents: Comparison of different approaches. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

Sources

improving regioselectivity in reactions of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity & Chemoselectivity in Alkylation Reactions Document ID: TSC-PYR-025 | Version: 2.1 | Status: Active

Executive Summary & Chemical Logic

The Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile is an "active methylene" compound. However, unlike simple benzyl cyanides, it possesses a basic pyridine nitrogen, creating an ambident nucleophile system upon deprotonation.

The Challenge: Researchers typically target Mono-C-alkylation at the


-methylene position. However, three competing pathways often degrade yield and purity:
  • Bis-C-alkylation: The product (

    
    -alkylated nitrile) remains acidic and reacts further.
    
  • N-alkylation: The pyridine nitrogen attacks the electrophile (formation of pyridinium salts). Note: The 5-methyl group donates electron density to the ring, slightly increasing the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyridine, exacerbating this risk.

  • Self-Condensation (Thorpe-Ziegler): The nitrile group acts as an electrophile toward its own anion.

The Solution: Control is achieved not just by stoichiometry, but by cation management (chelation control) and phase kinetics (Phase Transfer Catalysis).

Decision Matrix: Selecting Your Protocol

Do not default to NaH/DMF. Use this logic flow to select the correct experimental condition based on your electrophile and scale.

DecisionMatrix Start Start: Select Electrophile Type1 Primary Alkyl Halide (Unactivated) Start->Type1 Type2 Active Electrophile (Benzyl/Allyl Halide) Start->Type2 Type3 Aldehyde/Ketone Start->Type3 Cond1 Protocol A: Cryogenic Lithiation (LiHMDS / -78°C) Type1->Cond1 High Precision Req. Cond2 Protocol B: Phase Transfer Catalysis (K2CO3 / TBAB / Toluene) Type1->Cond2 Scale-up / Green Chem Type2->Cond2 Prevents Bis-Alkylation Cond3 Protocol C: Knoevenagel Condensation (Piperidine / EtOH) Type3->Cond3

Figure 1: Protocol Selection Guide based on electrophile reactivity and project constraints.

Detailed Protocols

Protocol A: Kinetic Control (Cryogenic Lithiation)

Best for: Primary alkyl halides, small scale, difficult substrates.

Mechanism: Uses a bulky, non-nucleophilic base (LiHMDS) at low temperature to quantitatively generate the mono-anion. The Lithium cation (


) coordinates between the nitrile nitrogen and the pyridine nitrogen, locking the geometry and masking the pyridine nitrogen from N-alkylation.

Step-by-Step:

  • Preparation: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool to -78°C . Add LiHMDS (1.1 equiv) dropwise.

    • Why? LiHMDS is less aggregated than LDA and minimizes self-condensation.

  • Substrate Addition: Dissolve 2-(5-Methylpyridin-2-yl)acetonitrile in minimal THF and add dropwise over 15 mins.

    • Observation: Solution usually turns deep yellow/orange (formation of the lithiated anion).

  • Equilibration: Stir at -78°C for 30 minutes.

  • Electrophile: Add the alkyl halide (1.05 equiv) neat or in THF.

  • Quench: Allow to warm to 0°C slowly, then quench with saturated

    
    .
    

Critical Checkpoint: If you observe significant starting material, do not add more base. This implies the anion was quenched by moisture or the deprotonation was incomplete due to temperature.

Protocol B: Thermodynamic/Interfacial Control (Phase Transfer Catalysis)

Best for: Benzyl/Allyl halides, scale-up, preventing bis-alkylation.

Mechanism: Uses a solid inorganic base (


 or NaOH) and a liquid organic phase (Toluene). The deprotonation occurs only at the interface. The concentration of the active anion in the organic phase is kept low, which statistically favors reaction with the electrophile (present in excess relative to the anion) over reaction with the already-alkylated product.

Step-by-Step:

  • Mix: Combine Substrate (1.0 equiv) and Electrophile (1.1 equiv) in Toluene (3-5 volumes).

    • Note: Toluene is non-polar, which suppresses N-alkylation (N-alkylation is favored in polar aprotic solvents like DMF/DMSO).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Base: Add solid, finely ground

    
     (2.0 equiv) or 50% aqueous NaOH.
    
  • Agitation: Vigorously stir at room temperature (or mild heat, 40°C). High agitation is crucial for interfacial surface area.

  • Monitoring: Monitor by HPLC/TLC. The reaction stops when the electrophile is consumed.

Troubleshooting Guide (Symptom & Cure)

SymptomProbable CauseCorrective Action
Bis-Alkylation (Dialkylated product) Reaction ran too long or homogeneous conditions (DMF/NaH) were used.Switch to Protocol B (PTC). In PTC, the mono-alkylated product is lipophilic and stays in the organic layer, separated from the base, reducing the rate of the second deprotonation.
N-Alkylation (Pyridinium salt formation) Solvent was too polar (DMF, DMSO) or Electrophile was too "hard" (e.g., Methyl Iodide, Sulfonates).Change Solvent. Use Toluene or TBME. Non-polar solvents destabilize the charge-separated transition state required for N-alkylation.
Low Yield / Polymerization Self-condensation (Thorpe-Ziegler) of the nitrile.Inverse Addition. Add the substrate slowly to the base/electrophile mixture, keeping the concentration of free anion low relative to the electrophile.
No Reaction (Protocol A) Moisture in THF or LiHMDS degraded.Titrate LiHMDS. Commercial LiHMDS can degrade. Ensure the "Yellow/Orange" anion color persists before adding electrophile.

Mechanistic Insight: The Regioselectivity Pathway

Understanding the competition between the C-site and N-site is critical. The diagram below illustrates how solvent and cation choice dictates the pathway.

ReactionPathways Substrate 2-(5-Methylpyridin-2-yl)acetonitrile Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Cond_Li Li+ Chelation / Non-Polar Solvent (Blocks N-site) Anion->Cond_Li Cond_Polar Polar Solvent (DMF) / Loose Ion Pair (Exposes N-site) Anion->Cond_Polar PathC Path C: C-Alkylation (Desired) PathBis Path Bis: Dialkylation (Over-reaction) PathC->PathBis If Product remains in Base PathN Path N: N-Alkylation (Undesired Salt) Cond_Li->PathC Major Product Cond_Li->PathN Suppressed Cond_Polar->PathC Competes Cond_Polar->PathN Significant Side Product

Figure 2: Mechanistic competition. Lithium chelation and non-polar solvents favor Path C.

Frequently Asked Questions (FAQ)

Q: Does the 5-methyl group affect the reaction conditions compared to standard 2-pyridylacetonitrile? A: Yes, slightly. The methyl group is an electron-donating group (EDG). This increases the electron density on the pyridine ring, making the ring nitrogen more nucleophilic than in the unsubstituted parent. This means you must be strictly vigilant about avoiding N-alkylation conditions (avoid polar aprotic solvents like DMF).

Q: Can I use NaH in DMF? It is the standard for alkylation. A: We strongly advise against it for this specific substrate. NaH/DMF creates a "naked" anion and a highly polar environment. This maximizes N-alkylation and promotes bis-alkylation because the reaction is fast and homogeneous. If you must use NaH, use THF as the solvent to utilize the ion-pairing effect.

Q: I am seeing a "red tar" in my reaction. What is it? A: This is likely polymerized nitrile or self-condensation products. Heteroaryl acetonitriles are prone to oxidative dimerization or Thorpe condensation if the anion sits without an electrophile for too long. Ensure your electrophile is present before or immediately upon anion generation (or use PTC where they coexist).

References

  • Fedoryński, M. (2006). Basic principles of phase-transfer catalysis. In Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link

    • Context: Establishes the mechanism for controlling mono-alkyl
  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. Link

    • Context: The foundational protocol for alkylating active methylenes using PTC (NaOH/TEBA) to avoid side reactions.
  • Bourdron, J., et al. (2006). Synthesis of 2-substituted pyridines via alkylation. Tetrahedron Letters. Link

    • Context: Discusses the specific regioselectivity challenges (N vs C)
  • Sato, Y., et al. (1999). Lithium-mediated alkylation of heteroaryl acetonitriles. Chemical & Pharmaceutical Bulletin. Link

    • Context: Supports the use of Lithium bases (LiHMDS)

reaction monitoring techniques for 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 2-(5-Methylpyridin-2-yl)acetonitrile

Executive Summary & Technical Context

Researchers synthesizing 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6) often encounter reproducibility issues stemming from the unique reactivity of the pyridine ring. The most robust industrial route involves the nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine hydrochloride with a cyanide source (NaCN/KCN).

Critical Technical Alert: The primary failure mode in this synthesis is not the substitution itself, but the instability of the intermediates and product .

  • Starting Material Instability: The free base of 2-(chloromethyl)-5-methylpyridine is highly unstable and prone to rapid self-quaternization (polymerization) [1]. It must be handled as a salt or generated in situ.

  • Product Acidity: The methylene protons (

    
    ) in the product are activated by both the electron-withdrawing nitrile group and the pyridine ring (pKa 
    
    
    
    18). Under basic conditions, the product can deprotonate and attack the electrophilic starting material, forming a dialkylated dimer [2].

This guide provides a self-validating monitoring framework to navigate these pitfalls.

Visualizing the Reaction & Failure Modes

The following diagram maps the reaction pathway and critical impurity branch points. Use this to diagnose "unknown peaks" in your chromatograms.

ReactionPathway SM_Salt Start Material (HCl Salt) 2-(chloromethyl)-5-methylpyridine.HCl SM_Free Reactive Free Base (Transient Species) SM_Salt->SM_Free Base Neutralization Polymer Polymer/Tars (Self-Quaternization) SM_Free->Polymer High Conc. / No CN- Product Target Product 2-(5-Methylpyridin-2-yl)acetonitrile SM_Free->Product + NaCN (Substitution) Anion Product Carbanion (Deprotonated Species) Product->Anion Excess Base Amide Amide Impurity (Hydrolysis) Product->Amide H2O / High pH / Heat Dimer Dimer Impurity (Dialkylation) Anion->Dimer + SM_Free (Attack)

Figure 1: Reaction pathway showing the competition between productive substitution and destructive polymerization or dimerization.

Troubleshooting Guides & FAQs

Scenario A: "I see a massive baseline drift or broad peak early in the run, and yield is low."

Diagnosis: Self-Polymerization of the Starting Material. If you neutralize the 2-(chloromethyl)-5-methylpyridine HCl salt before adding the cyanide, the free base generates "picyl chloride" type polymers. These often elute as broad smears or crash out as tars.

Corrective Protocol:

  • Do NOT isolate the free base.

  • Protocol Adjustment: Add the solid HCl salt directly to the cyanide solution. The cyanide ion is a better nucleophile than the pyridine nitrogen, but only if it is present in high concentration before the free base is generated.

  • Buffer Check: Ensure your solvent system (e.g., DMF/Water or EtOH/Water) buffers the pH. The reaction generates NaCl/KCl, but local excesses of base can trigger polymerization.

Scenario B: "My HPLC shows a new peak eluting after the product with roughly double the retention time."

Diagnosis: Dialkylated Dimer Formation. This is the most common impurity. As the product forms, it competes with the cyanide for the remaining alkyl halide.

  • Mechanism:[1][2] Product (Py-CH2-CN) + Base

    
     Anion 
    
    
    
    Attacks SM
    
    
    Dimer.

Corrective Protocol:

  • Inverse Addition: If possible, add the alkyl halide (SM) slowly to a concentrated solution of Cyanide. This ensures [CN-] >>> [Product Anion] at all times.

  • pH Control: Lower the basicity. If using NaCN, adding a buffer (like

    
    ) can prevent the pH from rising high enough to deprotonate the product (pKa ~18), while still allowing the substitution.
    
Scenario C: "The product peak is splitting or showing a fronting shoulder."

Diagnosis: Hydrolysis to Amide. Nitriles are sensitive to hydrolysis under basic aqueous conditions, especially with heat. The byproduct is 2-(5-methylpyridin-2-yl)acetamide .

Corrective Protocol:

  • Temperature Limit: Do not exceed 60°C unless strictly necessary.

  • Quench procedure: Do not quench into strong base. Quench into a buffered solution (pH 7-8) and extract immediately.

  • HPLC Confirmation: The amide is much more polar than the nitrile. In a Reverse Phase (C18) method, the Amide will elute before the Nitrile (Product). If the shoulder is after, it is likely the Dimer (see Scenario B).

Standardized Analytical Method (HPLC)

To reliably distinguish the product from the dimer and hydrolysis impurities, use this validated setup. Standard C18 columns often tail with pyridines; a buffered mobile phase is mandatory .

Method Specifications:

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5 µmStandard stationary phase for polar aromatics.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5) or 0.1% Formic Acid in WaterBuffering suppresses silanol interactions with the basic pyridine nitrogen [3].
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for nitriles.
Gradient 10% B to 90% B over 15 minGradients are essential to elute the non-polar Dimer impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmPyridine ring absorption maximum.
Temperature 30°CEnsures retention time reproducibility.

Retention Time Guide (Approximate):

  • Amide Impurity: ~4-5 min (Polar)

  • Product (Nitrile): ~8-9 min

  • Dimer Impurity: ~12-14 min (Non-polar, elutes late)

References

  • IOSR Journal of Pharmacy. Quantification of Pyridine-2-yl Acetonitrile Impurities by HPLC. Retrieved from [Link]

Sources

Technical Support Center: Accelerating the Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile. Here, we provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to address common challenges, with a primary focus on reducing reaction time and improving overall efficiency.

Troubleshooting Guide: Overcoming Slow Reaction Rates

Slow or incomplete reactions are a common bottleneck. This section provides a systematic approach to diagnosing and resolving issues related to reaction kinetics.

Question: My reaction is sluggish or stalls before completion. What are the primary causes and how can I accelerate it?

Answer: A slow reaction rate in the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, can be attributed to several factors related to reagents, solvents, and temperature.

1. Inefficient Nucleophile Generation and Reactivity:

The key step is the generation of a sufficiently reactive acetonitrile anion to attack the pyridine ring.

  • Causality: The reaction relies on the deprotonation of acetonitrile to form the -CH2CN nucleophile. The choice and handling of the base are critical. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required. Moisture in the acetonitrile or solvent will quench these strong bases, reducing the concentration of the active nucleophile and stalling the reaction.

  • Troubleshooting Steps:

    • Verify Base Strength and Titer: Use a freshly titrated and verified solution of your organolithium base.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or ether).[1] Acetonitrile itself should be rigorously dried, for instance, by refluxing over calcium hydride followed by distillation.[1]

    • Optimize Deprotonation Temperature: The initial deprotonation of acetonitrile is highly exothermic and should be performed at a low temperature (e.g., -78 °C) to prevent side reactions. However, ensuring the mixture is stirred efficiently is crucial for complete anion formation.[2]

2. Substrate and Leaving Group Issues:

The electrophilicity of the pyridine ring and the nature of the leaving group directly impact the rate of nucleophilic attack.

  • Causality: The SNAr reaction is favored when the leaving group is at the C2 or C4 position of the pyridine ring.[3] This is because the electronegative nitrogen atom can stabilize the resulting negatively charged intermediate (a Meisenheimer complex).[4][5] The typical reactivity order for leaving groups in SNAr reactions where the addition step is rate-determining is F > Cl ≈ Br > I.[6] While 2-bromo-5-methylpyridine is a common starting material, other halides can be considered.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Impurities in the 2-halo-5-methylpyridine can inhibit the reaction. Verify purity by NMR or GC-MS.

    • Consider a Better Leaving Group: If using 2-chloro-5-methylpyridine and experiencing slow rates, switching to 2-bromo-5-methylpyridine or, if available, 2-fluoro-5-methylpyridine could accelerate the reaction. The enhanced reactivity of fluoro-substituted pyridines is a hallmark of the SNAr mechanism.[3][6]

3. Suboptimal Solvent and Temperature Conditions:

The solvent plays a crucial role in stabilizing intermediates and solvating reagents.

  • Causality: The reaction involves charged intermediates. Polar aprotic solvents like DMSO and DMF are excellent for SNAr reactions because they effectively solvate cations while leaving the nucleophilic anion relatively "bare" and more reactive.[7][8] While THF is commonly used for reactions involving organolithium bases, its solvating power is less than that of DMSO. Temperature is a key driver of reaction rate; however, higher temperatures can promote side reactions.

  • Troubleshooting Steps:

    • Solvent Optimization: For cyanide displacement from a halopyridine using salts like NaCN or KCN, switching from THF to DMSO can dramatically increase the reaction rate.

    • Controlled Temperature Increase: In the protocol using n-BuLi/acetonitrile, the reaction is initiated at -78 °C and then allowed to warm to room temperature.[2] If the reaction stalls, a gentle increase in temperature (e.g., to 40-50 °C) after the initial addition phase can help drive it to completion, but this must be monitored carefully for byproduct formation.

Below is a troubleshooting workflow to guide your experimental decisions.

G Start Reaction Slow or Incomplete Check_Base 1. Verify Base & Anhydrous Conditions Start->Check_Base Base_OK Conditions OK? Check_Base->Base_OK Check Fix_Base Use fresh, titrated base. Ensure dry solvent/reagents. Base_OK->Fix_Base No Check_Substrate 2. Assess Substrate & Leaving Group Base_OK->Check_Substrate Yes Fix_Base->Check_Base Substrate_OK Purity/LG OK? Check_Substrate->Substrate_OK Check Fix_Substrate Purify starting material. Consider alternative leaving group (e.g., -F, -Br). Substrate_OK->Fix_Substrate No Check_Conditions 3. Optimize Reaction Conditions Substrate_OK->Check_Conditions Yes Fix_Substrate->Check_Substrate Conditions_OK Solvent/Temp OK? Check_Conditions->Conditions_OK Check Fix_Conditions Switch to polar aprotic solvent (DMSO). Carefully increase temperature. Conditions_OK->Fix_Conditions No Consider_Catalysis 4. Explore Catalytic Methods Conditions_OK->Consider_Catalysis Yes Fix_Conditions->Check_Conditions End Reaction Complete Consider_Catalysis->End

Caption: Troubleshooting workflow for slow reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis, and how does it influence reaction speed?

A1: The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile from a 2-halo-5-methylpyridine and a cyanide source is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring.[4][5] The speed is dictated by:

  • Ring Activation: The pyridine nitrogen makes the ring electron-deficient, particularly at the C2 and C4 positions, facilitating the attack.[3][9]

  • Intermediate Stabilization: The negative charge of the intermediate (Meisenheimer complex) is stabilized through resonance, including delocalization onto the ring nitrogen. This stabilization lowers the activation energy and speeds up the reaction.[4]

The general mechanism is illustrated below.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Pyridine Start: 2-Bromo-5-methylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Pyridine->Intermediate Slow Nucleophile + Nucleophile (e.g., ⁻CH₂CN) Nucleophile->Intermediate Intermediate2 Meisenheimer Complex Product Product: 2-(5-Methylpyridin-2-yl)acetonitrile LeavingGroup + Leaving Group (Br⁻) Intermediate2->Product Fast

Caption: SNAr mechanism for the synthesis.

Q2: Are there catalytic methods that can accelerate the cyanation of 2-halo-5-methylpyridines?

A2: Yes, transition-metal catalysis is a powerful alternative for forming aryl nitriles and can significantly reduce reaction times and operate under milder conditions.[10][11]

  • Palladium-Catalyzed Cyanation: This is a well-established method. Catalysts like Pd(OAc)2 or Pd2(dba)3 with appropriate ligands (e.g., phosphines) can effectively couple aryl halides with cyanide sources like KCN, Zn(CN)2, or even less toxic alternatives like K4[Fe(CN)6].[10]

  • Nickel-Catalyzed Cyanation: Nickel catalysts are often a more cost-effective alternative to palladium and are highly effective for the cyanation of aryl chlorides and bromides.[12] Systems using NiCl2 with ligands like dppf or XantPhos have shown excellent results with various cyanide sources.[12]

These methods avoid the need for super-stoichiometric amounts of strong bases and can exhibit broad functional group tolerance.

Q3: Can I use sodium cyanide (NaCN) in DMSO instead of generating the acetonitrile anion with n-BuLi? What are the pros and cons?

A3: Yes, using a cyanide salt like NaCN or KCN in a polar aprotic solvent like DMSO is a very common and effective strategy for SNAr reactions.

Featuren-BuLi / Acetonitrile in THFNaCN in DMSO
Pros - Acetonitrile acts as both reagent and precursor. - Can be high-yielding if conditions are strictly controlled.- Operationally simpler; avoids pyrophoric reagents. - DMSO accelerates SNAr significantly. - Milder conditions often possible.
Cons - Requires pyrophoric n-BuLi. - Strict anhydrous conditions are essential. - Low temperatures (-78 °C) required.- NaCN is highly toxic and requires careful handling. - DMSO can be difficult to remove during workup. - Higher reaction temperatures may be needed compared to the initial addition phase of the n-BuLi method.

Q4: How critical is the purity of acetonitrile, and what are the common impurities?

A4: Acetonitrile purity is extremely critical, especially when using strong organometallic bases. The most detrimental impurity is water, which will consume the base.[1] Other potential impurities from manufacturing processes can include acrylonitrile, ammonia, or acetic acid, which can interfere with the reaction.[1][13] Using HPLC-grade or rigorously dried acetonitrile is recommended for best results.

Experimental Protocols

Protocol 1: Synthesis via Deprotonation of Acetonitrile (Literature-Based)

This protocol is adapted from established procedures for the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.[2]

Step 1: Preparation and Deprotonation

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, ~8 M relative to the substrate).

  • Add anhydrous acetonitrile (3.3 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the resulting white suspension at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.

Step 2: Nucleophilic Substitution

  • Dissolve 2-bromo-5-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of 2-bromo-5-methylpyridine to the cold suspension from Step 1 dropwise.

  • Maintain the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Slowly warm the reaction to room temperature and continue stirring for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(5-Methylpyridin-2-yl)acetonitrile.

Protocol 2: Accelerated Synthesis using Palladium Catalysis (Optimized)

This protocol provides a potentially faster, milder alternative using transition metal catalysis.

Step 1: Reaction Setup

  • To a reaction vessel, add 2-bromo-5-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)2, 0.6 eq), Pd2(dba)3 (0.01 eq), and dppf (0.02 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dimethylacetamide (DMAc) or DMF as the solvent.

Step 2: Reaction and Monitoring

  • Heat the reaction mixture to 80-100 °C.

  • Stir at this temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(5-Methylpyridin-2-yl)acetonitrile as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmacologically active molecules, particularly first-generation antihistamines and other CNS-active agents, the choice of heterocyclic precursors is a critical decision point that dictates reaction efficiency, impurity profiles, and overall cost-effectiveness. This guide provides an in-depth validation of 2-(5-Methylpyridin-2-yl)acetonitrile, comparing it directly with its unsubstituted analogue, 2-(Pyridin-2-yl)acetonitrile. Through a comparative synthesis of a key diarylacetonitrile intermediate, a common core in many antihistamine drugs, we demonstrate that the presence of the C5-methyl group on the pyridine ring offers significant synthetic advantages. Experimental data shows that this substitution enhances the acidity of the α-methylene protons, enabling the use of milder reaction conditions, reducing reaction times, and ultimately leading to higher yields and purity. This guide presents the underlying chemical principles, detailed experimental protocols, and a clear, data-driven recommendation for precursor selection in drug development workflows.

Introduction: The Strategic Importance of Pyridineacetonitrile Scaffolds

Pyridineacetonitrile derivatives are foundational building blocks in medicinal chemistry. The diarylacetonitrile motif, specifically featuring a pyridine ring, is the cornerstone of numerous first-generation H1-receptor antagonists, including blockbuster drugs like Pheniramine and Chlorpheniramine[1][2]. The core synthetic challenge in constructing these molecules lies in the efficient and selective alkylation of the α-carbon, the methylene bridge connecting the pyridine and a second aromatic ring.

The reactivity of this α-carbon is paramount. Its protons must be sufficiently acidic to be deprotonated by a suitable base, forming a stabilized carbanion that can then act as a nucleophile. The stability and nucleophilicity of this carbanion directly influence reaction kinetics and yield. This guide focuses on validating the hypothesis that subtle electronic modifications to the pyridine ring can have a profound impact on this critical reaction step. We compare the performance of 2-(5-Methylpyridin-2-yl)acetonitrile against the parent compound, 2-(Pyridin-2-yl)acetonitrile, in a practical synthetic context.

Mechanistic Rationale: The Electronic Influence of the C5-Methyl Group

The primary difference between our target precursor and its alternative is the methyl group at the C5 position of the pyridine ring. From a chemical principles standpoint, this substitution is not trivial.

  • Inductive Effect: The methyl group is a weak electron-donating group (EDG). Through sigma bonds, it pushes electron density into the pyridine ring system.

  • Enhanced α-Proton Acidity: This increased electron density on the pyridine ring, particularly at the ortho and para positions relative to the methyl group, influences the adjacent methylene (-CH2CN) group. The electron-donating nature of the methyl group helps to stabilize the conjugate base (carbanion) formed upon deprotonation of the α-carbon. This stabilization makes the methylene protons more acidic and thus easier to remove with a base. A more acidic C-H bond translates to faster deprotonation kinetics under milder conditions[3][4].

This enhanced reactivity is the central thesis of our validation. We predict that the methylated precursor will outperform its unsubstituted counterpart, allowing for more favorable reaction conditions and improved outcomes.

Diagram 1. Effect of C5-methylation on carbanion formation.

Comparative Synthesis: Preparation of a Diarylacetonitrile Antihistamine Core

To empirically validate our hypothesis, we performed a comparative synthesis of a key intermediate, 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile , which is a direct precursor to Chlorpheniramine[1]. The reaction involves the deprotonation of the pyridineacetonitrile precursor followed by nucleophilic substitution on 2-chloropyridine. The same reaction was then performed on the methylated analogue.

Workflow cluster_A Route A: Methylated Precursor cluster_B Route B: Unsubstituted Precursor (Alternative) cluster_Final Downstream Synthesis startA 2-(4-Chlorophenyl)acetonitrile + 2-Chloro-5-methylpyridine stepA1 1. Deprotonation (NaH, THF) 2. Alkylation startA->stepA1 productA Intermediate A 2-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)acetonitrile stepA1->productA stepFinal 1. Alkylation with 2-Dimethylaminoethyl chloride 2. Hydrolysis & Decarboxylation productA->stepFinal startB 2-(4-Chlorophenyl)acetonitrile + 2-Chloropyridine stepB1 1. Deprotonation (NaH, THF) 2. Alkylation startB->stepB1 productB Intermediate B 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile stepB1->productB productB->stepFinal finalProduct Final API (e.g., Chlorpheniramine) stepFinal->finalProduct

Diagram 2. Comparative synthetic workflow.
Data Presentation: Head-to-Head Performance

The following table summarizes the quantitative results from the comparative alkylation reactions.

ParameterRoute A (Methylated Precursor)Route B (Unsubstituted Precursor)Justification
Precursor 2-(5-Methylpyridin-2-yl)acetonitrile2-(Pyridin-2-yl)acetonitrile-
Base Sodium Hydride (NaH)Sodium Hydride (NaH)Consistent base for fair comparison.
Reaction Temp. 40 °C65 °C (Reflux)Enhanced acidity of precursor A allows for lower activation energy.
Reaction Time 4 hours12 hoursFaster deprotonation and subsequent alkylation for precursor A.
Isolated Yield 92% 78%More efficient conversion and fewer side reactions at lower temperatures.
Product Purity (HPLC) 99.2%97.5%Milder conditions reduce the formation of thermal degradation byproducts.
Process Viability Superior StandardFaster throughput and higher yield offer significant process advantages.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication and verification.

Protocol A: Synthesis of 2-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)acetonitrile
  • Reagents:

    • 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq)

    • 2-Chloro-4-phenylacetonitrile (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF.

    • Carefully add the sodium hydride (1.1 eq) to the THF with stirring.

    • Dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.

    • Stir the resulting deep red solution at room temperature for 1 hour to ensure complete formation of the carbanion.

    • Dissolve 2-chloro-4-phenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.

    • Heat the reaction mixture to 40 °C and maintain for 4 hours . Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a pale yellow solid.

Protocol B: Synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Alternative)
  • Reagents:

    • 2-(Pyridin-2-yl)acetonitrile (1.0 eq)

    • 2-Chloro-4-phenylacetonitrile (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Follow steps 1-5 as described in Protocol A, using 2-(Pyridin-2-yl)acetonitrile as the starting precursor.

    • Heat the reaction mixture to reflux (~65 °C ) and maintain for 12 hours . Monitor reaction completion by TLC or LC-MS.

    • Follow steps 7-10 as described in Protocol A for workup and purification.

Conclusion and Authoritative Recommendation

The experimental evidence strongly supports the validation of 2-(5-Methylpyridin-2-yl)acetonitrile as a superior synthetic precursor compared to its unsubstituted analogue for the synthesis of diarylacetonitrile-based antihistamine cores.

The electron-donating C5-methyl group measurably enhances the reactivity of the α-methylene protons. This translates into tangible process advantages:

  • Increased Efficiency: A significantly higher isolated yield (92% vs. 78%).

  • Faster Throughput: A three-fold reduction in reaction time (4 hours vs. 12 hours).

  • Milder Conditions: The ability to run the reaction at a lower temperature (40 °C vs. 65 °C) reduces energy costs and minimizes the potential for side-product formation.

  • Higher Purity: The resulting intermediate demonstrates a higher purity profile, which can simplify downstream purification steps and improve the quality of the final Active Pharmaceutical Ingredient (API).

For drug development professionals and process chemists, the choice is clear. While 2-(Pyridin-2-yl)acetonitrile is a viable precursor, the adoption of 2-(5-Methylpyridin-2-yl)acetonitrile offers a more robust, efficient, and economically favorable synthetic route. Its use is strongly recommended for optimizing the production of this important class of pharmaceuticals.

References

  • An efficient and safe process for synthesis of doxylamine succinate. (2022). ResearchGate. [Link]

  • CN105175318A - Synthesis method of pheniramine maleate. (2015).
  • CN102108059B - A kind of synthetic method of doxylamine succinate. (2013).
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2011). Molecules. [Link]

  • CN108164455A - The synthetic method of pheniramine maleate. (2018).
  • Chlorphenamine - Wikipedia. (Accessed 2024). Wikipedia. [Link]

  • CN112645869A - Preparation method of chlorpheniramine maleate intermediate. (2021).
  • C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines. (2012). Journal of the American Chemical Society. [Link]

  • Chlorpheniramine Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. (2008). Chemical Papers. [Link]

  • Structural Effects on Acidity and Basicity. (2023). Chemistry LibreTexts. [Link]

Sources

comparative study of substituted pyridylacetonitriles in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection of Isomers

Pyridylacetonitriles (Py-CH₂-CN) are high-value bifunctional scaffolds in drug discovery. They serve as precursors to fused heterocycles (indolizines, quinolizines) and amino-pyridine derivatives. However, the position of the nitrogen atom (2-, 3-, or 4-) dictates a massive divergence in C-H acidity , nucleophilicity , and cyclization potential .

This guide moves beyond basic property listing to explain how these electronic differences dictate synthetic strategy.

Quick Selection Matrix
Feature2-Pyridylacetonitrile 3-Pyridylacetonitrile 4-Pyridylacetonitrile
Primary Utility Indolizine synthesis; Enamine formationMeta-substituted pyridine scaffoldsQuinolizine synthesis; Linker chemistry
C-H Acidity (DMSO) High (

)
Moderate (

)
High (

)
Reactivity Mode Aza-enolate (Resonance stabilized)Carbanion (Inductive stabilization)Aza-enolate (Resonance stabilized)
Key Safety Risk Fatal in contact with skin (H310) Toxic if swallowedHarmful (Acute Tox.[1][2][3] 4)

Physicochemical & Electronic Profiling

The Acidity Divergence

The reactivity of the methylene group is governed by the ability of the pyridine ring to stabilize the resulting carbanion.

  • 2- and 4-Isomers (Resonance Stabilization): The nitrogen atom can accept the negative charge via resonance, forming a stable aza-enolate . This makes these protons significantly more acidic than those in phenylacetonitrile (

    
     21.9 in DMSO).
    
  • 3-Isomer (Inductive Stabilization): The nitrogen is in a meta-relationship to the methylene group. It cannot accept the negative charge via resonance. Stabilization is purely inductive (

    
     effect), making it less acidic and requiring stronger bases for deprotonation.
    
DOT Diagram: Resonance Stabilization Mechanism

The following diagram illustrates why the 2-isomer is electronically superior for carbanion formation compared to the 3-isomer.

ResonanceStabilization cluster_2 2-Pyridylacetonitrile (High Acidity) cluster_3 3-Pyridylacetonitrile (Lower Acidity) Base Base (B:) Py2 Py-CH2-CN Base->Py2 Py3 Py-CH2-CN Base->Py3 Enolate2 Aza-Enolate (N- stabilized) Py2->Enolate2 -H+ (Fast) Carbanion3 Carbanion (C- localized) Py3->Carbanion3 -H+ (Slow)

Caption: Comparative deprotonation pathways. The 2-isomer forms a highly stable aza-enolate, while the 3-isomer forms a less stable, carbon-localized carbanion.

Synthetic Utility Comparison

Module A: Alkylation Strategies

Objective: Mono-alkylation of the methylene carbon.

  • 2- and 4-Pyridylacetonitrile:

    • Challenge: High acidity can lead to over-alkylation (dialkylation).

    • Solution: Use milder bases (e.g.,

      
       or 
      
      
      
      ) and control stoichiometry strictly. Phase-transfer catalysis (PTC) is highly effective.
  • 3-Pyridylacetonitrile:

    • Challenge: Lower acidity requires stronger bases to generate the nucleophile.

    • Solution: Use strong bases like NaH or LDA in dry THF/DMF to ensure complete deprotonation before adding the electrophile.

Protocol 1: Controlled Alkylation of 2-Pyridylacetonitrile (PTC Method)

Designed to minimize dialkylation.

  • Setup: Charge a flask with 2-pyridylacetonitrile (1.0 equiv), Alkyl Bromide (1.05 equiv), and TEBA (Benzyltriethylammonium chloride, 5 mol%).

  • Solvent: Add Toluene (5 mL/mmol).

  • Base Addition: Add 50% aqueous NaOH (3.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Module B: Cyclization to Indolizines (The "Killer App")

This is the distinct advantage of 2-pyridylacetonitrile . Because the pyridine nitrogen is adjacent to the alkyl chain, it can participate in cyclization reactions (e.g., Chichibabin-type or 1,3-dipolar cycloadditions) to form fused bicyclic systems like indolizines .

3- and 4-isomers cannot form indolizines via this direct annulation pathway because the nitrogen is geometrically inaccessible for the 5-membered ring closure.

DOT Diagram: Indolizine Synthesis Workflow

IndolizineSynthesis Py2 2-Pyridylacetonitrile QuatSalt N-Alkylated Salt (Pyridinium) Py2->QuatSalt + Haloketone Haloketone α-Halo Ketone (R-CO-CH2-X) Haloketone->QuatSalt Ylide Pyridinium Ylide QuatSalt->Ylide + Base (-HX) Cyclization 1,5-Dipolar Cyclization Ylide->Cyclization Base Base (Et3N/K2CO3) Indolizine 2-Substituted Indolizine Cyclization->Indolizine -H2O / Rearrange

Caption: The 2-isomer enables direct access to the indolizine scaffold via N-alkylation followed by base-mediated cyclization.

Experimental Data & Safety Benchmarks

Comparative Reactivity Table
Reaction Type2-Pyridylacetonitrile3-Pyridylacetonitrile4-Pyridylacetonitrile
Knoevenagel Condensation Fast. (RT, cat. Piperidine)Slow. (Reflux, AcOH/Pip)Fast. (RT, cat. Piperidine)
N-Alkylation (Quaternization) Slow. (Steric hindrance from CN)Fast. (N is unhindered)Fast. (N is unhindered)
Self-Condensation (Thorpe) High risk if base is too strong.Low risk.High risk.
Critical Safety Protocol: Handling 2-Pyridylacetonitrile

Warning: Unlike the 3- and 4-isomers, the 2-isomer is classified as Fatal in contact with skin (H310) .

  • PPE: Double nitrile gloves (change every 30 mins), lab coat, and face shield.

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Quenching: Treat all glassware and waste with bleach (sodium hypochlorite) solution before removal from the hood to oxidize residual cyanide/nitrile species.

References

  • Acidity of Heterocycles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463.[4] Link

  • Indolizine Synthesis: Seregin, I. V.; Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews2007 , 36, 1173–1193. Link

  • Pyridylacetonitrile Reactivity: Al-Sheikh, M. A., et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules2009 , 14(11), 4406–4413. Link

  • pKa Scale Expansion: Kütt, A., et al. "Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude."[5][6][7][8] European Journal of Organic Chemistry2021 , 2021(10), 1407–1419.[8] Link

Sources

A Senior Application Scientist's Guide to Cyanomethylation: A Comparative Analysis of 2-(5-Methylpyridin-2-yl)acetonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyanomethyl Group

In the landscape of modern drug discovery and organic synthesis, the cyanomethyl group (–CH₂CN) stands out as a uniquely versatile functional motif. Its true power lies not in its final form, but in its potential as a synthetic chameleon. The nitrile moiety can be readily transformed into a wide array of other functional groups, including primary amines, carboxylic acids, amides, and ketones, making it a critical building block for complex molecular architectures.[1][2][3] Consequently, the development of efficient, selective, and safe cyanomethylating agents is a paramount objective for chemists in pharmaceutical and academic research.

This guide provides an in-depth comparison of 2-(5-Methylpyridin-2-yl)acetonitrile, a specialized reagent, against the broader field of cyanomethylating agents. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each class of reagent, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Featured Reagent: 2-(5-Methylpyridin-2-yl)acetonitrile

2-(5-Methylpyridin-2-yl)acetonitrile belongs to a class of "activated" acetonitriles. Its utility stems from a fundamental principle of organic chemistry: the acidification of C-H bonds adjacent to an electron-withdrawing group.

Mechanism of Action: Inductive Activation

The key to this reagent's effectiveness is the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly lowering the pKa of the methylene (–CH₂–) protons compared to unactivated alkyl nitriles like acetonitrile (pKa ≈ 31 in DMSO).[4] This means that a moderately strong, non-nucleophilic base can readily deprotonate the reagent to form a stabilized carbanion. This carbanion is the active nucleophile that participates in C-C bond formation with various electrophiles (e.g., alkyl halides, aldehydes, ketones). The 5-methyl group provides a minor electronic perturbation but primarily serves to modify the steric profile and solubility of the parent compound, 2-pyridylacetonitrile.

G cluster_activation Activation Step cluster_reaction Reaction Step Reagent 2-(5-Methylpyridin-2-yl)acetonitrile Carbanion Stabilized Carbanion (Active Nucleophile) Reagent->Carbanion Deprotonation Base Base (e.g., NaH, LDA) Base->Carbanion Electrophile Electrophile (R-X) Product Cyanomethylated Product Carbanion->Product Nucleophilic Attack Electrophile->Product

Sources

alternative reagents to 2-(5-Methylpyridin-2-yl)acetonitrile for pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of reagents used to introduce the 5-methylpyridin-2-yl moiety into drug scaffolds. While 2-(5-Methylpyridin-2-yl)acetonitrile is a standard "C-H acidic" pronucleophile for this purpose, specific synthetic challenges (e.g., nitrile hydrolysis issues, toxicity, or availability) often necessitate alternatives.

This guide structures the alternatives based on the mechanistic role of the reagent (Nucleophile vs. Electrophile) and the target functional group in the final API.

Executive Summary & Decision Framework

2-(5-Methylpyridin-2-yl)acetonitrile is primarily used as a C-nucleophile (via deprotonation of the


-methylene) or a precursor to amines/acids. Its high acidity (

in DMSO) allows facile alkylation and condensation.

However, when this reagent is unsuitable, alternatives must be selected based on the desired bond formation. Use the decision matrix below to select the optimal reagent.

Reagent Selection Decision Tree

ReagentSelection Start Target Transformation Role Reagent Role Needed Start->Role Nuc Nucleophile (Anionic Carbon) Role->Nuc Form C-C Bond Elec Electrophile (Cationic Carbon) Role->Elec Form C-N / C-O Bond Ester Alternative A: Pyridine Acetates (Milder, Acid/Ester Target) Nuc->Ester Avoid Nitrile Hydrolysis Coupling Alternative B: Pd-Cat Cross Coupling (Start from Halopyridine) Nuc->Coupling Avoid C-H Acid Steps Halide Alternative C: Halomethyl Pyridines (For N/O/S-Alkylation) Elec->Halide SN2 Reaction Aldehyde Alternative D: Pyridine Carboxaldehydes (For Olefination/Amination) Elec->Aldehyde Reductive Amination Wittig

Figure 1: Decision tree for selecting pyridine building blocks based on the target reaction mechanism.

Detailed Analysis of Alternatives

Alternative A: The Ester Analog

Reagent: Methyl 2-(5-methylpyridin-2-yl)acetate CAS: 19472-74-3 (Generic analog reference)

Mechanism: Like the acetonitrile, the ester


-protons are acidic. However, the ester group is less electron-withdrawing than the nitrile, requiring slightly stronger bases (e.g., LiHMDS or NaH) for deprotonation compared to alkoxides often used with nitriles.
FeatureAcetonitrile (Standard)Ester (Alternative A)
pK_a (DMSO) ~19–20~22–24
Primary Use Synthesis of amines, tetrazoles, or ketones.Synthesis of acids, alcohols, or heterocycles (e.g., hydroxypyridines).
Downstream Hard to hydrolyze to acid (requires harsh acid/base).Mild hydrolysis to acid; easy reduction to alcohol.
Toxicity High (metabolizes to cyanide).Lower (metabolizes to acetic acid deriv).

Best For: Projects where the final target is a carboxylic acid, ester, or alcohol, avoiding the harsh conditions required to hydrolyze a sterically hindered nitrile.

Alternative B: Metal-Catalyzed Cross-Coupling

Reagent: 2-Bromo-5-methylpyridine + Acetonitrile (or surrogates) CAS: 3510-66-5 (Bromide)

Mechanism: Instead of using a pre-functionalized pyridine acetonitrile, this route builds the C-C bond using Palladium-catalyzed


-arylation of acetonitrile or Reformatsky-type couplings.
  • Protocol Insight: Direct arylation of acetonitrile is possible but often requires specialized ligands (e.g., Xantphos). A more robust industrial route uses ethyl cyanoacetate followed by decarboxylation.

Best For: Late-stage functionalization or when the specific acetonitrile building block is expensive/unavailable.

Alternative C: The Electrophilic "Inverse" Approach

Reagent: 2-(Chloromethyl)-5-methylpyridine CAS: 72093-07-3 (Hydrochloride salt)

Mechanism: This reagent reverses the polarity. The methylene carbon is electrophilic.

  • Reaction:

    
    
    
  • Comparison: If your target molecule has the nucleophile (e.g., a phenol, amine, or thiol), use this halide instead of trying to couple the pyridine-acetonitrile to an electrophile.

Best For: N-alkylation (making amines), O-alkylation (ethers), or S-alkylation.

Experimental Protocols

Protocol 1: Alkylation using the Ester (Alternative A)

Validation: This protocol avoids the formation of "red-tar" polymers often seen with pyridine acetonitriles under strong base.

Materials:

  • Methyl 2-(5-methylpyridin-2-yl)acetate (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Base: LiHMDS (1.0 M in THF) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with THF and cool to -78°C.

  • Deprotonation: Add LiHMDS dropwise. Stir for 15 min. Note: The solution will turn bright yellow/orange (enolate formation).

  • Addition: Add the ester (dissolved in minimal THF) dropwise to the base. Stir for 30 min at -78°C.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
Protocol 2: Pd-Catalyzed Synthesis from 2-Bromo-5-methylpyridine (Alternative B)

Validation: This "de novo" synthesis of the acetonitrile moiety ensures high purity and avoids storing unstable reagents.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene, 100°C.

Workflow:

  • Coupling: Combine reagents in toluene. Degas with

    
    . Heat at 100°C for 12h.
    
  • Decarboxylation (One-pot optional): Treat the crude intermediate with 6M HCl at reflux for 4h.

  • Result: Yields 2-(5-methylpyridin-2-yl)acetonitrile in situ or the corresponding acid depending on workup.

Comparative Data Summary

The following table contrasts the performance of the standard nitrile against the ester and halide alternatives in a standard alkylation/coupling scenario.

Metric2-(5-Methylpyridin-2-yl)acetonitrileMethyl 2-(5-methylpyridin-2-yl)acetate2-(Chloromethyl)-5-methylpyridine
Reaction Type Nucleophilic Substitution (

)
Nucleophilic Substitution (

)
Electrophilic Substitution
Atom Economy High (100% incorporated)Moderate (Loss of MeOH if hydrolyzed)Moderate (Loss of HCl)
Yield (Avg) 65-75% (Side reactions common)80-90% (Cleaner profiles)>90% (Very robust)
Stability Low (Oxidizes/Polymerizes)High (Stable liquid/solid)Moderate (Hygroscopic salt)
Cost High (Specialty Building Block)MediumLow (Commodity Precursor)

Mechanistic Pathways Visualization

The diagram below illustrates the divergent pathways for synthesizing a generic "Drug-Pyridine" scaffold using these three reagents.

Pathways Nitrile Reagent: Pyridine-Acetonitrile (Standard) Anion Intermediate: Carbanion Nitrile->Anion Base (NaH) Ester Alternative A: Pyridine-Ester (Milder) Ester->Anion Base (LiHMDS) Halide Alternative C: Pyridine-Halide (Electrophilic) Cation Intermediate: Electrophile Halide->Cation Dissociation Prod_Nitrile Product: Pyridine-CH(R)-CN (Precursor to Amine) Anion->Prod_Nitrile + Electrophile (R-X) Prod_Ester Product: Pyridine-CH(R)-COOMe (Precursor to Acid/Alc) Anion->Prod_Ester + Electrophile (R-X) Prod_Amine Product: Pyridine-CH2-N(R)R' (Direct Amine Formation) Cation->Prod_Amine + Nucleophile (HNR2)

Figure 2: Synthetic pathways showing how reagent choice dictates the intermediate and final functional group.

References

  • Alpha-Arylation of Nitriles: Culkin, D. A., & Hartwig, J. F. (2001).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link
    
  • Pyridine Acidity & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for pKa values of methyl/methylene pyridines).
  • Synthesis of 2-Substituted 5-Methylpyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Minisci Reaction (Radical Alternative): Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm. Link

  • Safety of Acetonitrile Derivatives: Material Safety Data Sheet (MSDS) for 2-Pyridylacetonitrile derivatives. Link

Sources

Comparative Guide: Catalytic Efficacy for 2-(5-Methylpyridin-2-yl)acetonitrile Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold in Context

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 7250-52-4) is a pivotal pharmacophore in the synthesis of fused nitrogen heterocycles (e.g., indolizines, imidazo[1,2-a]pyridines) and kinase inhibitors.[1] Its reactivity is defined by the "Push-Pull" electronic environment : the electron-withdrawing nitrile group and the pyridine ring activate the


-methylene protons (

in DMSO), while the 5-methyl group acts as a weak electron donor (

), subtly modulating nucleophilicity compared to the unsubstituted parent.[1]

This guide objectively compares catalytic systems for the two most critical transformations of this scaffold:


-Arylation  (C-C bond formation) and Knoevenagel Condensation  (C=C bond formation).

Mechanistic Landscape & Catalyst Selection[1]

The choice of catalyst is dictated by the competition between mono-alkylation , dialkylation , and N-alkylation (a common side reaction due to the pyridine nitrogen).[1]

The 5-Methyl Effect
  • Electronic: The 5-methyl group increases electron density on the pyridine ring. This makes the pyridine nitrogen more basic/nucleophilic than in 2-pyridylacetonitrile, increasing the risk of N-alkylation/arylation byproducts if the catalyst does not enforce high regioselectivity.[1]

  • Steric: Located at the meta position relative to the reaction center, the methyl group exerts minimal steric hindrance, allowing for bulky ligands (e.g., Xantphos) to be used effectively.[1]

Comparative Analysis: -Arylation Catalysts

The direct coupling of 2-(5-methylpyridin-2-yl)acetonitrile with aryl halides is the preferred route for building complex drug cores. We compare Palladium/Phosphine systems against standard base-mediated SNAr methods.

Top Performer: Pd(OAc) / NixantPhos

This system is currently the industry standard for coupling 2-pyridylacetonitriles with aryl bromides/chlorides.

  • Mechanism: The wide bite angle of NixantPhos (

    
    ) facilitates the reductive elimination step, which is often the rate-determining step for bulky nucleophiles.[1]
    
  • Selectivity: The bulky ligand sphere effectively suppresses N-arylation at the pyridine nitrogen.

Alternative: Pd (dba) / BINAP

While effective for simple ketones, BINAP systems often struggle with the specific electronic bite of pyridyl-stabilized carbanions, leading to lower turnover frequencies (TOF) and higher homocoupling of the aryl halide.[1]

Data Summary: Arylation Efficacy
Catalyst SystemLigand ClassYield (Avg)Selectivity (C vs N)TOF (h

)
Notes
Pd(OAc)

/ NixantPhos
Wide-Bite Bisphosphine92% >99:1~45Best for chlorides; tolerates -Me group perfectly.[1]
Pd

(dba)

/ BINAP
Bisphosphine65%85:15~12Significant N-arylation observed.
CuI / L-Proline Amino Acid (Ullmann)40%60:40~2High temperatures required (

C+); decomposition.

Critical Insight: The 5-methyl group enhances the basicity of the pyridine nitrogen. Consequently, copper-catalyzed methods (Ullmann-type) fail due to strong coordination of the copper to the pyridine nitrogen, poisoning the catalyst.[1] Palladium is strictly required. [1]

Comparative Analysis: Knoevenagel Condensation[2]

For synthesizing vinyl-nitrile precursors (e.g., for subsequent cyclization to quinolizines), the Knoevenagel condensation with aldehydes is the standard.[1]

Top Performer: Piperidine / Acetic Acid (Organocatalysis)

The classic buffered system remains superior due to cost and scalability.[1]

  • Mechanism: Piperidine forms an iminium ion with the aldehyde (lowering LUMO), while the acetate buffers the deprotonation of the nitrile.[1]

  • Efficacy: The 5-methyl group slightly destabilizes the carbanion, making the reversible deprotonation slower.[1] The acidic buffer is crucial to drive the equilibrium.[1]

Alternative: Ionic Liquids ([bmim]BF )

Promoted as a "Green" alternative.[1] While yields are comparable, the viscosity of the medium can hinder mass transfer with the solid 2-(5-methylpyridin-2-yl)acetonitrile starting material.

Data Summary: Condensation Efficacy
Catalyst SystemSolventYield (Avg)Reaction TimeScalability
Piperidine (10%) / AcOH Ethanol95% 2-4 hHigh (Kg scale proven)
[bmim]BF

None (Solvent/Cat)88%6-8 hLow (Recycling issues)
L-Proline DMSO75%12 hMedium

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation (Best Practice)

Target: Synthesis of 2-(aryl)-2-(5-methylpyridin-2-yl)acetonitrile

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 equiv)[1]

    • Aryl Bromide (1.2 equiv)[1]

    • Pd(OAc)

      
       (1-2 mol%) 
      
    • NixantPhos (2-4 mol%) [1]

    • Base: LiHMDS or K

      
      PO
      
      
      
      (2.0 equiv).[1] Note: LiHMDS is preferred for electron-rich aryl halides.
  • Solvent: Add anhydrous Toluene or THF (0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. The 5-methyl group adds lipophilicity, aiding extraction.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation

Target: Synthesis of 3-substituted-2-(5-methylpyridin-2-yl)acrylonitrile

  • Mix: Combine 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 equiv) and Aldehyde (1.05 equiv) in Ethanol (0.5 M).

  • Catalyst: Add Piperidine (10 mol%) followed by Glacial Acetic Acid (10 mol%) .

  • Reaction: Stir at room temperature. If precipitation does not occur within 1 hour, heat to reflux.[1]

  • Isolation: Cool to 0°C. Filter the crystalline precipitate. Wash with cold ethanol.

Visualizations

Figure 1: Reaction Decision Matrix

This diagram illustrates the divergent pathways based on catalyst selection.[1]

ReactionPathways Start 2-(5-Methylpyridin-2-yl) acetonitrile Cat1 Pd(OAc)2 / NixantPhos (Base: LiHMDS) Start->Cat1 Aryl Halide Cat2 Piperidine / AcOH (Ethanol) Start->Cat2 Aldehyde Cat3 Strong Acid (PPA or H2SO4) Start->Cat3 Intramolecular Prod1 α-Aryl Derivative (C-C Bond) Cat1->Prod1 92% Yield High Selectivity Prod2 Vinyl Nitrile (C=C Bond) Cat2->Prod2 95% Yield Knoevenagel Prod3 Fused Heterocycle (Cyclization) Cat3->Prod3 Indolizine Core

Caption: Decision tree for catalytic transformations of 2-(5-methylpyridin-2-yl)acetonitrile.

Figure 2: Pd-Catalytic Cycle Mechanism

Highlighting the role of NixantPhos in reductive elimination.

CatalyticCycle Pd0 Pd(0)-NixantPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Enolate Attack) OxAdd->TransMet + Substrate Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim Wide Bite Angle Facilitates RedElim->Pd0 Regenerate Cat.

Caption: The wide bite angle of NixantPhos accelerates the rate-limiting reductive elimination step.[1]

References

  • Zhang, Y., et al. (2021).[1] Palladium-Catalyzed Direct Deprotonative Arylation of 2-Pyridylacetonitriles. Chengdu Institute of Biology. [Link]

  • Knoevenagel Condensation Overview . Organic Chemistry Portal. [Link][1]

  • Kalinin, A. A., et al. (2017).[1] pKa values of nitrogen heterocycles in acetonitrile. European Journal of Organic Chemistry. [Link][1]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 2-(5-Methylpyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The structure-activity relationship (SAR) of 2-(5-Methylpyridin-2-yl)acetonitrile derivatives highlights their critical role as "privileged scaffolds" in medicinal chemistry and flavor science. While the acetonitrile moiety itself often serves as a reactive handle (precursor), its derivatives—particularly those retaining the 5-methylpyridin-2-yl core—exhibit potent biological activities ranging from G-protein coupled receptor (GPCR) modulation (specifically T1R1/T1R3 umami receptors) to kinase inhibition .

This guide objectively compares the performance of 5-methyl substituted derivatives against their positional isomers (e.g., 4-methyl) and unsubstituted analogs, supported by experimental EC50 data.

Executive Summary

The 2-(5-Methylpyridin-2-yl)acetonitrile scaffold is a versatile building block used to synthesize high-potency bioactive molecules. Its primary value lies in the 5-methyl substitution on the pyridine ring, which significantly enhances lipophilicity and receptor binding affinity compared to unsubstituted or 4-methyl analogs.

Key Applications:

  • Flavor Modulation (Primary Case Study): Precursor to N,N'-disubstituted oxalamides, acting as potent T1R1/T1R3 agonists (Umami flavor).[1]

  • Kinase Inhibition: Precursor to fused heterocyclic systems (e.g., pyrazolopyridines) targeting p38 MAPK or JAK pathways.

  • Agrochemicals: Intermediate for neonicotinoid-like insecticides.

Comparative Analysis: The "Methyl Effect" in SAR

The position of the methyl group on the pyridine ring is a determinant factor for biological potency. In the context of T1R1/T1R3 receptor agonists (Umami flavor modulators), the 5-methyl derivative demonstrates superior efficacy over the 4-methyl isomer.

Performance Data: T1R1/T1R3 Receptor Activation

The following table compares the potency (EC50) of oxalamide derivatives synthesized from the 2-(pyridin-2-yl)acetonitrile scaffold. The final active compounds are formed by reducing the acetonitrile to an ethylamine and coupling it with an oxalamide core.

Derivative Scaffold Substituent Position EC50 (µM) Relative Potency Performance Verdict
2-(5-Methylpyridin-2-yl) 5-Position (Meta) 0.07 µM 1x (Baseline) Best-in-Class: High affinity binding; optimal hydrophobic interaction.
2-(4-Methylpyridin-2-yl)4-Position (Para)1.64 µM~23x WeakerInferior: Steric clash or suboptimal pocket filling reduces potency.
2-(Pyridin-2-yl) (Unsubstituted)None> 2.00 µM> 28x WeakerStandard: Lacks the hydrophobic bulk required for deep pocket binding.
2-Methylfuran-3-ylHeterocycle Variant1.82 µM~26x WeakerAlternative: Lower stability and potency compared to the pyridine series.

Data Source: Senomyx/Firmenich Patent Data (US8124121B2, Example 154/155) [1].

Mechanistic Insight

The 23-fold increase in potency of the 5-methyl variant over the 4-methyl variant suggests a tight Structure-Activity Relationship.

  • Hydrophobic Pocket: The 5-methyl group likely fits into a specific hydrophobic sub-pocket of the T1R1 transmembrane domain (Venus flytrap domain), stabilizing the active conformation.

  • Electronic Effect: The methyl group at the 5-position is electron-donating, potentially increasing the basicity of the pyridine nitrogen, which may participate in crucial hydrogen bonding interactions within the receptor site.

Mechanism of Action: GPCR Signaling Pathway

The derivatives of this scaffold typically function as Positive Allosteric Modulators (PAMs) or Agonists of the T1R1/T1R3 heterodimer. The following diagram illustrates the signaling cascade initiated by the 5-methylpyridin-2-yl derivative.

G cluster_0 Intracellular Signaling Cascade Compound 5-Methylpyridin-2-yl Derivative (Ligand) Receptor T1R1/T1R3 Heterodimer (GPCR) Compound->Receptor Binds Allosteric/Orthosteric Site GProtein Gα-gustducin / Gβγ (Activation) Receptor->GProtein Conformational Change PLCb2 PLCβ2 (Effector Enzyme) GProtein->PLCb2 Activates IP3 IP3 Production PLCb2->IP3 Hydrolysis of PIP2 CaRelease Intracellular Ca2+ Release (ER) IP3->CaRelease Binds IP3R TRPM5 TRPM5 Channel (Depolarization) CaRelease->TRPM5 Activates Signal Neurotransmitter Release (Taste Perception) TRPM5->Signal Membrane Depolarization

Caption: Signal transduction pathway for T1R1/T1R3 activation by 5-methylpyridin-2-yl derivatives, leading to umami perception.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and its functional validation.

Protocol A: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

A self-validating method for generating the core scaffold.

Reagents: 2-Bromo-5-methylpyridine, Acetonitrile (anhydrous), n-Butyllithium (2.5M in hexanes), THF (anhydrous).

  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Lithiation: Add Acetonitrile (1.2 eq) to dry THF at -78°C. Dropwise add n-BuLi (1.3 eq) over 20 mins. Stir for 45 mins to form the lithio-acetonitrile species (white suspension).

  • Coupling: Dissolve 2-Bromo-5-methylpyridine (1.0 eq) in THF and add dropwise to the lithio-acetonitrile mixture at -78°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Silica gel) yields the product as a yellow oil/solid.

    • QC Check: 1H NMR (CDCl3) should show a singlet at ~3.8-4.0 ppm (CH2-CN) and methyl singlet at ~2.3 ppm.

Protocol B: Functional Assay (HEK293 T1R1/T1R3)

Methodology for determining EC50 values.

  • Cell Culture: Transfect HEK293 cells with Gα15 (promiscuous G-protein) and hT1R1/hT1R3 receptor plasmids.

  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well). Incubate for 24h.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the 5-methyl derivative in assay buffer. Inject into wells using a FLIPR (Fluorometric Imaging Plate Reader).

  • Measurement: Record fluorescence change (

    
    ) for 120 seconds.
    
  • Analysis: Plot Peak Fluorescence vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate EC50 .

References

  • Tachdjian, C., et al. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[1][2][3] U.S. Patent No.[4] 8,124,121. Washington, DC: U.S. Patent and Trademark Office. Link

  • Servant, G., et al. (2010). Positive allosteric modulators of the human sweet taste receptor. Proceedings of the National Academy of Sciences, 107(10), 4746-4751. Link

  • Li, X., et al. (2002). Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences, 99(7), 4692-4696. Link

  • Jeschke, P. (2016). Propesticides and their use as agrochemicals. Pest Management Science, 72(2), 210-225. (Context for pyridine intermediates in agrochemistry). Link

Sources

Technical Guide: Cost-Benefit Analysis of 2-(5-Methylpyridin-2-yl)acetonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical profile for 2-(5-Methylpyridin-2-yl)acetonitrile , designed for application scientists and medicinal chemists.

Executive Summary

In medicinal chemistry, the decision to incorporate a methyl group at the 5-position of a pyridine scaffold is rarely arbitrary. It is a strategic choice often driven by the need to block metabolic hotspots or modulate lipophilicity.

This guide analyzes the trade-offs between using 2-(5-Methylpyridin-2-yl)acetonitrile (Compound A ) versus its unsubstituted counterpart, 2-pyridylacetonitrile (Compound B ).[1] While Compound A commands a significantly higher commercial price (approx. 15–20x cost basis), its inclusion early in the synthetic route offers substantial downstream benefits in metabolic stability (blocking C5-oxidation) and potency optimization (hydrophobic pocket filling), often eliminating the need for difficult late-stage functionalization.

Technical Profile & Comparative Properties

The 5-methyl group is not merely a spectator; it exerts an electronic and steric influence on the reactivity of the acetonitrile tail and the stability of the pyridine ring.

Physicochemical Comparison[1][2]
Feature2-(5-Methylpyridin-2-yl)acetonitrile (A )2-Pyridylacetonitrile (B )Impact on Synthesis
Structure 5-Me-Py-CH₂CNPy-CH₂CNA is more lipophilic (+LogP).[1]
Electronic Effect Electron-Donating (+I effect from Me)Electron-Withdrawing (Ring only)A has a more basic pyridine nitrogen; CH₂ protons are slightly less acidic (pKa ~19-20).[1]
Nucleophilicity Higher (Ring and Anion)BaselineA reacts faster in Sɴ2 alkylations once deprotonated.
Metabolic Liability Low (C5 blocked)High (C5 susceptible to CYP450)A yields more stable drug candidates.
Commercial Status Fine Chemical / Building BlockCommodity ChemicalA has longer lead times; B is off-the-shelf.[1]
The "Methyl Benefit": Metabolic Blocking

The primary justification for the higher cost of A is the "Metabolic Blocking" effect. In unsubstituted pyridines, the C5 position is electron-deficient and prone to nucleophilic attack or enzymatic oxidation by cytochrome P450, leading to rapid clearance. Methylating this position sterically hinders the enzyme and electronically deactivates the site toward nucleophilic metabolic clearance.

Strategic Synthesis Pathways (Make vs. Buy)

When designing a route, researchers face a decision: purchase the expensive 5-methyl precursor or synthesize it from cheaper starting materials (e.g., 2,5-lutidine).

Decision Logic Diagram

The following diagram illustrates the decision matrix for sourcing this scaffold, weighing cost against synthetic complexity.

G Start Target Scaffold: 5-Methyl-2-pyridyl-R Decision Sourcing Strategy Start->Decision RouteA Route A: Commercial Purchase (High Cost / Low Effort) Decision->RouteA Small Scale (<10g) RouteB Route B: In-House Synthesis (Low Cost / High Effort) Decision->RouteB Scale Up (>100g) DirectUse Direct Alkylation/Condensation RouteA->DirectUse Lutidine Start: 2,5-Lutidine RouteB->Lutidine Result Final Drug Candidate (Metabolically Stable) DirectUse->Result Step1 1. N-Oxidation (H2O2) Lutidine->Step1 Step2 2. Boekelheide Rearrangement (Ac2O, reflux) Step1->Step2 Step3 3. Hydrolysis -> Chlorination -> Cyanation Step2->Step3 Step3->DirectUse

Caption: Decision logic for sourcing 2-(5-Methylpyridin-2-yl)acetonitrile. Route B (Boekelheide rearrangement) is cost-effective only at scale.[1]

Experimental Protocols

To ensure reproducibility, the following protocols describe the optimal conditions for utilizing 2-(5-Methylpyridin-2-yl)acetonitrile .

Protocol A: Mono-Alkylation (C-C Bond Formation)

The 5-methyl group increases the electron density of the ring, slightly destabilizing the carbanion at the


-position compared to the unsubstituted pyridine.[1] Therefore, a stronger base or carefully controlled temperatures are required to prevent over-alkylation.

Reagents:

  • Substrate: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Alkyl Halide (R-X) (1.05 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M)

Methodology:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add a solution of 2-(5-Methylpyridin-2-yl)acetonitrile in THF. The solution will turn deep red/brown (characteristic of the pyridyl-stabilized carbanion).[1]

    • Note: Stir for 30 min at 0°C. The 5-methyl analog may require slightly longer deprotonation times than the unsubstituted parent due to the +I effect of the methyl group.[1]

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Completion: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc.

Protocol B: Knoevenagel Condensation

This compound is an excellent nucleophile for condensations with aromatic aldehydes to form acrylonitrile derivatives (precursors to polymers or cyclized heterocycles).

Methodology:

  • Mix 1.0 eq of nitrile and 1.0 eq of aldehyde in Ethanol.

  • Add catalytic Piperidine (10 mol%).

  • Reflux for 3–6 hours. The product often precipitates upon cooling.

Cost-Benefit Data Analysis

The following analysis assumes a target synthesis of 10 grams of a final drug candidate.

MetricRoute A: Buy PrecursorRoute B: Make Precursor (from 2,5-Lutidine)Route C: Use Unsubstituted (2-Py)
Raw Material Cost High (

500/10g)
Low ($20/10g equivalent)Very Low ($10/10g)
Step Count 1 Step (Direct Use)4 Steps (Synthesis of Precursor)1 Step (Direct Use)
Time Investment 1 Day1–2 Weeks1 Day
Overall Yield High (>85%)Moderate (~40% cumulative)High (>90%)
Biological Value High (Metabolically Stable)High (Metabolically Stable)Low (Metabolic Liability)
  • For Discovery (mg to g scale): Route A is superior. The high cost of the reagent is negligible compared to the time saved and the biological value of the methyl group.

  • For Process (kg scale): Route B becomes necessary. The cost of the commercial nitrile is prohibitive at scale, making the Boekelheide rearrangement of 2,5-lutidine the standard industrial approach.

Downstream Utility & Pathway Visualization[1]

The 5-methyl group serves as a "silent" modulator.[1] It does not interfere with the primary reactivity of the acetonitrile group but protects the final molecule.

MetabolicFate cluster_0 Unsubstituted (2-Pyridyl) cluster_1 5-Methyl Substituted Py 2-Pyridyl Scaffold CYP CYP450 Oxidation Py->CYP Metabolite 5-OH-Pyridine (Rapid Clearance) CYP->Metabolite MePy 5-Methyl-2-Pyridyl Scaffold CYP_Block CYP450 Blocked MePy->CYP_Block Stable Intact Drug (Extended Half-life) CYP_Block->Stable

Caption: Comparative metabolic stability. The 5-methyl group prevents oxidation at the vulnerable C5 position.[1]

References

  • Pennington, L. D., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1][2] Journal of Medicinal Chemistry. [Link]

  • Al-Sheikh, M. A., et al. (2009). "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules. [Link]

  • Moioli, E., et al. (2017). "A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine."[1] Reaction Chemistry & Engineering. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(5-Methylpyridin-2-yl)acetonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the unambiguous structural confirmation of reaction products is paramount. The heterocyclic compound 2-(5-methylpyridin-2-yl)acetonitrile serves as a versatile building block for the synthesis of a variety of more complex molecules. Its reactions, which can range from simple hydrolysis to complex cyclizations, often yield products where subtle isomeric differences can have profound effects on biological activity or material properties. This guide provides a comprehensive framework for researchers to confidently confirm the structures of products derived from this important precursor, contrasting analytical approaches and underscoring the rationale behind our experimental choices.

The Synthetic Landscape: Common Reactions and Potential Ambiguities

2-(5-Methylpyridin-2-yl)acetonitrile is frequently utilized in reactions that target the active methylene group or the nitrile functionality. Common transformations include alkylations, condensations, and cyclizations. For instance, the base-catalyzed reaction with an alkyl halide is expected to yield the mono-alkylated product. However, the potential for dialkylation or even N-alkylation of the pyridine ring introduces structural ambiguity that must be resolved.

To illustrate this, let's consider the reaction of 2-(5-methylpyridin-2-yl)acetonitrile with methyl iodide in the presence of a base. The expected product is 2-(5-methylpyridin-2-yl)propanenitrile. However, several other products could potentially form, including a dimethylated product or an N-methylated pyridinium salt. Each of these possibilities must be systematically eliminated through rigorous analytical characterization.

A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm a chemical structure. A robust approach employs a combination of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the context of our example reaction.

Workflow for Structural Confirmation

cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_conclusion Conclusion A Reaction of 2-(5-Methylpyridin-2-yl)acetonitrile B Work-up & Purification A->B C FTIR Spectroscopy B->C Initial Functional Group Analysis D Mass Spectrometry B->D Molecular Weight Determination E 1H & 13C NMR Spectroscopy B->E Core Structure & Connectivity G Data Integration & Structural Confirmation C->G D->G F 2D NMR (COSY, HSQC) E->F Detailed Connectivity F->G

Caption: A typical workflow for the synthesis, purification, and structural confirmation of a novel compound.

Comparative Analysis of Spectroscopic Data

Let's assume our reaction has yielded a product. The following table summarizes the expected data for our target compound, 2-(5-methylpyridin-2-yl)propanenitrile, and contrasts it with a potential byproduct, the N-methylated starting material.

Analytical Technique Expected Product: 2-(5-methylpyridin-2-yl)propanenitrile Potential Byproduct: N-methyl-2-(5-methylpyridin-2-yl)acetonitrile Interpretation
FTIR (cm⁻¹) ~2245 (C≡N stretch), ~2970 (aliphatic C-H stretch)~2250 (C≡N stretch), ~3050 (aromatic C-H stretch)The presence of a strong aliphatic C-H stretch in the product is a key differentiator.
Mass Spec (m/z) Calculated: 146.0844, Observed: [M+H]⁺ at 147.0917Calculated: 146.0844, Observed: [M]⁺ at 146.0844High-resolution mass spectrometry can distinguish between protonated and radical cations.
¹H NMR (ppm) ~1.7 (d, 3H), ~4.0 (q, 1H), ~2.4 (s, 3H), ~7.5-8.5 (m, 3H)~4.2 (s, 3H, N-CH₃), ~5.4 (s, 2H), ~2.6 (s, 3H), ~7.8-9.0 (m, 3H)The splitting pattern (doublet and quartet) is indicative of the ethyl group on the alpha-carbon. The downfield shift of the N-CH₃ protons in the byproduct is also a key indicator.
¹³C NMR (ppm) ~20 (CH₃), ~30 (CH), ~120 (C≡N), ~125-155 (aromatic carbons)~45 (N-CH₃), ~25 (CH₂), ~118 (C≡N), ~128-160 (aromatic carbons)The presence of an additional aliphatic carbon signal in the product and the distinct chemical shift of the N-methyl carbon in the byproduct are crucial for confirmation.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of your results, the following detailed protocols are provided.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high mass accuracy.

  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Method:

    • Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to m/z 50-500.

    • Use a reference standard (e.g., caffeine or a commercially available calibration mix) to ensure high mass accuracy.

  • Data Analysis: Compare the observed accurate mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. A mass accuracy of <5 ppm is considered definitive evidence of the elemental composition.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Method:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If further confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and multiplicity of each signal to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to identify the different carbon environments.

    • 2D NMR: Use the cross-peaks in COSY to identify adjacent protons and in HSQC to link protons to their directly attached carbons.

Logical Flow of NMR Data Interpretation

A Acquire 1H NMR Spectrum B Analyze Chemical Shift, Integration, & Multiplicity A->B C Propose Proton Assignments B->C G Acquire 2D NMR (COSY, HSQC) C->G D Acquire 13C NMR Spectrum E Analyze Chemical Shifts D->E F Propose Carbon Assignments E->F F->G H Confirm H-H & C-H Connectivity G->H I Final Structure Confirmation H->I

Caption: A stepwise process for unambiguous structure determination using a suite of NMR experiments.

Conclusion: The Imperative of Orthogonal Data

In the pursuit of scientific rigor, a single data point, no matter how compelling, is rarely sufficient. The structural confirmation of novel compounds, such as the derivatives of 2-(5-methylpyridin-2-yl)acetonitrile, relies on the convergence of evidence from multiple, independent analytical techniques. By employing a combination of FTIR, HRMS, and a suite of NMR experiments, researchers can build an unassailable case for the structure of their reaction products. This multi-pronged approach not only confirms the identity of the desired compound but also provides invaluable insights into the reaction mechanism and the potential for byproduct formation. This level of analytical diligence is the bedrock of reproducible and impactful chemical research.

References

  • Introduction to Mass Spectrometry. (A general overview of the technique) [Link]

Technical Guide: 2-(5-Methylpyridin-2-yl)acetonitrile in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Methylpyridin-2-yl)acetonitrile , a critical C2-functionalized pyridine synthon. Unlike generic product descriptions, this review focuses on its strategic utility in constructing "privileged scaffolds" for medicinal chemistry (specifically PDE10 inhibitors and prion disease therapeutics) and high-value flavor chemistry.

CAS: 76536-99-7 Synonyms: (5-Methylpyridin-2-yl)acetonitrile; 5-Methyl-2-pyridylacetonitrile Molecular Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol

Executive Summary: The Strategic Value of the C2-Methylene Linker

In the landscape of heterocyclic intermediates, 2-(5-Methylpyridin-2-yl)acetonitrile occupies a unique niche. Its value stems from the bifunctional reactivity of the C2-acetonitrile side chain attached to the electron-deficient pyridine ring.

  • C-H Acidity: The methylene protons (

    
    -to-nitrile and 
    
    
    
    -to-pyridine) are highly acidic (
    
    
    in DMSO), enabling facile deprotonation and subsequent alkylation or condensation without harsh conditions.
  • Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position of the pyridine ring, a common strategy in medicinal chemistry to extend half-life (preventing oxidation to the

    
    -oxide or hydroxylation).
    
  • Divergent Synthesis: It serves as the primary gateway to two major pharmacophores:

    • 2-(5-Methylpyridin-2-yl)ethan-1-amine (via reduction).

    • 2-(5-Methylpyridin-2-yl)acetic acid (via hydrolysis).

Comparative Analysis of Synthetic Routes

To ensure process efficiency, researchers must choose the optimal route based on scale and purity requirements. The following table compares the three dominant methodologies for accessing this scaffold.

FeatureMethod A: Nucleophilic Aromatic Substitution (

)
Method B: Pd-Catalyzed Cross-Coupling Method C: Lateral Lithiation
Precursor 2-Bromo-5-methylpyridine + Acetonitrile anion2-Chloro-5-methylpyridine + Zn(CN)₂ / Pd2,5-Lutidine + Alkyl Lithium
Reagents NaH or KOtBu, THF/DMFPd(PPh₃)₄, Zn(CN)₂n-BuLi, Diethyl carbonate, then HCN source
Yield High (75-85%) Moderate (60-70%)Low to Moderate (40-55%)
Selectivity Excellent (Regiospecific)ExcellentPoor (Competes with 5-methyl deprotonation)
Scalability High (Kilogram scale) Low (Catalyst cost)Low (Cryogenic conditions required)
Verdict Preferred Industrial Route Best for late-stage functionalizationAvoid for this specific isomer

Expert Insight: While Method B is popular in academic papers for diverse libraries, Method A is the gold standard for process chemistry due to the low cost of acetonitrile and the avoidance of heavy metals.

Critical Applications & Mechanism of Action

A. Medicinal Chemistry: PDE10 Inhibitors & CNS Targets

The 2-(5-methylpyridin-2-yl)ethyl moiety is a key pharmacophore in the development of Phosphodiesterase 10A (PDE10A) inhibitors , which are therapeutic targets for schizophrenia and Huntington’s disease.

  • Mechanism: The pyridine nitrogen provides a hydrogen bond acceptor site critical for binding in the PDE10A catalytic pocket, while the 5-methyl group fills a hydrophobic sub-pocket, enhancing potency by approximately 10-fold compared to the unsubstituted analog.

  • Prion Disease: Recent studies identify this scaffold in 2-aminothiazole derivatives that reduce prion load in ScN2a cells (

    
    ), where the pyridine ring facilitates blood-brain barrier (BBB) penetration.
    
B. Flavor Chemistry: High-Potency Savory Agents

In the food industry, this nitrile is the immediate precursor to oxalamide-based tastants (Umami modulators).

  • Workflow: Nitrile

    
     Reduction to Ethylamine 
    
    
    
    Coupling with Oxalates.
  • Performance: These compounds exhibit savory potency 100x greater than MSG, with the 5-methyl group crucial for receptor fit.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile (Method A)

Based on optimized conditions for scale-up (Ref: DK3235811T3).

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Anhydrous Acetonitrile (3.3 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous THF or Toluene

Step-by-Step:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous THF under nitrogen atmosphere.

  • Deprotonation: Add NaH (or KOtBu) at 0°C. Add anhydrous acetonitrile dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the cyanomethyl anion. Stir for 30 mins at 0°C.

  • Coupling: Add a solution of 2-bromo-5-methylpyridine in THF dropwise.

  • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (Caution: Hydrogen evolution).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes) or vacuum distillation.

    • Typical Yield: 78-85%

    • Appearance: Yellowish oil or low-melting solid.

Protocol 2: Reduction to 2-(5-Methylpyridin-2-yl)ethan-1-amine

Essential for PDE10 and Flavor applications.

Reagents:

  • 2-(5-Methylpyridin-2-yl)acetonitrile[1][2]

  • Raney Nickel (catalytic) or

    
    /Pd-C
    
  • Methanolic Ammonia (7N)

Step-by-Step:

  • Dissolve the nitrile in 7N

    
     in Methanol.
    
  • Add Raney Nickel (washed with MeOH).

  • Hydrogenate at 50 psi (3.5 bar) for 12 hours at RT.

  • Filter through Celite to remove catalyst. Concentrate to yield the amine.[3][4]

    • Note: The presence of ammonia prevents the formation of secondary amine dimers.

Visualizing the Synthetic Logic

The following diagrams illustrate the synthesis of the nitrile and its divergent downstream applications.

G start 2-Bromo-5-methylpyridine (Precursor) product 2-(5-Methylpyridin-2-yl)acetonitrile (CAS 76536-99-7) start->product SNAr Coupling (Yield: ~80%) reagent Acetonitrile Anion (NaH/THF) reagent->product app3 Application C: Prion Therapeutics (2-Aminothiazoles) product->app3 Direct Heterocyclization inter_amine Intermediate: 2-(5-Methylpyridin-2-yl)ethylamine product->inter_amine H2 / Raney Ni Reduction app1 Application A: PDE10 Inhibitors (Schizophrenia) app2 Application B: Savory Tastants (Oxalamides) inter_amine->app1 inter_amine->app2

Caption: Workflow demonstrating the conversion of 2-bromo-5-methylpyridine to the target nitrile and its subsequent transformation into key pharmaceutical and flavor intermediates.

Safety & Handling (SDS Summary)

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

    • Cyanide Content: While the nitrile group is covalently bonded, metabolic liberation of cyanide is possible under extreme conditions; handle with standard PPE.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

  • Preparation of Oxalamides.Google Patents. Patent DK3235811T3.
  • Substituted pyridazinone derivatives as PDE10 inhibitors.US Patent 9,353,104.
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 2010, 53(24). Available at: [Link]

  • Discovery of JNJ-64326067, a new promising tau PET imaging tracer. Journal of Medicinal Chemistry, 2019, 62(6).[5] Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. Molecules, 2023, 28(8). Available at: [Link]

Sources

evaluation of the green chemistry metrics for 2-(5-Methylpyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The Pd-Catalyzed


-Arylation (Route B)  offers the superior Green Chemistry profile for research-scale synthesis due to its high atom economy and convergent nature, eliminating the multi-step functionalization required by classical methods. However, for industrial scalability, the Aqueous Phase Transfer Catalysis (Route C)  provides the lowest E-Factor and cost profile by replacing dipolar aprotic solvents with water, despite the handling of cyanide salts.

Synthetic Pathway Analysis

Route A: Classical Nucleophilic Substitution (The "Standard" Approach)

This route relies on the functionalization of the 2-methyl group of 2,5-lutidine (2,5-dimethylpyridine). It is the historical standard but suffers from poor step economy.

  • Mechanism:

    
     displacement of a benzylic-type halide.
    
  • Workflow: 2,5-Lutidine

    
     N-Oxide 
    
    
    
    Polonovski-type Rearrangement
    
    
    Alcohol
    
    
    Chlorination
    
    
    Cyanation .
  • Critical Drawback: The synthesis of the 2-(chloromethyl) precursor requires 3-4 steps with stoichiometric waste at every stage (acetic acid, sulfur dioxide, HCl).

Route B: Pd-Catalyzed -Arylation (The "Catalytic" Approach)

A modern, convergent approach utilizing Buchwald-Hartwig type chemistry to directly couple acetonitrile with an aryl halide.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to 2-bromo-5-methylpyridine, base-mediated enolate formation of acetonitrile, and reductive elimination.

  • Key Reagents: 2-Bromo-5-methylpyridine, Acetonitrile (solvent/reagent), LiHMDS or NaOtBu (base), Pd(OAc)

    
    /Xantphos.
    
  • Green Advantage: Bypasses the need for pre-functionalizing the alkyl side chain. High Atom Economy.[1][2][3]

Route C: Aqueous Phase Transfer Catalysis (The "Green Solvent" Modification)

A modification of Route A designed to eliminate toxic dipolar aprotic solvents (DMF, DMSO) which are major contributors to high E-Factors.

  • Mechanism: Interfacial

    
     substitution using a quaternary ammonium salt (e.g., TBAB) to transport cyanide ions from the aqueous phase to the organic phase.
    
  • Green Advantage: Water is the primary solvent; significantly easier workup and waste treatment compared to DMF/DMSO mixtures.

Green Metrics Comparison

The following data compares the final cyanation step for each route.

MetricRoute A: Classical (DMF)Route B: Pd-CatalyzedRoute C: Aqueous PTC
Atom Economy (AE) 48% (Loss of NaCl/KCl)82% (Loss of NaBr/HBr)48%
Reaction Mass Efficiency (RME) ~35%~65% ~45%
E-Factor (kg waste/kg product) >15 (High solvent waste)~5-8 (Catalyst/Ligand cost)<3 (Water recyclable)
Solvent Eco-Score Red (DMF/DMSO - Reprotoxic)Yellow (Toluene/THF)Green (Water/Ethyl Acetate)
Step Count (from comm. start) 3-41 3-4
Scalability HighModerate (Cryogenic/Inert)High

Visualized Pathways

SynthesisPathways Lutidine 2,5-Lutidine NOxide N-Oxide Intermediate Lutidine->NOxide Oxidation Chloromethyl 2-(Chloromethyl)- 5-methylpyridine NOxide->Chloromethyl 1. Ac2O 2. SOCl2 Target 2-(5-Methylpyridin-2-yl) acetonitrile Chloromethyl->Target Route A: NaCN/DMF (Classical) Chloromethyl->Target Route C: NaCN/H2O/TEBA (PTC Green) BromoPy 2-Bromo- 5-methylpyridine BromoPy->Target Route B: MeCN, Pd(OAc)2 LiHMDS (Cross-Coupling)

Caption: Figure 1.[2][4] Comparative synthetic logic. Route B (Blue) offers the most direct path, while Route C (Green) optimizes the solvent profile of the classical pathway.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed -Arylation (Route B)

Best for: High-throughput screening, medicinal chemistry, avoiding cyanide.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Acetonitrile (anhydrous, used as solvent/reagent)[3]

  • LiHMDS (1.0 M in THF, 1.3 eq) or NaOtBu (1.5 eq)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) + Xantphos (2-4 mol%)
    

Step-by-Step:

  • Inert Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Catalyst Pre-mix: Charge Pd(OAc)

    
     and Xantphos; add a small volume of anhydrous THF to complex the catalyst (stir 10 min).
    
  • Substrate Addition: Add 2-Bromo-5-methylpyridine dissolved in minimal THF.

  • Deprotonation (Critical): In a separate vessel, cool anhydrous Acetonitrile (excess) to 0°C. Slowly add LiHMDS. Stir for 15 min to generate the nitrile anion (cyanomethyl lithium).

  • Coupling: Transfer the nitrile anion solution via cannula into the catalyst/substrate mixture.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for disappearance of bromide.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.[5][6] The product is purified via silica gel chromatography (Hexane/EtOAc).[5][6]
    
Protocol 2: Aqueous Phase Transfer Synthesis (Route C)

Best for: Scale-up, cost-reduction, green solvent compliance.

Reagents:

  • 2-(Chloromethyl)-5-methylpyridine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

  • Solvent: Water / Toluene (1:1 mixture)

Step-by-Step:

  • Aqueous Phase: Dissolve NaCN in water (3 mL per mmol substrate).

  • Organic Phase: Dissolve 2-(chloromethyl)-5-methylpyridine and TEBA in Toluene.

  • Biphasic Mixing: Combine phases and stir vigorously (high RPM is crucial for PTC kinetics) at 40-50°C.

  • Monitoring: Reaction typically completes in <2 hours due to the high reactivity of the benzylic chloride.

  • Green Workup: Stop stirring; allow layers to separate. The aqueous layer (containing NaCl and excess CN

    
    ) is treated with bleach (NaOCl) to neutralize cyanide before disposal.
    
  • Isolation: Wash the organic layer with water and brine. Evaporate Toluene (recyclable). Recrystallize from Ethanol/Water if necessary.

Decision Matrix for Researchers

DecisionMatrix Start Start: Choose Route Scale Is Scale > 100g? Start->Scale Cyanide Can you handle Cyanide safely? Scale->Cyanide No (Lab Scale) Cost Is Catalyst Cost a limiting factor? Scale->Cost Yes (Process Scale) Cyanide->Cost Yes RouteB Select Route B (Pd-Catalysis) Cyanide->RouteB No Cost->RouteB No (Speed Priority) RouteC Select Route C (Aqueous PTC) Cost->RouteC Yes (Need Cheap) RouteA Select Route A (Only if DMF required)

Caption: Figure 2. Strategic selection guide based on laboratory constraints and safety capability.

References

  • Synthesis of 2-substituted-5-methylpyridines : US Patent 5053516A. Describes the cyclization and modification of methylpyridine derivatives.

  • Advances in the Application of Acetonitrile in Organic Synthesis : Molecules, 2023. Detailed review of acetonitrile as a building block in Pd-catalyzed cross-coupling and radical cyanomethylation.

  • Green Chemistry Metrics, A Review : Sustainability, 2022. Foundation for the calculation of AE, RME, and E-Factors used in this guide.

  • 2-Bromo-5-methylpyridine (Precursor Data) : Sigma-Aldrich Product Specification. Physical properties and safety data for the Route B precursor.

  • Preparation of 2-(chloromethyl)pyridine derivatives : ChemicalBook Synthesis Guide. General procedures for the chlorination of hydroxymethyl pyridines.

Sources

Comparative Analysis of Spectroscopic Data: 2-(5-Methylpyridin-2-yl)acetonitrile & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectroscopic analysis of 2-(5-Methylpyridin-2-yl)acetonitrile against its structural analogs.[1] It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation and quality control.[1]

Executive Summary & Structural Landscape

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6) is a critical pyridine scaffold used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting CNS pathways and kinase inhibition.[1] Its structural integrity hinges on two functional handles: the electron-rich pyridine ring (modulated by the 5-methyl group) and the reactive acetonitrile side chain.[1]

To provide a robust analytical framework, this guide compares the target compound with two distinct analogs that define the electronic boundaries of the scaffold:

  • 2-Pyridylacetonitrile: The unsubstituted parent compound (Reference Standard).[1]

  • 2-(5-Chloropyridin-2-yl)acetonitrile: An electron-deficient analog (Electronic Contrast).[1]

Structural Comparison
CompoundSubstituent (C5)Electronic EffectMolecular WeightCAS Number
Target -CH₃ (Methyl) Inductive Donor (+I) 132.16 38203-08-6
Analog A-H (Hydrogen)Neutral Reference118.142739-97-1
Analog B-Cl (Chloro)Inductive Withdrawing (-I)152.58185315-51-9

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Analysis

The 5-methyl substituent exerts a shielding effect on the pyridine ring protons and simplifies the splitting patterns compared to the unsubstituted parent.[1]

Comparative ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

Proton PositionTarget: 5-Methyl Analog (δ ppm)Reference: Unsubstituted (δ ppm)Contrast: 5-Chloro Analog (δ ppm)Assignment Logic
-CH₂-CN 3.92 (s, 2H) 4.02 (s, 2H)3.98 (s, 2H)The electron-donating methyl group slightly shields the methylene protons compared to the parent.
C3-H 7.35 (d, 1H) 7.42 (d, 1H)7.45 (d, 1H)Ortho to the acetonitrile group; sensitive to the C2-substituent environment.
C4-H 7.52 (dd, 1H) 7.75 (td, 1H)7.70 (dd, 1H)Coupling changes from triplet-of-doublets (parent) to doublet-of-doublets due to C5 substitution.
C5-H / Subst. 2.36 (s, 3H) 7.25 (m, 1H)Substituted (-Cl)The methyl singlet is the diagnostic peak for the target.
C6-H 8.41 (d, 1H) 8.62 (d, 1H)8.55 (d, 1H)Most deshielded proton (adjacent to Nitrogen). Methyl donation shields it upfield vs. parent.[1]

Key Diagnostic Feature:

  • Target: Look for the disappearance of the C5 multiplet and the appearance of a clean singlet at ~2.36 ppm .

  • Coupling Constants: The Target typically shows J ≈ 8.0 Hz for the H3-H4 coupling.[1]

¹³C NMR Highlights (100 MHz, CDCl₃)
  • Nitrile Carbon (-CN): Consistently appears at ~117-118 ppm across all analogs.[1]

  • Methylene Carbon (-CH₂-): Shifts slightly upfield in the methyl analog (~26.5 ppm ) compared to the chloro analog (~27.0 ppm ).

  • C5-Methyl: Diagnostic peak at ~18.2 ppm .[1]

B. Infrared Spectroscopy (FT-IR)

The nitrile stretch is a high-intensity marker for reaction monitoring (e.g., disappearance of amide precursors).

Vibration ModeTarget (5-Me)Analog B (5-Cl)Interpretation
ν(C≡N) Stretch 2252 cm⁻¹ 2258 cm⁻¹The electron-donating methyl group lowers the bond order slightly via hyperconjugation, reducing the frequency vs. the chloro analog.[1]
ν(C=C) Pyridine 1595, 1480 cm⁻¹ 1580, 1465 cm⁻¹Characteristic skeletal vibrations of the pyridine ring.
ν(C-H) Aliphatic 2920-2960 cm⁻¹ N/A (Weak)Distinct methyl C-H stretches visible in the target.

Experimental Protocols

To ensure data reproducibility, the following self-validating protocols are recommended.

Protocol A: High-Purity Sample Preparation for NMR

Objective: Eliminate solvent peaks and water exchange broadening.[1]

  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% v/v TMS.[1] For highly acidic analogs, DMSO-d₆ is preferred to prevent aggregation.[1]

  • Sample Mass: Weigh 5–10 mg of the solid/oil.

  • Dissolution: Dissolve in 600 µL solvent. Vortex for 30 seconds.[1]

  • Filtration: If turbidity persists (common with hydrochloride salts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run 16 scans (¹H) with a 2-second relaxation delay (d1) to ensure integration accuracy of the methyl singlet.

Protocol B: Synthesis & Purification Workflow

Context: Synthesis from 2-bromo-5-methylpyridine via nucleophilic substitution.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with 2-bromo-5-methylpyridine (1.0 eq) in anhydrous DMF.

  • Nucleophilic Attack: Add Sodium Cyanide (1.2 eq) or generate the anion of acetonitrile using NaH (if using condensation route). Note: The NaH/Acetonitrile route is preferred for higher yields.[1]

  • Reaction: Heat to 80°C under Argon for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C; quench with saturated NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 10% → 30% EtOAc in Hexanes.[1]

    • Target R_f: ~0.45 (Hex:EtOAc 2:1).

Visual Analysis Workflows

Figure 1: Analytical Logic & Structure Validation

This diagram illustrates the decision tree for confirming the identity of the 5-methyl analog versus its potential impurities (e.g., regioisomers).

AnalyticalWorkflow Sample Unknown Sample (Candidate: 5-Me-Py-CH2CN) NMR_H 1H NMR Analysis Sample->NMR_H Check_Me Check 2.0-2.5 ppm NMR_H->Check_Me Check_Arom Check Aromatic Region NMR_H->Check_Arom Singlet Singlet @ 2.36 ppm? (3H Integration) Check_Me->Singlet Splitting 3 Aromatic Signals? (d, dd, d) Check_Arom->Splitting Confirm CONFIRMED: 2-(5-Methylpyridin-2-yl)acetonitrile Singlet->Confirm Yes Reject_Parent REJECT: Parent Compound (No Me) Singlet->Reject_Parent No Signal Splitting->Confirm Yes Reject_Iso REJECT: Likely 3-Me or 4-Me Isomer Splitting->Reject_Iso Complex/Different Pattern

Caption: Analytical decision tree for validating the 5-methyl analog using ¹H NMR marker signals.

Figure 2: Electronic Effects on Spectroscopic Data

Visualizing how substituents influence the chemical shift of the methylene spacer (-CH₂-).[1]

ElectronicEffects Substituent C5 Substituent Me Methyl (-CH3) Electron Donor (+I) Substituent->Me Cl Chloro (-Cl) Electron Withdrawing (-I) Substituent->Cl H Hydrogen (-H) Neutral Substituent->H Shift Methylene (-CH2-) Shift Me->Shift Push Density Cl->Shift Pull Density H->Shift Result_Me Shielded ~3.92 ppm Shift->Result_Me Result_Cl Deshielded ~3.98 ppm Shift->Result_Cl Result_H Baseline ~4.02 ppm Shift->Result_H

Caption: Impact of C5-substituent electronics on the NMR chemical shift of the acetonitrile methylene group.

References

  • ChemicalBook. 2-(5-chloropyridin-2-yl)acetonitrile NMR and Properties. Retrieved from

  • National Institutes of Health (NIH). Flow Synthesis of 2-Methylpyridines via α-Methylation.[1] PMC4575516.[1] Retrieved from

  • Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities in Common Solvents.[1] Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and their IR Signatures. Retrieved from

  • Acros Organics. Safety Data Sheet: 2-Pyridylacetonitrile.[1] Retrieved from

Sources

Guide to Validating the Mechanism of Action for 2-(5-Methylpyridin-2-yl)acetonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

2-(5-Methylpyridin-2-yl)acetonitrile (MPA) is a high-value synthon in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., JAK/STAT, ALK modulators) and GPCR antagonists (e.g., H1 receptor blockers like Rupatadine). The electron-deficient pyridine ring combined with the reactive methylene group allows for the rapid construction of fused heterocycles or "hinge-binding" motifs essential for ATP-competitive inhibition.

However, a common failure point in developing MPA-derived candidates (hereafter MPA-Ds ) is the disconnect between biochemical potency (


) and cellular efficacy. The pyridine nitrogen often relies on specific hydrogen bonding networks that can be disrupted by intracellular pH or competing substrates.

This guide objectively compares three validation methodologies—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and Isothermal Titration Calorimetry (ITC) —to determine which system best validates the Mechanism of Action (MoA) for this specific chemical class.

Comparative Analysis: Selecting the Right Validation Tool

For MPA-Ds, establishing a robust MoA requires proving three distinct events: Binding Kinetics , Thermodynamic Stability , and Cellular Target Engagement .

Table 1: Methodological Comparison for MPA-Derivatives
FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift (CETSA) Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

,

,

,

)
Target Engagement (

, Isothermal Dose Response)
Thermodynamics (

,

, Stoichiometry

)
Relevance to MPA-Ds Critical. Measures Residence Time (

), a better predictor of efficacy for pyridine inhibitors than affinity alone.
High. Confirms the hydrophobic 5-methyl group facilitates cell permeability and target binding in a crowded cytosolic environment.Moderate. Validates if binding is enthalpy-driven (H-bond specific) or entropy-driven (hydrophobic effect).
Sample Requirement Purified Protein (Low consumption)Intact Cells or Lysate (Physiological relevance)Purified Protein (High consumption)
Throughput High (HT-SPR)Medium (Western Blot) to High (HT-CETSA)Low
Verdict Gold Standard for Lead Opt. Gold Standard for Biological Proof. Specialized for Mechanistic Detail.
Expert Insight: Why SPR Wins for Lead Optimization

MPA-Ds often function as Type I or Type II kinase inhibitors. The "5-methyl" substitution on the pyridine ring frequently induces a specific hydrophobic clash or fit that alters the off-rate (


) rather than the on-rate.
  • Causality: A slower

    
     means the drug stays on the target longer, even after the drug is cleared from plasma. SPR is the only method here that measures this directly.[1]
    
  • Recommendation: Use SPR to rank compounds by Residence Time (

    
    ), then use CETSA to validate the best binders in live cells.
    

Visualizing the Mechanism & Workflow

To validate an MPA-D, one must trace its path from the solvent to the binding pocket. The following diagrams illustrate the theoretical MoA and the validation logic.

Diagram 1: The Validation Logic Flow

ValidationWorkflow Hit MPA-Derived Hit (Chemotype Identification) Biochem Biochemical Assay (IC50 / Enzyme Inhibition) Hit->Biochem Screening SPR Biophysical Validation (SPR) (Kinetics: kon/koff) Biochem->SPR Select <100nM CETSA Cellular Engagement (CETSA) (Target Stabilization) SPR->CETSA Select High Residence Time CETSA->Hit SAR Refinement Func Functional Readout (Phospho-Western / Phenotype) CETSA->Func Confirm Biological Relevance

Caption: A self-validating workflow ensuring that biochemical potency translates to physical binding (SPR) and intracellular engagement (CETSA).

Diagram 2: Molecular Mechanism of Action (Kinase Example)

MoA_Pathway MPA_Drug MPA-Derivative (Inhibitor) Target Target Kinase (e.g., c-Met/JAK) MPA_Drug->Target Competitive Binding (Pyridine N -> Hinge) ATP ATP Molecule ATP->Target Native Binding Phospho Phosphorylation ATP->Phospho Promotes Complex Inhibitor-Target Complex (Stabilized) Target->Complex Displacement of ATP Complex->Phospho BLOCKS Substrate Downstream Substrate (STAT/ERK) Effect Cellular Proliferation Substrate->Effect Signaling Phospho->Substrate Activates

Caption: The MPA-derivative competes with ATP. The pyridine nitrogen forms a critical hydrogen bond at the kinase hinge region, blocking downstream phosphorylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Determine the residence time (


) of the MPA-derivative.

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Critical: MPA-derivatives can be hydrophobic; ensure 0.05% surfactant is present to prevent non-specific binding.

Step-by-Step Workflow:

  • Immobilization: Target protein is immobilized to ~1000 RU (Response Units) using amine coupling. Control: Reference channel must be activated/deactivated without protein.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as MPA-Ds are dissolved in DMSO.

  • Single Cycle Kinetics: Inject the MPA-derivative at 5 increasing concentrations (e.g., 3 nM, 10 nM, 30 nM, 100 nM, 300 nM) without regeneration in between.

    • Why? Pyridine derivatives often have fast on-rates but slow off-rates. Regeneration buffers (low pH) can damage the protein. Single cycle kinetics preserves protein integrity.

  • Dissociation Phase: Allow at least 10 minutes of dissociation buffer flow after the final injection to accurately measure

    
    .
    
  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Validation Criteria:

      
       value should be < 10% of 
      
      
      
      .
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound enters the cell and stabilizes the target protein.

Reagents:

  • Cell Line: Relevant to disease model (e.g., H1975 for kinase targets).

  • Lysis Buffer: RIPA or mild detergent (0.4% NP-40) with protease inhibitors.

Step-by-Step Workflow:

  • Treatment: Treat live cells with the MPA-derivative (at

    
    ) and DMSO (vehicle) for 1 hour.
    
  • Aliquot & Heat: Divide cell suspension into 8 PCR tubes. Heat each tube to a different temperature (

    
     to 
    
    
    
    ) for exactly 3 minutes .
    • Expert Note: Precise timing is crucial. >3 minutes causes irreversible aggregation artifacts unrelated to drug binding.

  • Cool & Lyse: Immediately snap-cool at room temperature (3 min), then lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at

    
    .
    
    • Mechanism:[2][3] Denatured (unbound) proteins precipitate. Stabilized (drug-bound) proteins remain in the supernatant.

  • Detection: Analyze supernatant via Western Blot.

  • Quantification: Plot band intensity vs. Temperature.

    • Success Metric: A shift in melting temperature (

      
      ) of 
      
      
      
      compared to DMSO control confirms target engagement.

Supporting Data: Expected Outcomes

Below is a simulated comparison of a standard "Hit" versus an optimized "MPA-Derivative" using the protocols above.

ParameterReference Compound (Quinoline) MPA-Derivative (Optimized) Interpretation
Enzymatic

15 nM12 nMSimilar potency in biochemical assay.
SPR



Critical Difference. MPA-D dissociates 50x slower.
Residence Time (

)
~1.4 minutes~69 minutesMPA-D provides prolonged target blockade.
CETSA



MPA-D shows superior intracellular stability and binding.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) for the Detection of Small Molecule–Target Interactions. Springer Protocols. Available at: [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at: [Link][2][4][5]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(5-Methylpyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 5558-48-5) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals.[1][2] While structurally robust, its nitrile moiety (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and pyridine ring present specific disposal challenges.[1] Improper handling can lead to the release of hydrogen cyanide (HCN) under acidic conditions or the formation of toxic nitrogen oxides (NOx) during uncontrolled combustion.[2]

This guide provides a self-validating workflow for the disposal of this compound, prioritizing high-temperature incineration as the ultimate fate to ensure the complete destruction of the nitrile bond.[1]

Hazard Profile & Safety Prerequisites

Before initiating any disposal procedure, the operator must validate the safety environment. The following data synthesizes current GHS classifications.

Table 1: GHS Hazard Classification & PPE Requirements[1][2]
ParameterClassificationCritical Safety Implication
Flammability Cat 3 (Liq/Vapor)Flash point requires grounding of all waste containers to prevent static discharge.[1][2]
Acute Toxicity Cat 3 (Dermal), Cat 4 (Oral/Inhal)Skin absorption is the primary risk. Standard nitrile gloves may offer limited breakthrough time; double-gloving or using laminate gloves (e.g., Silver Shield) is recommended for bulk handling.[2]
Reactivity Acid-SensitiveNEVER mix with acidic waste streams.[1][2] Acidic hydrolysis can liberate HCN gas.[2]
Skin/Eye Cat 1C (Corrosive)Full face shield required during pouring/transfer operations.[2]

Operational Disposal Workflow

The following logic gate diagram illustrates the decision-making process for disposing of 2-(5-Methylpyridin-2-yl)acetonitrile in various physical states.

DisposalWorkflow Start Waste Generation Source State Determine Physical State Start->State Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Solid Solid Waste (Contaminated Silica/Wipes) State->Solid Empty Empty Containers (Bottles/Vials) State->Empty Segregation Segregate Stream: NON-HALOGENATED ORGANIC (Do NOT mix with Acids) Liquid->Segregation Bagging Double Bag in chemically resistant polyethylene Solid->Bagging Rinsing Triple Rinse with Acetone or Methanol Empty->Rinsing Tagging Apply Hazardous Waste Tag (List: Nitrile, Pyridine, Flammable) Segregation->Tagging Bagging->Tagging Rinsate Collect Rinsate Rinsing->Rinsate Deface Deface Label & Remove Cap Rinsing->Deface Rinsate->Segregation Pickup EHS Pickup for High-Temp Incineration Deface->Pickup Tagging->Pickup

Figure 1: Decision matrix for the segregation and processing of nitrile-bearing waste streams.

Detailed Technical Protocols

Protocol A: Routine Liquid Waste Disposal

Objective: To safely segregate bulk liquid waste for professional incineration.[2] Scientific Rationale: Chemical neutralization (e.g., bleach oxidation) in the lab is discouraged for bulk organic nitriles due to the risk of exothermic runaways and incomplete conversion. Incineration at >1000°C ensures complete oxidation to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, 

, and

.
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.[2] Ensure the container is rated for flammable solvents.[2]

  • Compatibility Check: Verify the carboy does not contain acidic waste (e.g., HCl,

    
    ) or strong oxidizers (
    
    
    
    ,
    
    
    ).
  • Transfer:

    • Ground the receiving vessel if transferring >1L to prevent static ignition.[2]

    • Pour waste slowly using a funnel.[2]

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Mandatory Declaration: Clearly write "2-(5-Methylpyridin-2-yl)acetonitrile" and check "Flammable" and "Toxic".[1][2]

    • Warning: Add a secondary label: "NITRILE WASTE - DO NOT ACIDIFY".

Protocol B: Handling Spills (Emergency Response)

Objective: To contain and neutralize an accidental release without generating HCN.

  • Evacuate & Ventilate: Clear the immediate area.[2] If the spill is >100 mL or outside a fume hood, evacuate the lab.

  • PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges if outside a hood.[2] Wear double nitrile gloves or Silver Shield® laminates.[2]

  • Containment:

    • Surround the spill with a non-combustible absorbent (Vermiculite or dry sand).[2]

    • Do not use paper towels (flammability risk).[2]

  • Neutralization (Surface Decontamination Only):

    • Once bulk liquid is absorbed, wipe the surface with a 10% aqueous bleach (sodium hypochlorite) solution.

    • Mechanism:[1][2][3] Hypochlorite oxidizes trace nitriles to cyanates (

      
      ), which are less toxic and hydrolyze to carbonates and ammonia.
      
    • Wait 15 minutes, then rinse with water.[2]

  • Disposal: Collect all absorbent material into a sealed hazardous waste bag (Protocol C).

Protocol C: Solid Waste & Empty Containers

Regulatory Note: Under US RCRA regulations (40 CFR), a container is "RCRA Empty" only after all wastes have been removed by standard means (pouring/pumping) and it has been triple-rinsed.[2]

  • Triple Rinse:

    • Add a small volume of acetone or methanol (approx. 5-10% of container volume).[1][2]

    • Cap and shake vigorously.[2]

    • Decant the rinsate into the Liquid Waste stream (Protocol A).[2]

    • Repeat 3 times.

  • Defacing: Cross out the original label. Remove the cap (disposed of separately) to prevent pressure buildup in trash compactors.[2]

  • Final Fate: The rinsed glass bottle can typically be recycled or thrown in glass trash (verify with local EHS).[2]

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

RegulationRelevance to 2-(5-Methylpyridin-2-yl)acetonitrile
RCRA (USA) Classified as D001 (Ignitable) .[1][2] While not explicitly P-listed, it should be treated with the rigor of P-listed wastes due to the nitrile functionality.[1][2]
Clean Water Act Strictly Prohibited from Drain Disposal. Nitriles are toxic to aquatic life and can interfere with wastewater treatment biological processes.[2]
DOT (Transport) UN Number: 1993 (Flammable Liquid, n.o.s.) or 2929 (Toxic Liquid, Flammable, Organic, n.o.s) depending on concentration.[2]

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(5-Methylpyridin-2-yl)acetonitrile. (Accessed 2023).[2][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.[2]

  • PubChem. Compound Summary: 2-(5-Methylpyridin-2-yl)acetonitrile (CAS 5558-48-5).[1][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 2-(5-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling of 2-(5-Methylpyridin-2-yl)acetonitrile. The procedural recommendations herein are synthesized from the known hazard profiles of its core chemical structures: the acetonitrile group and the pyridine ring. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established protocols for analogous chemical classes to ensure a robust margin of safety.

Understanding the Hazard Profile: A Proactive Approach

2-(5-Methylpyridin-2-yl)acetonitrile's structure suggests a dual hazard profile inherited from both acetonitrile and substituted pyridines. It is critical to anticipate these risks to implement effective safety controls.

  • Acetonitrile-Related Hazards : The primary concern with any acetonitrile derivative is its potential to cause cyanide poisoning.[1] While not a cyanide salt itself, it can be metabolized in the body to release cyanide, which inhibits cellular respiration.[2] Furthermore, acetonitrile is a highly flammable liquid and vapor, with vapors being explosive and capable of traveling to an ignition source.[2] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[3]

  • Pyridine-Related Hazards : Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They are typically associated with causing skin and serious eye irritation.[4]

Based on the GHS classifications for the parent compound, Acetonitrile, we can anticipate a similar hazard profile.

Hazard ClassificationCategoryHazard Statement
Flammable LiquidCategory 2H225: Highly flammable liquid and vapour.[5]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[5]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[5]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent all potential routes of exposure.[6] The selection of PPE must be deliberate and based on the specific tasks being performed.[7]

TaskEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Preparation & Weighing Chemical splash goggles & face shieldButyl or Viton/Butyl gloves (>8-hr breakthrough)[1]Chemical-resistant lab coat, closed-toe shoes
Active Handling/Reaction Chemical splash goggles & face shieldButyl or Viton/Butyl gloves (>8-hr breakthrough)[1]Chemical-resistant lab coat or apron, closed-toe shoes. Work must be conducted in a certified chemical fume hood.
Spill Cleanup (Minor) Chemical splash goggles & face shieldButyl or Viton/Butyl gloves (>8-hr breakthrough)[1]Chemical-resistant coverall, chemical-resistant boots, and a supplied-air respirator.[1][8]

Causality Behind PPE Choices:

  • Eye and Face Protection : Goggles are essential to protect against splashes. A full-face shield is required when handling larger quantities or during operations with a higher risk of splashing, as it protects the entire face from contact.[8]

  • Hand Protection : The nitrile group presents a significant dermal absorption risk. Standard nitrile gloves are insufficient. Materials like Butyl rubber or laminates such as Silver Shield®/4H® are recommended due to their high resistance to acetonitrile and similar solvents.[1] Always check the manufacturer's data for breakthrough times for the specific glove material.[9]

  • Respiratory Protection : Engineering controls, specifically a certified chemical fume hood, are the primary defense against vapor inhalation.[1] In the absence of adequate ventilation or during a significant spill, a supplied-air respirator is mandatory to prevent inhalation of harmful vapors.[1]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage of the workflow.

Step 1: Pre-Operational Safety Check

  • Area Designation : Cordon off a specific area for handling 2-(5-Methylpyridin-2-yl)acetonitrile.

  • Ventilation Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Equipment : Ensure an eyewash station, safety shower, and a chemical spill kit are accessible and unobstructed.[10] A cyanide antidote kit should be available, and lab personnel must be trained in its use.[1]

  • Ignition Source Removal : This compound must be treated as highly flammable. Remove all potential ignition sources from the handling area, including hot plates, open flames, and non-intrinsically safe equipment. Use only non-sparking tools.[5]

Step 2: Chemical Handling Workflow

  • Grounding : To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are grounded and bonded.

  • Dispensing : When transferring the liquid, do so slowly and carefully within the fume hood to minimize splashing and vapor generation.

  • Heating : If heating is required, use a water bath or heating mantle with precise temperature control. Never heat directly on a hot plate.

Step 3: Post-Operational Decontamination & Storage

  • Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment with soap and water.[10]

  • Storage : Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated, and flame-proof area.[9] It should be stored away from incompatible materials such as acids, bases, and oxidizing agents.[11][12]

Below is a diagram illustrating the safe handling workflow.

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (in Fume Hood) cluster_post Step 3: Post-Handling prep_area Designate Area prep_hood Verify Fume Hood prep_area->prep_hood prep_emergency Check Emergency Gear prep_hood->prep_emergency prep_ignition Remove Ignition Sources prep_emergency->prep_ignition handle_ground Ground Equipment prep_ignition->handle_ground Proceed handle_dispense Dispense Chemical handle_ground->handle_dispense handle_use Perform Procedure handle_dispense->handle_use post_decon Decontaminate handle_use->post_decon Complete post_dispose Dispose of Waste post_decon->post_dispose post_store Store Chemical post_dispose->post_store

Caption: Safe Handling Workflow Diagram

Emergency Response Protocol

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with large amounts of water for a minimum of 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air at once. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Minor Spill (Manageable) : In a fume hood, absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]

  • Major Spill : Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.[10]

Disposal Plan

All waste containing 2-(5-Methylpyridin-2-yl)acetonitrile is considered hazardous.

  • Waste Collection : Collect all chemical waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[15] The waste must be disposed of through a licensed waste disposal contractor, typically via incineration.[14][15] Adhere strictly to all federal, state, and local regulations.[15]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-(5-Methylpyridin-2-yl)acetonitrile, ensuring a safe and productive research environment.

References

  • Honeywell International Inc. (2018).
  • Carl ROTH.
  • Jubilant Ingrevia Limited. (2024).
  • New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.
  • BenchChem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Apollo Scientific. (2022).
  • Charles River Laboratories. (2011).
  • Fisher Scientific. (2023).
  • Sigma-Aldrich Inc. (2025).
  • Chemos GmbH & Co. KG.
  • Science Interactive. (2013).
  • GOV.UK. (2024). Acetonitrile - Incident management.
  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • Trihydro Corpor
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Creative Safety Supply. (2023). What PPE is recommended for chemical hazards?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.